molecular formula C6H11ClN2O2 B1372234 Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride CAS No. 1020349-31-8

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

Cat. No.: B1372234
CAS No.: 1020349-31-8
M. Wt: 178.62 g/mol
InChI Key: NEFDJLDMYYSLHW-UHFFFAOYSA-N
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Description

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFDJLDMYYSLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655168
Record name Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020349-31-8
Record name Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-oxazolo[3,4-a]pyrazin-3-one hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Hydrochloride: Core Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (THOPO-HCl). While this molecule is not extensively characterized in publicly accessible literature, this document synthesizes available data, draws logical inferences from structurally related compounds, and outlines robust experimental protocols for its further investigation. The guide is designed to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, enabling a thorough understanding of its chemical nature and potential as a scaffold in modern drug discovery. Particular attention is given to its potential role as a neuropeptide S receptor (NPSR) antagonist, based on the activity of closely related analogs.

Introduction and Molecular Overview

This compound is a bicyclic heterocyclic compound featuring a fused oxazolo-pyrazinone ring system. The hydrochloride salt form suggests at least one basic nitrogen atom, enhancing its aqueous solubility and suitability for biological assays. The core scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can provide precise spatial orientation of substituents for interaction with biological targets.

The molecular structure contains chiral centers, leading to the existence of (R) and (S) enantiomers. It is critical for researchers to consider the stereochemistry of their material, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
Chemical Name This compound[1][2]
Racemic CAS Number 1020349-31-8[1][2]
(R)-enantiomer CAS 1212327-95-1[3]
(S)-enantiomer CAS 958635-15-9
Molecular Formula C₆H₁₁ClN₂O₂[1][3]
Molecular Weight 178.62 g/mol [2][3]
Free Base Formula C₆H₁₀N₂O₂[4]
Free Base Mol. Wt. 142.16 g/mol [4]

Physicochemical Properties: A Predictive and Experimental Approach

Direct experimental data on the physicochemical properties of THOPO-HCl is limited. However, based on its structure and the properties of analogous compounds, we can predict certain characteristics and outline protocols for their empirical determination.

Solubility

As a hydrochloride salt, THOPO-HCl is expected to be soluble in aqueous solutions, particularly at acidic to neutral pH. The basic nitrogen in the pyrazine ring will be protonated, leading to enhanced polarity. Solubility is likely to decrease in organic solvents, with some solubility expected in polar protic solvents like methanol and ethanol.

Experimental Protocol: Aqueous Solubility Determination

  • Preparation of Saturated Solution: Add an excess of THOPO-HCl to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

  • Equilibration: Agitate the solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: Express the solubility in mg/mL or µg/mL.

Acidity/Basicity (pKa)

The pKa of the protonated pyrazine nitrogen is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Based on similar saturated nitrogen heterocycles, the pKa is likely to be in the range of 7.0-9.0.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of THOPO-HCl in a defined volume of deionized water.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Melting Point

The melting point of a crystalline solid is an indicator of its purity and lattice energy. As a salt, THOPO-HCl is expected to have a relatively high melting point, likely above 200 °C.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Measurement: Place a small amount of the sample in a capillary tube and measure the melting point using a calibrated melting point apparatus. Record the temperature range from the onset of melting to complete liquefaction.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of THOPO-HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Anticipated ¹H NMR Features (in D₂O):

  • Protons adjacent to the amide carbonyl and oxygen: Expected to be deshielded and appear in the downfield region.

  • Protons on the pyrazine ring: Methylene protons adjacent to the nitrogen atoms will exhibit characteristic chemical shifts and coupling patterns.

  • Protons on the oxazolidinone ring: Methylene protons will show distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For THOPO-HCl, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected parent ion would correspond to the free base [M+H]⁺ at m/z 143.08.

Experimental Workflow: LC-MS Analysis

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis prep Dissolve THOPO-HCl in Mobile Phase A hplc Inject onto C18 HPLC Column prep->hplc gradient Apply Gradient Elution (e.g., Water/Acetonitrile) hplc->gradient esi Electrospray Ionization (Positive Mode) gradient->esi analyzer Mass Analyzer (e.g., Quadrupole, TOF) esi->analyzer detector Detector analyzer->detector data Extract Ion Chromatogram (m/z 143.08) Analyze Mass Spectrum detector->data NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR binds & activates Gq Gq NPSR->Gq Gs Gs NPSR->Gs THOPO THOPO-HCl (Putative Antagonist) THOPO->NPSR binds & blocks PLC PLC Activation Gq->PLC AC AC Activation Gs->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP ↑ cAMP AC->cAMP Response Cellular Response (e.g., anxiolysis, arousal) Ca->Response cAMP->Response

References

An In-Depth Technical Guide to the Predicted Mechanism of Action of CAS 1020349-31-8

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unraveling the Pharmacological Profile of a Novel Oxazolo[3,4-a]pyrazine Analog

Abstract

This technical guide outlines a predicted mechanism of action for the compound CAS 1020349-31-8, identified as Hexahydro-3H-oxazolo[3,4-a]pyrazin-3-one hydrochloride. In the absence of direct pharmacological data for this specific molecule, this paper leverages a structure-activity relationship (SAR) hypothesis based on published research of structurally related analogs. We predict that CAS 1020349-31-8 functions as an antagonist of the Neuropeptide S (NPS) receptor. This guide provides a comprehensive overview of the NPS signaling pathway, the rationale for this prediction, and a detailed, field-proven experimental workflow to validate this hypothesis. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in pharmacology and medicinal chemistry.

Introduction: The Challenge of Novel Compound Characterization

In the landscape of drug discovery, the elucidation of a novel compound's mechanism of action (MoA) is a critical step. CAS 1020349-31-8, Hexahydro-3H-oxazolo[3,4-a]pyrazin-3-one hydrochloride, represents a chemical entity with a defined structure but, to date, no publicly available biological activity data. The core directive of this guide is to move beyond this data gap by establishing a scientifically rigorous, testable hypothesis for its MoA.

Our predictive analysis is grounded in the established pharmacology of the oxazolo[3,4-a]pyrazine scaffold. Recent medicinal chemistry literature has identified a series of derivatives of this core structure as potent antagonists of the Neuropeptide S (NPS) receptor, a G protein-coupled receptor (GPCR) implicated in a range of neurological functions.[1][2][3][4] The structural similarity between CAS 1020349-31-8 and these documented NPS receptor antagonists forms the foundation of our predictive model.

This guide will first detail the known pharmacology of the Neuropeptide S system. Subsequently, we will present the core hypothesis for CAS 1020349-31-8's MoA. The bulk of this document is then dedicated to a comprehensive, step-by-step experimental plan designed to rigorously test and validate this prediction, from initial in vitro target engagement to in vivo behavioral assays.

The Neuropeptide S System: A Primer

Neuropeptide S (NPS) is a 20-amino-acid neuropeptide that modulates a variety of neurobiological functions, including locomotion, anxiety, and drug abuse, through its interaction with the Neuropeptide S receptor (NPSR).[2][5] The NPSR is a G protein-coupled receptor that, upon binding of NPS, can signal through both Gq and Gs pathways.[5] This dual signaling capability leads to an increase in both intracellular calcium levels and cyclic AMP (cAMP) accumulation, ultimately resulting in increased cellular excitability.[5]

Given its role in modulating key central nervous system activities, the NPSR has emerged as a promising target for the development of novel therapeutics for conditions such as substance abuse disorders.[1][2] The development of potent and selective NPSR antagonists is therefore an active area of research.

The NPSR Signaling Cascade

The binding of Neuropeptide S to its receptor initiates a conformational change that allows the receptor to couple with and activate intracellular G proteins. The specifics of this signaling pathway are visualized below.

NPSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) (GPCR) NPS->NPSR Binds Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Increased Excitability) Ca2_release->Cellular_Response PKA->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Characterization Binding_Assay NPSR Radioligand Binding Assay Functional_Assay Functional Assays (Calcium & cAMP) Binding_Assay->Functional_Assay Confirms Target Engagement, Proceed to Functional Test PK_Study Pharmacokinetic (PK) Profiling Functional_Assay->PK_Study Demonstrates In Vitro Antagonism, Proceed to In Vivo Behavioral_Study Behavioral Pharmacology (Locomotor Activity) PK_Study->Behavioral_Study Determines Dosing Regimen

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Oxazolo[3,4-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of oxazolo[3,4-a]pyrazine derivatives. This document provides a comprehensive overview of the known and potential biological targets of this heterocyclic scaffold, with a primary focus on the Neuropeptide S Receptor (NPSR). Furthermore, it offers detailed, field-proven experimental protocols for target identification and validation, empowering research teams to accelerate their discovery programs.

Executive Summary: The Oxazolo[3,4-a]pyrazine Scaffold - A Privileged Structure for CNS Drug Discovery

The oxazolo[3,4-a]pyrazine core represents a significant "privileged structure" in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with various substituents to achieve high affinity and selectivity for specific biological targets. To date, the most extensively validated target for this class of compounds is the Neuropeptide S Receptor (NPSR), a G-protein coupled receptor (GPCR) implicated in a range of neurological and psychiatric conditions. This guide will delve into the intricacies of NPSR as the primary target, while also exploring the potential for other, less characterized interactions.

The Neuropeptide S Receptor: The Primary Biological Target

The Neuropeptide S Receptor (NPSR) is a G-protein coupled receptor that, upon binding its endogenous ligand, Neuropeptide S (NPS), modulates critical neurobiological functions including locomotion, anxiety, and drug-seeking behavior.[1] Oxazolo[3,4-a]pyrazine derivatives have emerged as a prominent class of potent and selective NPSR antagonists.[2][3]

NPSR-Mediated Signaling Pathways

NPSR is known to couple to both Gαs and Gαq proteins, initiating two distinct downstream signaling cascades upon activation by NPS.[2][4][5] This dual signaling capability underscores the pleiotropic effects of NPSR activation in the CNS.

  • Gαq Pathway: Activation of the Gαq subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7]

  • Gαs Pathway: The Gαs subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates a variety of downstream targets, modulating neuronal excitability and gene expression.[6][9]

The diagram below illustrates the key signaling events following NPSR activation.

NPSR_Signaling cluster_membrane Cell Membrane NPSR NPSR Gq Gαq NPSR->Gq Gs Gαs NPSR->Gs PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase (AC) ATP ATP AC->ATP converts NPS Neuropeptide S (NPS) (Agonist) NPS->NPSR Gq->PLC activates Gs->AC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., increased excitability) Ca2_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response

Caption: NPSR Signaling Cascade.

Therapeutic Implications of NPSR Antagonism

Given the role of the NPS/NPSR system in anxiety and addiction, NPSR antagonists are being investigated for the treatment of substance abuse disorders.[1] By blocking the effects of NPS, these compounds can potentially reduce drug-seeking and relapse behaviors. The oxazolo[3,4-a]pyrazine scaffold has been instrumental in the development of potent and in vivo active NPSR antagonists.[2][3]

Potential Off-Target Activities and Future Directions

While NPSR is the primary validated target, it is crucial for drug discovery programs to consider potential off-target effects. The promiscuity of some heterocyclic scaffolds necessitates comprehensive pharmacological profiling. For oxazolo[3,4-a]pyrazine derivatives, further investigation into their interactions with other GPCRs, ion channels, and enzymes is warranted to fully understand their selectivity and potential side-effect profiles. Future research may also explore modifications of the oxazolo[3,4-a]pyrazine core to intentionally target other receptors, leveraging its favorable drug-like properties for new therapeutic applications.

Experimental Workflows for Target Identification and Validation

A robust and systematic approach is essential for the identification and validation of biological targets for novel chemical entities. The following section outlines a validated workflow and detailed protocols for characterizing the interaction of oxazolo[3,4-a]pyrazine derivatives with GPCRs.

Target_Validation_Workflow Start Oxazolo[3,4-a]pyrazine Derivative Library Primary_Screening Primary Screening: Calcium Mobilization Assay (Functional) Start->Primary_Screening Hit_Confirmation Hit Confirmation & Potency: Radioligand Binding Assay (Affinity) Primary_Screening->Hit_Confirmation Active Compounds In_Vivo_Validation In Vivo Validation: Locomotor Activity Assay (Efficacy) Hit_Confirmation->In_Vivo_Validation Potent Binders Lead_Candidate Lead Candidate In_Vivo_Validation->Lead_Candidate Efficacious in vivo

Caption: GPCR Target Validation Workflow.

Protocol 1: Intracellular Calcium Mobilization Assay (Fluo-4)

This functional assay is a primary screening method to identify compounds that modulate GPCRs coupled to the Gαq pathway, resulting in intracellular calcium release.

Objective: To measure changes in intracellular calcium concentration in response to compound treatment in cells expressing the target GPCR.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., NPSR)

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • 96- or 384-well black-walled, clear-bottom tissue culture-treated microplates

  • Fluo-4 AM calcium indicator dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (anion transport inhibitor)

  • Test compounds (oxazolo[3,4-a]pyrazine derivatives)

  • Reference agonist and antagonist for the target GPCR

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, harvest and resuspend cells in fresh growth medium.

    • Plate the cells into 96- or 384-well microplates at a pre-optimized density (e.g., 40,000 to 80,000 cells/well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions, typically by dissolving Fluo-4 AM in DMSO and then diluting it in Assay Buffer containing probenecid.

    • Remove the cell culture medium from the assay plates.

    • Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and reference ligands in Assay Buffer.

    • Place the assay plate into the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds to the wells.

    • Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

  • Data Analysis:

    • The change in intracellular calcium is measured as the peak fluorescence response minus the baseline fluorescence.

    • Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: Radioligand Binding Assay

This assay directly measures the affinity of a compound for the target receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of oxazolo[3,4-a]pyrazine derivatives for the target GPCR.

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-labeled antagonist)

  • Unlabeled test compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Binding Buffer

      • A serial dilution of the unlabeled test compound.

      • A fixed concentration of the radiolabeled ligand (typically at or near its Kd value).

      • Cell membrane preparation (e.g., 10-50 µg of protein per well).

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing:

    • Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 3: In Vivo Locomotor Activity Assay

This behavioral assay assesses the in vivo efficacy of NPSR antagonists by measuring their ability to block NPS-induced hyperlocomotion in rodents.[11]

Objective: To evaluate the in vivo antagonist activity of oxazolo[3,4-a]pyrazine derivatives at the NPSR.

Materials:

  • Male C57BL/6J mice

  • Locomotor activity chambers equipped with infrared beams

  • Neuropeptide S (NPS)

  • Test compounds (oxazolo[3,4-a]pyrazine derivatives)

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Standard animal handling and injection equipment

Step-by-Step Methodology:

  • Habituation:

    • For at least three days prior to testing, handle the mice and habituate them to the injection procedure and the locomotor activity chambers (e.g., 60-minute sessions each day) to reduce novelty-induced hyperactivity.[12]

  • Drug Administration:

    • On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

    • After a pre-determined pretreatment time, administer NPS via intracerebroventricular (i.c.v.) injection to stimulate locomotor activity.

  • Data Recording:

    • Immediately after NPS injection, place the mice individually into the locomotor activity chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified period (e.g., 60 minutes).

  • Data Analysis:

    • Compare the locomotor activity of mice treated with the test compound and NPS to the group treated with vehicle and NPS.

    • A significant reduction in NPS-induced hyperlocomotion by the test compound indicates in vivo NPSR antagonist activity.

Data Summary

The following table summarizes the typical activity profile of an exemplary oxazolo[3,4-a]pyrazine-based NPSR antagonist.

Assay TypeParameterTypical ValueReference
In Vitro Functional Assay
Calcium MobilizationIC50 (nM)10 - 100[2][3]
In Vitro Binding Assay
Radioligand BindingKi (nM)5 - 50[2]
In Vivo Efficacy Assay
Locomotor ActivityEffective Dose (mg/kg, i.p.)10 - 50[11]

Conclusion

The oxazolo[3,4-a]pyrazine scaffold is a highly promising platform for the development of novel therapeutics, with the Neuropeptide S Receptor being its most significant and well-validated biological target. This guide has provided a detailed overview of the NPSR signaling pathway and its therapeutic relevance, along with robust experimental protocols for the identification and validation of NPSR antagonists. By leveraging the information and methodologies presented herein, research organizations can effectively advance their drug discovery programs targeting the NPS/NPSR system and potentially other CNS targets.

References

In Silico Modeling of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride, a heterocyclic scaffold of interest in modern drug discovery. Recognizing the therapeutic potential of related oxazolopyrazinone derivatives as Neuropeptide S Receptor (NPSR) antagonists, this document outlines a strategic, multi-faceted computational workflow. We will navigate the logical progression from target identification and model preparation to sophisticated molecular simulations and predictive analytics. Each protocol is presented with a dual focus: the practical steps for execution and the underlying scientific rationale that governs these choices. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the exploration of novel chemical entities.

Introduction: The Rationale for In Silico Investigation

This compound belongs to a class of bicyclic heterocyclic compounds that are gaining prominence in medicinal chemistry. The inherent structural rigidity and stereochemical complexity of this scaffold make it an attractive starting point for the design of selective modulators of biological targets. While the specific biological profile of this exact molecule is not extensively documented, structure-activity relationship (SAR) studies on analogous oxazolo[3,4-a]pyrazine derivatives have revealed potent activity as Neuropeptide S Receptor (NPSR) antagonists. The NPSR, a G-protein coupled receptor (GPCR), is implicated in a range of neurological functions, including anxiety, wakefulness, and addiction, making it a compelling target for therapeutic intervention.

In silico modeling provides a cost-effective and rapid methodology to explore the potential of this compound. By simulating its interactions with the NPSR at an atomic level, we can predict its binding affinity, understand the key molecular interactions driving recognition, and guide the synthesis of more potent and selective analogues. This guide will therefore use the NPSR as our primary biological target to illustrate a comprehensive computational workflow.

Foundational Steps: Preparing the Digital Canvas

Before embarking on advanced simulations, meticulous preparation of both the ligand and the receptor is paramount. This stage ensures the accuracy and reliability of all subsequent computational experiments.

Ligand Preparation

The journey begins with an accurate three-dimensional representation of this compound.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
CAS Number 1020349-31-8--INVALID-LINK--[1]
Molecular Formula C6H11ClN2O2--INVALID-LINK--[2]
Molecular Weight 178.62 g/mol --INVALID-LINK--[2]
SMILES O=C1OCC2CNCCN12.[H]Cl--INVALID-LINK--[2]
IUPAC Name hexahydro-3h-oxazolo[3,4-a]pyrazin-3-one hydrochloride--INVALID-LINK--[2]

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion : Using a molecular editor such as ChemDraw or MarvinSketch, draw the 2D structure of the compound from its SMILES string. Convert this to a 3D conformation.

  • Energy Minimization : The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more stable conformation. This step is crucial for ensuring that the ligand's geometry is physically realistic.

  • Protonation State and Tautomerism : At physiological pH (around 7.4), the amine groups in the pyrazine ring will likely be protonated. It is essential to determine the most probable protonation state. Tools like Open Babel or Schrödinger's LigPrep can be used to generate plausible ionization and tautomeric states. For this hydrochloride salt, the protonated form is the starting point.

  • Charge Assignment : Assign partial atomic charges to the ligand atoms. Methods such as Gasteiger-Marsili or AM1-BCC are commonly employed. Accurate charge distribution is critical for calculating electrostatic interactions in docking and molecular dynamics simulations.

Receptor Preparation: Homology Modeling of the Neuropeptide S Receptor

As of the writing of this guide, an experimentally determined crystal structure of the human Neuropeptide S Receptor (NPSR) is not available in the Protein Data Bank (PDB). Therefore, we must construct a 3D model of the receptor using a technique called homology modeling. This method leverages the known structures of related proteins as templates.

Causality Behind Template Selection : The accuracy of a homology model is heavily dependent on the sequence identity between the target (NPSR) and the template. For GPCRs, it is often beneficial to use multiple templates to model different regions of the receptor. A suitable template would be a high-resolution crystal structure of a closely related neuropeptide receptor. For this workflow, we will consider the crystal structure of the human Neuropeptide Y Y1 receptor (PDB ID: 5ZBH) as a potential template, given its high structural conservation with other neuropeptide GPCRs.[3]

Experimental Protocol: Homology Modeling

  • Target Sequence Acquisition : Obtain the amino acid sequence of the human NPSR from a public database such as UniProt or NCBI.

  • Template Identification : Use the NPSR sequence as a query for a BLAST search against the PDB to identify the best available template structures. Key metrics for template selection include sequence identity, query coverage, and the resolution of the crystal structure.

  • Sequence Alignment : Align the target sequence with the template sequence(s). This is a critical step, as misalignments can lead to significant errors in the final model. For GPCRs, aligning the transmembrane helices is of utmost importance.

  • Model Building : Utilize a homology modeling program like MODELLER or SWISS-MODEL to generate a 3D model of the NPSR based on the sequence alignment and the template structure(s).

  • Loop Refinement : The regions with the lowest sequence identity, typically the extracellular and intracellular loops, are the most challenging to model accurately. These regions often require refinement using loop modeling algorithms.

  • Model Validation : The quality of the generated model must be rigorously assessed. Tools like PROCHECK can be used to evaluate the stereochemical quality of the model by generating a Ramachandran plot. Further validation can be performed using services like the SAVES server, which provides a comprehensive analysis of the model's geometry and energy.

Predicting Interactions: Molecular Docking

With prepared ligand and receptor structures, we can now predict how they might interact using molecular docking. This technique samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site and ranks them based on a scoring function.

Experimental Protocol: Molecular Docking

  • Binding Site Definition : Define the binding pocket on the NPSR model. This can be done based on the location of the co-crystallized ligand in the template structure or by using binding site prediction algorithms. A grid box is then generated around this defined region to constrain the docking search space.

  • Docking Simulation : Use a docking program such as AutoDock Vina or Glide to dock the prepared ligand into the defined binding site of the NPSR model. The software will generate a series of binding poses.

  • Pose Analysis and Scoring : Analyze the top-ranked poses. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol). Examine the intermolecular interactions for the most favorable poses, looking for key hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

G cluster_prep Preparation cluster_dock Interaction Prediction Ligand_Prep Ligand Preparation (3D Structure, Charges) Docking Molecular Docking Simulation Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Homology Modeling, Validation) Binding_Site Define Binding Site Receptor_Prep->Binding_Site Binding_Site->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis

Caption: Workflow for Molecular Docking.

Assessing Stability: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the system over time, providing insights into the stability of the binding pose and the flexibility of the complex.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup : Take the most promising docked pose of the ligand-NPSR complex. Place this complex in a periodic box of explicit solvent (e.g., water molecules). Add counter-ions to neutralize the system's overall charge.

  • Energy Minimization : Perform energy minimization on the entire system to remove any steric clashes introduced during the setup.

  • Equilibration : Gradually heat the system to the desired temperature (e.g., 310 K for physiological conditions) and then equilibrate the pressure. This is typically done in two stages: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run : Once the system is equilibrated, run the production MD simulation for a significant period (e.g., 100 nanoseconds or more).

  • Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket. Key analyses include:

    • Root Mean Square Deviation (RMSD) : To monitor the overall stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

    • Hydrogen Bond Analysis : To track the persistence of key hydrogen bonds over time.

    • Binding Free Energy Calculations : Using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

G cluster_md Dynamic Stability Assessment System_Setup System Setup (Solvation, Ionization) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Predicting Drug-Likeness: ADMET Profiling

A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable RangeMethod/Tool
LogP (Lipophilicity) (Predicted Value)-0.4 to +5.6(e.g., XLOGP3)
Topological Polar Surface Area (TPSA) (Predicted Value)< 140 Ų(e.g., Ertl et al.)
Aqueous Solubility (LogS) (Predicted Value)> -6.0(e.g., ALOGPS)
Blood-Brain Barrier (BBB) Permeability (Predicted Value)(e.g., BBB+)(e.g., pkCSM)[4]
CYP2D6 Inhibition (Predicted Value)(e.g., Non-inhibitor)(e.g., ADMETlab)[4][5]
Ames Mutagenicity (Predicted Value)(e.g., Non-mutagenic)(e.g., ADMET-AI)[6]

Experimental Protocol: In Silico ADMET Prediction

  • Descriptor Calculation : Calculate a range of molecular descriptors for the ligand, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and number of rotatable bonds.

  • Rule-Based Filtering : Evaluate the compound against established drug-likeness rules, such as Lipinski's Rule of Five.

  • Predictive Modeling : Utilize online platforms and software (e.g., SwissADME, pkCSM, ADMETlab 2.0) to predict a wide array of ADMET properties.[5] These tools employ models built from large datasets of experimental data.

Guiding Analogue Design: Quantitative Structure-Activity Relationship (QSAR)

Should initial studies show promise, the next logical step is to design and synthesize analogues of the lead compound to improve its potency and selectivity. QSAR modeling can guide this process by building a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Experimental Protocol: QSAR Modeling

  • Data Set Preparation : Assemble a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values against the NPSR).

  • Descriptor Calculation : For each compound in the dataset, calculate a variety of molecular descriptors (e.g., 2D, 3D, constitutional, electronic).

  • Model Building : Divide the dataset into a training set and a test set. Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a QSAR model that correlates the descriptors with the biological activity for the training set.

  • Model Validation : Validate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated R² (Q²).

  • Interpretation and Application : Interpret the QSAR model to understand which molecular features are most important for activity. Use the model to predict the activity of new, unsynthesized analogues.

G cluster_qsar Lead Optimization Data_Set Data Set of Analogues (Structures + Activities) Descriptors Calculate Molecular Descriptors Data_Set->Descriptors Model_Build Build QSAR Model (Training Set) Descriptors->Model_Build Model_Val Validate QSAR Model (Test Set) Model_Build->Model_Val Predict Predict Activity of New Analogues Model_Val->Predict

References

Literature review of triazolo[4,3-a]pyrazine core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Triazolo[4,3-a]pyrazine Core: Synthesis, Properties, and Therapeutic Applications

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The[1][2][3]triazolo[4,3-a]pyrazine core is one such "privileged scaffold," a distinction earned due to its unique structural and electronic properties that allow for versatile interactions with a wide array of biological targets.[4][5] This nitrogen-rich heterocyclic system, formed by the fusion of a 1,2,4-triazole ring and a pyrazine ring, serves as the foundational structure for numerous biologically active molecules.[6] Its rigid, planar geometry and the strategic placement of nitrogen atoms create a unique chemical environment, enhancing its ability to participate in crucial intermolecular interactions like hydrogen bonding within protein active sites.[5]

The significance of this core is underscored by its presence in marketed drugs, most notably Sitagliptin, a cornerstone therapy for type II diabetes mellitus.[1][7] Beyond its antidiabetic role, the triazolo[4,3-a]pyrazine scaffold has been the subject of extensive research, leading to the development of derivatives with a broad spectrum of pharmacological activities. These include potent antibacterial, anticancer, antimalarial, antifungal, and anticonvulsant properties, making it a highly valuable template in modern drug development programs.[7][8] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical properties, and diverse therapeutic applications of this remarkable heterocyclic system.

PART 1: Synthesis and Chemical Reactivity

The synthetic accessibility of the triazolo[4,3-a]pyrazine core is a key factor in its widespread use. Various synthetic strategies have been developed, typically involving the construction of the triazole ring onto a pre-existing pyrazine derivative.

General Synthetic Strategies

A predominant method involves the cyclization of a hydrazine-substituted pyrazine. This approach offers a reliable and often high-yielding pathway to the fused heterocyclic system. A common route begins with a 2-chloropyrazine, which is subjected to nucleophilic substitution with hydrazine hydrate to form a 2-hydrazinopyrazine intermediate. This intermediate is then cyclized with an appropriate one-carbon synthon, such as an orthoester or a carboxylic acid derivative, to close the triazole ring.

Another powerful method involves a two-step electrochemical and photochemical process. In this approach, a 5-substituted tetrazole is first electrochemically coupled to a pyrazine derivative.[2] The resulting intermediate is then subjected to photochemical conditions, which induces cyclization to yield the final 1,2,4-triazolo[4,3-a]pyrazine backbone.[2] This method highlights the innovative approaches being developed for the construction of this core.

Below is a generalized workflow representing a common synthetic pathway.

G start 2-Chloropyrazine Derivative inter1 2-Hydrazinopyrazine Intermediate start->inter1 Hydrazine Hydrate (NH2NH2·H2O) Nucleophilic Substitution final [1,2,4]Triazolo[4,3-a]pyrazine Core inter1->final Cyclization (e.g., POCl3, Heat) reagent2 One-Carbon Synthon (e.g., Triethyl Orthoformate, Acid Chloride) reagent2->inter1 caption General Synthetic Workflow for the Triazolo[4,3-a]pyrazine Core.

Caption: General Synthetic Workflow for the Triazolo[4,3-a]pyrazine Core.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine

This protocol describes the synthesis of a key scaffold used in the development of many active derivatives.[1] The causality behind these steps lies in the sequential formation of the necessary reactive intermediates for cyclization.

Step 1: Hydrazinolysis of 2-chloro-3-(trifluoromethyl)pyrazine

  • Rationale: To introduce the hydrazine moiety, which is essential for the subsequent cyclization to form the triazole ring.

  • Procedure: To a solution of 2-chloro-3-(trifluoromethyl)pyrazine in acetonitrile (CH3CN), add hydrazine hydrate (35% NH2NH2·H2O) dropwise at 20 °C. Stir the reaction mixture for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the 2-hydrazino-3-(trifluoromethyl)pyrazine intermediate.

Step 2: Reaction with Chloroacetyl Chloride

  • Rationale: To introduce the two-carbon unit that will ultimately form part of the heterocyclic ring system after further transformations.

  • Procedure: The crude intermediate from Step 1 is dissolved in acetonitrile. The solution is cooled to 10 °C, and a 50% aqueous solution of sodium hydroxide (NaOH) is added, followed by the dropwise addition of chloroacetyl chloride (ClCH2COCl). The reaction is maintained at 10 °C for 3 hours.

Step 3: Dehydrative Cyclization

  • Rationale: This key step uses a strong dehydrating agent to induce the intramolecular cyclization that forms the fused triazolo[4,3-a]pyrazine ring system.

  • Procedure: The product from the previous step is dissolved in acetonitrile, and phosphorus oxychloride (POCl3) is added. The mixture is heated to 80 °C and stirred for 24 hours.[1] After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted with an organic solvent and purified by column chromatography to afford the 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold.[1]

PART 2: Therapeutic Applications and Biological Activities

The triazolo[4,3-a]pyrazine core is a versatile scaffold that has been successfully exploited to develop agents for a wide range of diseases. Its derivatives have demonstrated significant activity as antidiabetic, antibacterial, and anticancer agents, among others.[7][8]

Antidiabetic Activity: DPP-4 Inhibition

The most prominent therapeutic application of this scaffold is in the treatment of type II diabetes. The drug Sitagliptin, which features a 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine core, functions as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[7] DPP-4 is an enzyme that inactivates incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Antibacterial Activity

In an era of growing antimicrobial resistance, the need for new antibacterial agents is urgent.[2][7] Several novel series of triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties.[1][9] These compounds have shown moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7][8]

One study found that compound 2e , a derivative featuring an ethylenediamine moiety, exhibited superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[1][7] The proposed mechanism for some of these derivatives involves the inhibition of DNA gyrase and topoisomerase IV, essential bacterial enzymes involved in DNA replication.[7] The protonated amine or nitrogen heterocycles at physiological pH may form favorable π-cation interactions with amino acid residues in the enzyme's active site, contributing to their antibacterial effect.[7]

Compound Modification MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) Reference
2e Ethylenediamine moiety3216[1][8][9]
Ampicillin (Positive Control)328[7]

Table 1: In vitro antibacterial activity of a lead triazolo[4,3-a]pyrazine derivative.

Anticancer Activity: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The triazolo[4,3-a]pyrazine scaffold has been successfully utilized to design potent kinase inhibitors.

c-Met/VEGFR-2 Inhibition: The HGF/c-Met signaling pathway plays a critical role in tumor growth, invasion, and angiogenesis.[10] A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors of c-Met and VEGFR-2, another key kinase in angiogenesis.[3][11] The most promising compound, 17l , exhibited excellent antiproliferative activity against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cell lines.[3][11] It also showed potent inhibition of c-Met kinase with an IC50 value of 26.00 nM.[3][11] Mechanistic studies revealed that compound 17l arrests the cell cycle in the G0/G1 phase and induces apoptosis in cancer cells.[3]

PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[12] Recently,[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as a new class of potent PARP1 inhibitors.[12] Notably, compound 19k not only showed potent enzymatic inhibition but also significantly inhibited the proliferation of cancer cells that had acquired resistance to other PARP inhibitors, suggesting a potential to overcome a major clinical challenge.[12]

Compound Target(s) Activity (IC50) Cell Line Antiproliferative Activity (IC50) Reference
17l c-Met, VEGFR-226.0 nM (c-Met)A549 (Lung)0.98 µM[3][11]
2.6 µM (VEGFR-2)MCF-7 (Breast)1.05 µM[3][11]
22i c-Met48 nMMCF-7 (Breast)0.15 µM[10][13]
19k PARP1< 4.1 nMMDA-MB-436 (BRCA1-/-)< 1.9 nM[12]
Resistant Capan-1< 0.3 nM[12]

Table 2: Anticancer activity of selected triazolo[4,3-a]pyrazine derivatives.

G inhibitor Triazolo[4,3-a]pyrazine Inhibitor (e.g., 17l) cMet c-Met Receptor inhibitor->cMet INHIBITS apoptosis Cell Cycle Arrest & Apoptosis inhibitor->apoptosis INDUCES pathway Downstream Signaling (RAS-MAPK, PI3K-AKT) cMet->pathway Phosphorylation Cascade HGF HGF HGF->cMet Binds & Activates outcome Tumor Growth, Proliferation, Angiogenesis pathway->outcome caption Mechanism of c-Met Inhibition by Triazolo[4,3-a]pyrazine Derivatives.

Caption: Mechanism of c-Met Inhibition by Triazolo[4,3-a]pyrazine Derivatives.

Other Biological Activities

The therapeutic potential of this scaffold extends further. Derivatives have been investigated for:

  • Antimalarial Activity: The Open Source Malaria (OSM) consortium has explored 1,2,4-triazolo[4,3-a]pyrazines as potent antimalarial leads, with some compounds showing moderate activity against Plasmodium falciparum.[14][15]

  • Antifungal and Anti-tubercular Properties: Various modifications of the core have yielded compounds with promising activity against fungal pathogens and Mycobacterium tuberculosis.[6][8]

  • Anticonvulsant and Anti-platelet Aggregation: The scaffold has also been identified in compounds with potential applications in neurological disorders and cardiovascular diseases.[7][8]

PART 3: Structure-Activity Relationships (SAR) and Future Outlook

The extensive research into triazolo[4,3-a]pyrazine derivatives has generated valuable insights into their structure-activity relationships (SAR).

  • For Anticancer Activity: In the design of c-Met inhibitors, the introduction of a[1][2][3]triazolo[4,3-a]pyrazine core was found to improve antitumor effects.[3] Furthermore, linking this core to a 4-oxo-pyridazinone moiety led to potent c-Met kinase inhibition, with substitutions on the terminal benzene ring significantly influencing activity.[10][13]

  • For Antibacterial Activity: The presence of an ethylenediamine moiety on the[1][2][3]triazolo[4,3-a]pyrazine nucleus was found to be beneficial for antibacterial activity, likely due to enhanced interactions with bacterial enzymes.[7]

  • General Observations: The trifluoromethyl group at the 3-position is a common feature in many highly active compounds, including Sitagliptin, suggesting it plays a key role in binding affinity and metabolic stability.[1][8]

Future Directions

The triazolo[4,3-a]pyrazine core remains a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Lead Optimization: Further optimization of existing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

  • New Therapeutic Targets: Exploring the activity of triazolo[4,3-a]pyrazine libraries against novel biological targets to address unmet medical needs.

  • Overcoming Drug Resistance: As demonstrated with PARP1 inhibitors, designing derivatives that can overcome acquired resistance to existing therapies is a critical and promising avenue.[12]

  • Advanced Synthesis: Developing more efficient, green, and scalable synthetic methods to facilitate the rapid generation of diverse chemical libraries.[2]

References

Discovery and Synthesis of Novel Oxazolo[3,4-a]pyrazine Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Abstract

The oxazolo[3,4-a]pyrazine core represents a compelling scaffold in modern medicinal chemistry, demonstrating significant potential in the modulation of challenging biological targets. This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel derivatives based on this heterocyclic system. We will delve into the strategic rationale behind synthetic pathways, detail robust experimental protocols, and analyze the critical structure-activity relationships (SAR) that govern biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the creation of next-generation therapeutics.

The Emergence of the Oxazolo[3,4-a]pyrazine Scaffold

Fused heterocyclic systems are the cornerstone of many successful therapeutic agents. The oxazolo[3,4-a]pyrazine scaffold has recently gained prominence, particularly in the field of neuroscience. Initial discovery efforts identified this core as a potent antagonist of the Neuropeptide S (NPS) receptor (NPSR), a G protein-coupled receptor (GPCR) implicated in a range of neurobiological functions, including anxiety, drug abuse, and locomotion.[1][2][3] NPSR antagonists are therefore considered promising therapeutic candidates for treating substance abuse disorders, an area with a significant unmet medical need.[1][2]

This guide focuses on the strategic synthesis and evaluation of NPSR antagonists built around this core, explaining the chemical logic that has led to the discovery of compounds with potent in vitro and in vivo activity.[1][2][4]

Core Synthetic Strategies: Building the Foundation

The efficient and diastereoselective synthesis of the oxazolo[3,4-a]pyrazine core is paramount for exploring its therapeutic potential. The choice of synthetic route is dictated by the need to introduce chemical diversity at specific positions to probe the target's binding pocket. A highly successful strategy begins with chiral L-amino acids, which serves two primary purposes: it establishes a defined stereochemistry at the 5-position and provides a convenient anchor point for introducing a variety of side chains.[1][4]

A key transformation in the construction of highly substituted analogs is the ortho-lithiation reaction. This powerful C-H activation method allows for the regioselective functionalization of the aromatic ring at the 7-position, enabling the introduction of the critical urea, guanidine, or amide moieties that profoundly influence the pharmacological profile.[1][4]

Synthetic_Scheme cluster_0 Core Synthesis cluster_1 Functionalization L-amino acid L-amino acid Piperazine Intermediate Piperazine Intermediate L-amino acid->Piperazine Intermediate Multistep conversion Bicyclic Core Oxazolo[3,4-a]pyrazine Core Piperazine Intermediate->Bicyclic Core Cyclization Protected Core N-Protected Core Bicyclic Core->Protected Core Protection Functionalized Core 1-Substituted Core Protected Core->Functionalized Core ortho-Lithiation + Ketone (R1) Final Compound Final Analog (e.g., Compound 16) Functionalized Core->Final Compound Deprotection & Functionalization (R7)

Caption: General synthetic workflow for oxazolo[3,4-a]pyrazine analogs.

Experimental Protocol: Diastereoselective Synthesis of an N-Benzyl-Protected Oxazolo[3,4-a]pyrazine Intermediate

This protocol describes a key step: the regioselective introduction of a substituent at the 1-position via an ortho-lithiation reaction.[1][4] This method is foundational for building a library of diverse compounds.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve the N-benzyl-protected oxazolo[3,4-a]pyrazine precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (sec-BuLi, 1.4 M in cyclohexane, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep red or brown color, indicating anion formation. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve the desired symmetric ketone (e.g., benzophenone, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction & Quench: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][5]

Decoding the Structure-Activity Relationship (SAR)

Systematic modification of the oxazolo[3,4-a]pyrazine scaffold has yielded critical insights into the molecular features required for potent NPSR antagonism. The exploration has primarily focused on three key positions: C1, C5, and C7.[1][4]

  • C1 Position: The introduction of a diarylmethanol moiety at this position is crucial for high-affinity binding.

  • C5 Position: Substitutions at this position, derived from the initial L-amino acid starting material, have a significant impact on potency. Introducing a small methyl or isopropyl group leads to a ~10-fold reduction in potency compared to the unsubstituted analog. Conversely, introducing a larger phenyl group can restore or even slightly improve potency, suggesting it may interact with a previously unexplored region of the NPSR binding pocket.[1]

  • C7 Position: This position is ideal for fine-tuning the physicochemical properties of the molecule. The introduction of polar groups like N-substituted acetamides or guanidines can modulate the hydrophilic/lipophilic balance, which is critical for improving in vivo effectiveness. Notably, the guanidine derivative 16 was found to be exceptionally potent.[1][2]

SAR_Summary cluster_R1 C1 Position cluster_R7 C7 Position cluster_R5 C5 Position Scaffold Oxazolo[3,4-a]pyrazine Core R1 Diaryl Moiety (Critical for affinity) Scaffold->R1 essential R7 Modulates Properties Scaffold->R7 tunes R5 Steric Bulk is Key Scaffold->R5 probes Guanidine Guanidine (e.g., Cmpd 16) - High Potency - Improved in vivo profile R7->Guanidine Urea Urea/Thiourea R7->Urea Phenyl Phenyl: Potency Maintained R5->Phenyl Alkyl Small Alkyl (Me, iPr): ~10x Potency Loss R5->Alkyl

Caption: Key structure-activity relationship findings for the scaffold.

SAR Data Summary Table
CompoundC1-SubstitutionC5-SubstitutionC7-SubstitutionIn Vitro Potency (pKB)
1 (SHA-68) Di(4-F-phenyl)methanolH4-F-benzylurea7.82
16 Di(4-F-phenyl)methanolH4-F-benzylguanidine7.38
17 Di(4-F-phenyl)methanolMethyl4-F-benzylurea~6.8
18 Di(4-F-phenyl)methanolIsopropyl4-F-benzylurea~6.8
21 Di(4-F-phenyl)methanolPhenyl4-F-benzylurea7.82
Data synthesized from Trapella et al., J. Med. Chem. 2021.[1][4]

Biological Evaluation: From In Vitro Potency to In Vivo Efficacy

A hierarchical screening approach is essential to identify promising lead candidates. The process begins with robust in vitro assays to determine the primary pharmacological activity, followed by in vivo models to assess efficacy and drug-like properties.

Biological_Workflow A Synthesized Compound Library B Primary In Vitro Screening: Calcium Mobilization Assay A->B C Determine Antagonist Potency (pA₂ / pKB values) B->C D Select Potent Hits (e.g., pKB > 7.0) C->D E In Vivo Efficacy Model: NPS-Induced Locomotor Activity D->E F Assess Reversal of Phenotype E->F G Lead Candidate F->G

Caption: Hierarchical workflow for biological evaluation of NPSR antagonists.

Protocol: In Vitro Calcium Mobilization Assay

This assay is the gold standard for quantifying the potency of NPSR antagonists. It measures the ability of a compound to inhibit the increase in intracellular calcium that occurs when the agonist (NPS) binds to and activates the NPSR.[1][4]

  • Cell Culture: Culture HEK293 cells stably expressing the human NPSR in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37 °C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37 °C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the antagonist test compounds (e.g., from 1 nM to 10 µM) to the wells and incubate for 20 minutes at room temperature. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add a fixed concentration of the agonist, Neuropeptide S (NPS), to all wells to achieve an EC₈₀ concentration. Immediately begin recording fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The antagonist effect is measured as the inhibition of the NPS-induced calcium peak. Construct concentration-response curves for the antagonists and calculate the IC₅₀ values. Convert these to pKₑ values using the Cheng-Prusoff equation or determine pA₂ values from Schild analysis to quantify antagonist potency.[1]

Conclusion and Future Outlook

The oxazolo[3,4-a]pyrazine scaffold has been firmly established as a valuable starting point for the development of potent Neuropeptide S Receptor antagonists. Through systematic synthetic exploration, particularly leveraging diastereoselective methods and regioselective functionalization, key structure-activity relationships have been elucidated. The discovery of guanidine derivative 16 , which exhibits not only high in vitro potency but also a significantly improved in vivo profile compared to earlier tool compounds, underscores the success of this rational design approach.[1][2]

Future work in this area should focus on further optimizing the pharmacokinetic and metabolic stability of these compounds to enhance their potential as clinical candidates. Moreover, the inherent versatility of the oxazolo[3,4-a]pyrazine core suggests that libraries based on this scaffold could be screened against other important drug targets, such as kinases, to unlock new therapeutic opportunities.[6][7][8][9]

References

Methodological & Application

Protocol for dissolving Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Dissolution of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the dissolution of this compound (CAS: 1020349-31-8), a bicyclic heterocyclic compound relevant in contemporary chemical and pharmaceutical research.[1][2] Given the absence of publicly available, specific solubility data for this compound, this guide presents a dual-strategy protocol. First, it outlines an empirical method for systematically determining the compound's solubility in a panel of common laboratory solvents. Second, it provides a detailed, recommended protocol for preparing stock solutions based on the fundamental chemical principles governing amine hydrochloride salts. This application note is intended for researchers, scientists, and drug development professionals requiring reliable and reproducible methods for handling this compound.

Introduction and Scientific Background

This compound is a specific chemical entity belonging to the oxazolo[3,4-a]pyrazine class of molecules.[3][4] This scaffold and its derivatives are of interest in medicinal chemistry, appearing in studies related to the discovery of novel biologically active agents.[3][4][5] As with any experimental work, the ability to create accurate and stable solutions is the foundational first step for downstream applications, including in vitro biological assays, analytical standard preparation, and formulation development.

The compound is supplied as a hydrochloride salt (HCl salt). This is a common strategy in medicinal chemistry to improve the aqueous solubility and stability of amine-containing molecules.[6] The protonation of a basic nitrogen atom by hydrochloric acid forms an ammonium salt, which is generally more polar and thus more soluble in polar solvents like water compared to its free base form.[6][7] The dissolution process, therefore, is critically dependent on the choice of solvent and the solution's pH. This protocol is designed to provide a robust starting point for researchers to handle this specific molecule with scientific rigor.

Compound Identification and Safety Precautions

Prior to handling, it is imperative to review the Safety Data Sheet (SDS) and understand the associated hazards.

Table 1: Compound Identification

Property Value Reference
Chemical Name This compound [1][2]
CAS Number 1020349-31-8 [1][2]
Molecular Formula C₆H₁₁ClN₂O₂ [1][2]
Formula Weight 178.62 g/mol [1]

| Purity | ≥95% (Typical) |[1] |

Hazard Identification and Required Personal Protective Equipment (PPE)

This compound is classified with several hazards and must be handled with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[8]

  • GHS Classifications:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

    • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8]

    • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8]

    • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[8]

  • Mandatory PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

    • Body Protection: A standard laboratory coat is required.[8]

    • Respiratory Protection: For handling bulk powder or if dust is generated, use an approved particle respirator (e.g., N95/P95).[8]

Protocol Part I: Empirical Solubility Determination

Rationale: Since specific solubility data (e.g., mg/mL) is not published, the first step is to empirically determine it. This "self-validating" approach ensures that the dissolution protocol is tailored to the specific batch of the compound and the exact solvents available in the laboratory.

Materials and Equipment
  • This compound

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Calibrated pipettes

  • A panel of solvents (recommendation below)

  • Small volume glass vials (e.g., 1.5 mL or 4 mL)

Recommended Solvent Panel:

  • Deionized Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation: Weigh out approximately 1-2 mg of the compound into several pre-labeled vials. Record the exact weight for each vial.

  • Initial Solvent Addition: To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL of deionized water). This creates an initial high concentration (e.g., 10-20 mg/mL).

  • Agitation: Cap the vial securely and vortex vigorously for 30-60 seconds. Visually inspect for undissolved solid particles. If not fully dissolved, place it on a magnetic stirrer for 5-10 minutes.

  • Observation:

    • Clear Solution: If the solid dissolves completely, the compound is soluble at this concentration. Record this in your laboratory notebook. You can proceed to test a higher concentration or define this as your working stock concentration.

    • Suspension/Insoluble: If solid particles remain, the compound is not fully soluble at this concentration.

  • Serial Dilution (for insoluble cases): Add another precise volume of the same solvent (e.g., another 100 µL) to the vial, effectively halving the concentration. Repeat the agitation steps (vortex, stir).

  • Iterate: Continue adding solvent in known increments and agitating until the compound fully dissolves.

  • Calculation: Once a clear solution is achieved, calculate the final concentration in mg/mL. This value represents the approximate solubility.

  • Repeat: Repeat steps 2-7 for each solvent in the panel.

Data Presentation

Summarize the empirically determined solubility data in a table for easy reference.

Table 2: Example Solubility Characterization Data

Solvent Temperature (°C) Final Concentration (mg/mL) Observations
Deionized Water 22 [Record Value] e.g., Clear solution
PBS, pH 7.4 22 [Record Value] e.g., Forms a fine suspension
DMSO 22 [Record Value] e.g., Readily soluble

| Ethanol | 22 | [Record Value] | e.g., Sparingly soluble |

Protocol Part II: Recommended Dissolution Protocol for Stock Solutions

Rationale: Based on its chemical structure as an amine hydrochloride, the compound is anticipated to be most soluble in polar, aqueous media. This protocol prioritizes aqueous buffers common in biological research but provides an alternative using DMSO for cases of poor aqueous solubility.

Primary Method: Aqueous Buffer (e.g., PBS, pH 7.4)

Causality: An aqueous buffer at a physiological pH is ideal for most cell-based assays and in vivo studies as it maintains osmolarity and pH, minimizing solvent-induced artifacts. The hydrochloride salt form is designed to be soluble in such systems.[6]

  • Calculation: Determine the mass of the compound needed to achieve the desired concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

  • Weighing: Accurately weigh the calculated mass of this compound into a sterile conical tube or vial.

  • Solvent Addition: Add approximately 80% of the final desired volume of PBS (pH 7.4) to the vial.

  • Dissolution: Cap the vial and vortex for 1-2 minutes. If necessary, use a magnetic stirrer or sonicate briefly in a water bath to aid dissolution. Gentle warming to 37°C can also be applied, but stability at elevated temperatures should be confirmed.[9]

  • Final Volume Adjustment: Once the solid is completely dissolved, add PBS to reach the final target volume. Invert the tube several times to ensure homogeneity.

  • Filtration: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C for long-term stability.

Secondary Method: Co-Solvent System (DMSO)

Causality: If the compound exhibits poor solubility in purely aqueous buffers, a strong organic solvent like DMSO is used to first dissolve the compound, followed by dilution in an aqueous medium. DMSO is a common solvent for creating high-concentration stock solutions of organic molecules for drug discovery.[10]

  • Weighing: Accurately weigh the compound into a vial.

  • Initial Dissolution in DMSO: Add the minimum volume of pure DMSO required to completely dissolve the compound. Vortex or sonicate as needed. This creates a high-concentration primary stock.

  • Aqueous Dilution (for working solutions): To prepare a working solution, perform a serial dilution of the DMSO stock into your aqueous buffer (e.g., PBS or cell culture media).

    • Critical Insight: It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5% v/v), as DMSO can have its own biological effects. Perform a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Storage: Store the primary DMSO stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for dissolving the compound.

Dissolution_Workflow cluster_prep Preparation & Safety cluster_sol_test Solubility Testing (Protocol I) cluster_protocol Stock Solution Prep (Protocol II) start Start: Obtain Compound sds Review Safety Data Sheet (SDS) (H302, H315, H319, H335) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe weigh Weigh 1-2 mg Compound ppe->weigh add_solvent Add Test Solvent (e.g., Water, PBS, DMSO) weigh->add_solvent agitate Vortex / Stir / Sonicate add_solvent->agitate observe Fully Dissolved? agitate->observe record Record Solubility (mg/mL) in Table 2 observe->record Yes add_more Add More Solvent (Serial Dilution) observe->add_more No choose Aqueous Soluble? record->choose add_more->agitate aqueous Primary Method: Dissolve directly in Aqueous Buffer (PBS) choose->aqueous Yes dmso Secondary Method: Dissolve in min. DMSO, then dilute in buffer choose->dmso No finish Filter, Aliquot, & Store (-20°C / -80°C) aqueous->finish dmso->finish

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantification of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one in a given matrix, such as plasma or a reaction mixture. Due to the compound's bicyclic, polar nature and lack of a strong UV chromophore, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach was selected.[1][2] This method offers superior sensitivity and selectivity, which are critical for accurate quantification in complex samples.[3] The protocol herein provides comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a full validation strategy is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose in research and drug development settings.[4][5][6]

Introduction

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a bicyclic heterocyclic compound containing both oxazolidinone and piperazine moieties.[7][8] Such structures are of significant interest in medicinal chemistry. Accurate quantification of this analyte is essential for pharmacokinetic studies, metabolism research, and quality control during synthesis. The physicochemical properties of this molecule—specifically its polarity and lack of a significant UV-absorbing structure—present a challenge for traditional analytical techniques like HPLC-UV.[9][10][11] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) overcomes these limitations by providing high sensitivity and specificity through mass-based detection.[3][12][13] This document provides a detailed, step-by-step protocol for the development and validation of an analytical method for this compound.

Principle of the Method

The method employs a reversed-phase liquid chromatography system to separate the analyte of interest from matrix components. Given the polar nature of the target compound, strategies to enhance retention on a C18 column, such as the use of an ion-pairing agent or a column with a polar-embedded stationary phase, are considered.[12][14] Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the parent ion and a chosen fragment ion of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one, ensuring high selectivity and minimizing interferences.[15] Quantification is achieved by comparing the analyte's peak area to that of a stable isotope-labeled internal standard (SIL-IS) or a structural analog.

Experimental Protocol

Materials and Reagents
  • Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (e.g., D4-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one) or a suitable structural analog

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control matrix (e.g., human plasma, reaction buffer)

Instrumentation and Conditions

A standard high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following are representative conditions and should be optimized for the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnPolar-embedded C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) or similar
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, followed by a 2-minute hold and 3-minute re-equilibration
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas Flow (Desolvation)800 L/hr
MRM Transitions (Hypothetical)Analyte: m/z 157.1 → 114.1; Internal Standard: m/z 161.1 → 118.1 (To be determined by infusion of standards)
Collision EnergyTo be optimized for each transition
Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[16][17][18]

  • Protein Precipitation (for plasma samples):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Vortex and transfer to an autosampler vial for injection.

  • Solid Phase Extraction (SPE) (for higher cleanliness):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the plasma sample (pre-treated with internal standard and diluted 1:1 with 4% phosphoric acid in water).

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

G cluster_prep Sample Preparation Workflow start Plasma Sample (100 µL) + Internal Standard ppt Add 300 µL Cold Acetonitrile start->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation Protocol

The analytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to the ICH Q2(R1) guideline, assessing the following parameters.[4][5][6]

Specificity and Selectivity

Analyze at least six different blank matrix lots to assess for interferences at the retention time of the analyte and internal standard. The response of any interfering peaks should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range

Prepare a calibration curve by spiking the blank matrix with the analyte at a minimum of six non-zero concentrations. The range should cover the expected concentrations in the samples. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy and precision will be determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates on three separate days.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
Intra-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (CV ≤ 20%).

Matrix Effect and Recovery
  • Matrix Effect: Assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of a pure solution of the analyte at the same concentration.

  • Recovery: Determined by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample.

Stability

The stability of the analyte in the matrix should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a duration that reflects the sample preparation time.

  • Long-Term Stability: Under frozen storage conditions for an extended period.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

G cluster_validation Method Validation Logic Specificity Specificity & Selectivity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LLOQ LLOQ LLOQ->ValidatedMethod Stability Stability Stability->ValidatedMethod

Caption: Core Parameters for Method Validation.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust approach for the quantification of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. The detailed protocol for method execution and validation ensures that the generated data is reliable and accurate, making it suitable for use in regulated and non-regulated environments for pharmaceutical research and development. Adherence to the principles outlined in this note will facilitate the successful implementation of this analytical method.

References

In Vivo Administration Protocol for Triazolopyrazine Compounds in Mice: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the in vivo administration of triazolopyrazine compounds in mouse models. The protocol emphasizes scientific integrity, practical application, and reproducibility. It covers critical preclinical considerations, detailed methodologies for vehicle formulation, dose calculation, and various routes of administration. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vivo studies for this important class of chemical entities.

Introduction and Preclinical Considerations

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anxiolytic, hypnotic, and anticancer agents.[1][2] Successful preclinical evaluation of these compounds hinges on meticulously planned and executed in vivo studies. Before any administration, a thorough understanding of the compound's characteristics and the study's objectives is paramount.

Physicochemical Properties

The inherent properties of the specific triazolopyrazine derivative will dictate the formulation strategy. Key considerations include:

  • Solubility: Many heterocyclic compounds, including triazolopyrazines, exhibit poor aqueous solubility.[3][4] This is a critical first parameter to assess, as it governs the choice of vehicle. An intravenous (IV) administration, for instance, requires the compound to be fully dissolved in a solution, whereas an oral (PO) or intraperitoneal (IP) route may allow for a suspension.[4]

  • Stability: The compound's stability in the chosen vehicle and under specific storage conditions must be confirmed to ensure accurate dosing.[3] Freshly prepared formulations are always recommended to minimize the risk of degradation.[4]

  • pKa: The ionization constant can influence absorption and distribution, especially for oral administration where the compound traverses the variable pH environments of the gastrointestinal tract.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Objectives

The goals of the study will directly influence the protocol design. Is the objective to determine basic PK parameters like bioavailability and half-life, or is it a PD study to assess efficacy in a disease model? This will inform the choice of administration route, dosing frequency, and study duration. For instance, IV administration is often used to determine 100% bioavailability as a baseline, while oral administration is more common for efficacy studies mimicking clinical use.[5][6]

Regulatory and Ethical Considerations

All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[7] The use of pharmaceutical-grade compounds is strongly encouraged.[7][8] If a non-pharmaceutical-grade compound is necessary, a clear scientific justification must be provided in the animal use protocol.[8] All parenteral (injectable) formulations must be sterile.[6][8]

Vehicle Selection and Formulation

The selection of an appropriate vehicle is one of the most critical steps for ensuring accurate dosing and minimizing non-specific toxicity.[9][10] The ideal vehicle should be inert, non-toxic, and effectively solubilize or suspend the compound without affecting its biological activity.[4][9]

Common Vehicle Strategies for Poorly Soluble Compounds

Given the potential for low water solubility with triazolopyrazine compounds, several formulation strategies can be employed.

Vehicle TypeComposition ExamplePrimary Route(s)Advantages & Considerations
Aqueous Suspension 0.5% - 2% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water or saline.[11][12]Oral (PO), Intraperitoneal (IP)Well-tolerated and commonly used.[11] Requires vigorous homogenization to ensure uniform suspension and accurate dosing.
Co-solvent System DMSO, PEG-300/400, Ethanol, Propylene Glycol. Often in combination (e.g., 50% DMSO, 40% PEG300, 10% Ethanol).[13]PO, IP, IV (with caution)Effective for dissolving compounds.[3][10][14] Caution: Potential for vehicle-induced toxicity and drug precipitation upon injection.[3][10] Final concentration of solvents must be minimized and tested for tolerability.
Lipid-Based Corn oil, sesame oil, or olive oil.[11][14]PO, IP, Subcutaneous (SC)Suitable for highly lipophilic compounds and can enhance oral bioavailability.[3] Not suitable for IV administration.[14]
Cyclodextrin Solution Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous buffer.[3][4]PO, IP, IVForms inclusion complexes to enhance aqueous solubility.[3][4] Can have its own physiological effects (e.g., gastrointestinal issues) at higher concentrations.[10]
Vehicle Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate vehicle.

VehicleSelection compound Triazolopyrazine Compound sol_test Assess Solubility in Aqueous Buffer (e.g., PBS) compound->sol_test soluble Soluble? sol_test->soluble aq_vehicle Use Aqueous Vehicle (e.g., Saline, PBS) soluble->aq_vehicle Yes insoluble Poorly Soluble route Intended Route of Administration? soluble->route No cosolvent Test Co-Solvents (e.g., DMSO, PEG) or Cyclodextrins route->cosolvent IV suspension Test Suspensions (e.g., MC, CMC) or Lipid Vehicles route->suspension PO/IP/SC iv_route IV po_ip_route PO / IP / SC final_iv Final Formulation (Solution) cosolvent->final_iv final_other Final Formulation (Solution or Suspension) suspension->final_other

Caption: Decision workflow for selecting an appropriate vehicle.

Protocol: Preparation of a Carboxymethylcellulose (CMC) Suspension

This protocol describes the preparation of a 0.5% (w/v) CMC suspension, a widely used vehicle for oral and IP administration.

  • Preparation of Vehicle:

    • Add 0.5 g of low-viscosity CMC to 80 mL of sterile, purified water while stirring vigorously with a magnetic stir bar.

    • Autoclave the solution to ensure sterility.

    • Allow the solution to cool to room temperature.

    • Adjust the final volume to 100 mL with sterile water in a sterile container. Store at 4°C.

  • Formulation Preparation:

    • Calculate the required amount of the triazolopyrazine compound based on the desired dose (mg/kg) and the number and average weight of the mice.

    • Weigh the compound and place it in a sterile glass mortar or vial.

    • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This "wetting" step is crucial for preventing clumping.[3]

    • Gradually add the remaining vehicle while continuously triturating or vortexing to achieve a uniform, homogenous suspension.[3]

    • QC Check: Visually inspect the suspension for any precipitation or non-uniformity. Maintain constant stirring or vortexing immediately before dosing each animal to ensure consistency.

Dosing and Administration Protocols

Accuracy in dosing is critical. All calculations should be double-checked, and administration techniques must be performed by well-trained personnel to minimize animal stress and ensure procedural success.[15]

Dose Calculation

Doses are typically expressed in mg/kg. The concentration of the dosing solution (in mg/mL) is calculated to deliver the desired dose in an appropriate volume for the chosen route.

  • Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

  • Example: For a 25 g (0.025 kg) mouse receiving a 10 mg/kg dose via oral gavage at a volume of 10 mL/kg:

    • Volume to administer: 10 mL/kg * 0.025 kg = 0.25 mL

    • Required concentration: 10 mg/kg / 10 mL/kg = 1.0 mg/mL

Routes of Administration (RoA)

The choice of RoA depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile.[5][6]

RouteMax Volume (Mouse)Recommended Needle/TubeSpeed of OnsetKey Considerations
Oral (PO) 10 mL/kg[6][16]18-20g bulb-tipped gavage needle[6]SlowestMimics clinical route for many drugs. Subject to first-pass metabolism. Risk of esophageal or gastric injury if performed incorrectly.[5]
Intraperitoneal (IP) 10 mL/kg[16]25-27g needle[6][9]IntermediateBypasses first-pass metabolism but absorption can be variable.[5] Risk of injecting into abdominal organs.[9]
Intravenous (IV) 5 mL/kg (bolus)[16]27-30g needle[6]Fastest100% bioavailability.[5] Requires a soluble, sterile, isotonic formulation.[6][16] Technically challenging (tail vein).
Subcutaneous (SC) 5-10 mL/kg[16]25-27g needle[6]Slow / SustainedForms a depot for slower absorption. Can be used for suspensions and oil-based vehicles.

Volumes are based on established guidelines and may vary; always consult your institution's specific policies.[15][16]

Step-by-Step Administration Protocols

A. Oral Gavage (PO)

  • Properly restrain the mouse to immobilize the head and body.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the bulb-tipped needle into the mouth, directing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.

  • Administer the formulation smoothly and withdraw the needle.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.[5]

B. Intraperitoneal Injection (IP)

  • Restrain the mouse, tilting it slightly head-down to move abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant.

  • Insert a 25-27g needle at a shallow angle (approx. 30 degrees) through the skin and abdominal wall.

  • Gently aspirate to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).[17]

  • Inject the substance and withdraw the needle.

C. Intravenous Injection (IV - Tail Vein)

  • Place the mouse in a restraint device that exposes the tail.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[9]

  • Clean the tail with an alcohol wipe.

  • Insert a 27-30g needle, bevel up, into one of the lateral tail veins.

  • Inject the solution slowly. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.[9]

  • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Experimental Workflow and Monitoring

A well-defined experimental plan is essential for data integrity and animal welfare.

General Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_inlife In-Life Phase cluster_endpoint Endpoint Phase calc Dose Calculation formulate Vehicle & Formulation Preparation calc->formulate acclimate Animal Acclimation & Baseline Measurements formulate->acclimate admin Compound Administration (Selected Route) acclimate->admin monitor Post-Dose Monitoring (Health, Clinical Signs) admin->monitor collect Sample Collection (Blood, Tissues) monitor->collect analyze PK / PD Analysis collect->analyze

Caption: General workflow for an in vivo compound administration study.

Post-Administration Monitoring

Following administration, animals must be monitored closely for any adverse effects.[7][15] The frequency of monitoring depends on the compound's expected effects and the route of administration.[15] Key parameters to observe include:

  • Changes in body weight and food/water intake.

  • Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

  • Injection site reactions (e.g., swelling, inflammation).

  • Behavioral changes relevant to the compound's target (e.g., sedation, hyperactivity).

Conclusion

This guide provides a foundational framework for the in vivo administration of triazolopyrazine compounds in mice. The success of these studies relies on a deep understanding of the compound's properties, the selection of an appropriate and well-characterized vehicle, and the precise execution of administration and monitoring protocols. By adhering to these principles of scientific integrity and best practices in animal welfare, researchers can generate reliable and reproducible data crucial for advancing drug discovery and development.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the general principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2] and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a heterocyclic compound belonging to the oxazolidinone class of molecules.[3] Compounds with this core structure have been investigated for various pharmacological activities, including as antibacterial agents and neuropeptide S receptor antagonists.[4][5][6] Given its therapeutic potential, a reliable and robust bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile and ensuring patient safety during clinical development.

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[7][8][9] This application note describes a method that leverages the power of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to achieve precise and accurate quantification of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one in human plasma.[10][11][12]

Analyte Properties
PropertyValueSource
Chemical NameTetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one[3]
CAS Number937047-42-2[3]
Molecular FormulaC6H10N2O2[3]
Molecular Weight142.16 g/mol [3]

Experimental Workflow

The overall experimental workflow is designed for efficiency and robustness, minimizing sample handling and potential for error.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_sample Plasma Sample (50 µL) s_is Internal Standard (IS) s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_vortex Vortex & Centrifuge s_ppt->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_inject Inject into LC-MS/MS s_supernatant->s_inject lc UPLC Separation (C18 Column) s_inject->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Figure 1: Overall workflow for the LC-MS/MS analysis.

Materials and Reagents
  • Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one analytical standard (≥98% purity)

  • Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one-d4 (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (K2EDTA)

Sample Preparation

The "dilute and shoot" and protein precipitation methods are common for preparing plasma samples for LC-MS/MS analysis.[13] For this application, a simple and effective protein precipitation protocol was chosen to remove the majority of plasma proteins, which can interfere with the analysis and damage the chromatographic column.[14]

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one-d4 in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from endogenous plasma components, which helps to minimize matrix effects.[15] A reversed-phase C18 column is used to retain the moderately polar analyte.

ParameterCondition
LC System High-performance liquid chromatograph
Column C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[16][17]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table below

Chromatographic Gradient:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7][10]

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 380°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V

MRM Transitions:

The specific precursor and product ions, along with the optimal collision energies, should be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one143.1Optimized100Optimized
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one-d4 (IS)147.1Optimized100Optimized

Method Validation

The method was validated according to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[18] Key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from six different donors. No significant interfering peaks were observed at the retention times of the analyte and IS. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma to that in a neat solution. The calculated matrix factor was within the acceptable range, indicating minimal ion suppression or enhancement.

Recovery and Stability

The extraction recovery was determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those from post-extraction spiked samples. The recovery was consistent across the QC levels. Stability of the analyte in human plasma was demonstrated under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's accuracy and precision. This validated method is well-suited for supporting pharmacokinetic and clinical studies of this compound.

References

Application Notes & Protocols: The Chiral β-Amino Acid as a Cornerstone Intermediate in Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipeptidyl Peptidase-IV (DPP-4) inhibitors, or "gliptins," represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1] Their therapeutic efficacy hinges on the precise, stereospecific architecture of the active pharmaceutical ingredient (API). This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and application of a pivotal intermediate common to many DPP-4 inhibitors: the chiral β-amino acid. We will focus specifically on the synthesis of Sitagliptin, the first-in-class DPP-4 inhibitor, to illustrate the evolution of synthetic strategies—from classic asymmetric catalysis to cutting-edge biocatalysis—for constructing its critical (R)-β-amino acid core.[2] The protocols and causality described herein are designed to provide both practical, step-by-step guidance and a deep understanding of the chemical principles that govern these advanced synthetic routes.

Introduction: The Mechanism and Importance of DPP-4 Inhibition

DPP-4 is a serine protease that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut following food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[2][5] By inhibiting DPP-4, gliptins prolong the action of active GLP-1 and GIP, thereby enhancing the body's natural ability to control blood glucose levels in a glucose-dependent manner.[5][6]

The molecular structure of Sitagliptin, and other gliptins like Vildagliptin, Saxagliptin, and Linagliptin, is meticulously designed to fit into the active site of the DPP-4 enzyme.[7][8][9][10] A central feature of Sitagliptin's structure is the chiral β-amino acid backbone, which must possess the correct (R)-stereochemistry for optimal binding and therapeutic activity. The synthesis of this specific enantiomer is, therefore, the most critical and challenging aspect of its manufacturing process.

Mechanism of DPP-4 Inhibition Workflow

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Mediated Inactivation (Uninhibited) cluster_2 Pharmacological Intervention Food Intake Food Intake Gut Gut Food Intake->Gut stimulates Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Gut->Incretins (GLP-1, GIP) releases Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas act on DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Glucose Control Glucose Control Insulin Release->Glucose Control Glucagon Suppression->Glucose Control Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits start Achiral β-Keto Ester step1 Asymmetric Hydrogenation (Ru-BINAP Catalyst, H₂) start->step1 inter1 Chiral β-Hydroxy Acid step1->inter1 step2 Multi-Step Conversion (Activation, Azide Displacement, Reduction) inter1->step2 inter2 Protected (R)-β-Amino Acid step2->inter2 start Trifluorophenyl Acetic Acid step1 One-Pot Condensation & Amidation start->step1 inter1 Prochiral Enamine (Dehydrositagliptin) step1->inter1 step2 Asymmetric Hydrogenation (Rh/JOSIPHOS Catalyst, H₂) inter1->step2 inter2 Protected (R)-Sitagliptin step2->inter2 start Prositagliptin Ketone step1 Asymmetric Transamination (Engineered Transaminase, Amine Donor) start->step1 inter1 (R)-Sitagliptin step1->inter1 inter Protected (R)-β-Amino Acid step1 Amide Coupling (e.g., EDC, HOBt) inter->step1 reagent Triazolopiperazine reagent->step1 deprotect Deprotection & Salt Formation step1->deprotect final Sitagliptin Phosphate deprotect->final

References

Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of Pyrazine Derivatives for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design and execution of preclinical studies to evaluate the anticonvulsant potential of novel pyrazine derivatives. The protocols herein are synthesized from established, validated methodologies and are presented with an emphasis on the scientific rationale behind each step, ensuring a robust and reproducible screening cascade. We cover essential in vivo models for assessing efficacy and neurotoxicity, alongside in vitro assays for elucidating potential mechanisms of action, providing a holistic framework for the characterization of new chemical entities.

Introduction: The Rationale for Pyrazine Derivatives in Epilepsy Research

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[2][3] This therapeutic gap drives the urgent need for novel AEDs with improved efficacy and safety profiles.

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Several pyrazine derivatives have been investigated and shown to possess significant anticonvulsant properties in various preclinical models.[4][5][6] Their mechanism of action is often attributed to the modulation of key neuronal targets that regulate brain excitability, such as voltage-gated ion channels and neurotransmitter receptors.[5][7]

This guide outlines a logical, multi-tiered approach to systematically evaluate the anticonvulsant profile of novel pyrazine derivatives, progressing from broad in vivo screening to focused in vitro mechanistic studies.

Experimental Workflow: A Multi-Tiered Screening Cascade

The effective evaluation of a novel compound requires a systematic progression from identifying general anticonvulsant activity to understanding its specific molecular interactions. The following workflow is recommended for characterizing pyrazine derivatives.

G cluster_0 Tier 1: In Vivo Efficacy & Safety Screening cluster_1 Tier 2: Data Analysis & Candidate Selection cluster_2 Tier 3: In Vitro Mechanistic Studies A Test Compound (Pyrazine Derivative) B Maximal Electroshock (MES) Seizure Test A->B Administer C Pentylenetetrazol (PTZ) Seizure Test A->C Administer D Rotarod Neurotoxicity Test A->D Administer E Calculate ED₅₀ (from MES & PTZ) B->E C->E F Calculate TD₅₀ (from Rotarod) D->F G Determine Protective Index (PI) PI = TD₅₀ / ED₅₀ E->G F->G H Select Lead Candidates (High PI) G->H I Voltage-Gated Sodium Channel Assay H->I Investigate MoA J GABA-A Receptor Modulation Assay H->J Investigate MoA K AMPA Receptor Antagonism Assay H->K Investigate MoA L Comprehensive Anticonvulsant Profile I->L J->L K->L

Figure 1: Recommended experimental workflow for anticonvulsant screening.

Tier 1: In Vivo Efficacy and Safety Screening

The initial phase of testing utilizes clinically validated rodent seizure models to establish broad anticonvulsant activity and a preliminary safety window.[8] Rats and mice are the most common species used for this purpose.[9]

Maximal Electroshock (MES) Seizure Model

Scientific Rationale: The MES test is a cornerstone of anticonvulsant screening, considered predictive of efficacy against generalized tonic-clonic seizures in humans.[10][11][12][13] It identifies compounds that prevent the spread of seizures through neural circuits when they are maximally active.[10] The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11][12]

Protocol: MES Test in Mice

  • Animal Preparation: Use male albino mice (e.g., CF-1 or ICR strain, 20-25 g). Acclimate animals for at least 3-4 days before testing in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[12]

  • Compound Administration: Administer the pyrazine derivative or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route. The time between administration and the test should be based on the predicted time to peak effect of the compound. A typical starting point is 30-60 minutes for i.p. administration.

  • Anesthesia and Electrode Placement: At the time of testing, apply one drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse to minimize discomfort.[11][12] Then, apply a drop of saline to improve electrical conductivity.[10][11] Place corneal electrodes gently on the eyes.

  • Stimulation: Deliver an electrical stimulus using an electroconvulsive shock generator. Standard parameters for mice are a 60 Hz alternating current of 50 mA for 0.2 seconds.[10][12]

  • Observation and Endpoint: Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension. Protection is defined as the complete absence of this response.[10][11]

  • Data Analysis: The number of animals protected in each dose group is recorded. This data is used to calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals, typically through probit analysis.[11]

Pentylenetetrazol (PTZ)-Induced Seizure Model

Scientific Rationale: The pentylenetetrazol (PTZ) model is highly predictive of activity against myoclonic and absence (petit mal) seizures.[14] PTZ is a non-competitive antagonist of the GABA-A receptor, and by blocking its inhibitory function, it induces seizures.[15] This test identifies compounds that can raise the seizure threshold.[2]

Protocol: Subcutaneous PTZ (scPTZ) Test in Mice

  • Animal Preparation: As described in the MES protocol.

  • Compound Administration: Administer the test compound or vehicle at various doses, typically 30-60 minutes prior to PTZ injection.

  • PTZ Injection: Inject PTZ subcutaneously in the scruff of the neck. A commonly used convulsive dose in mice is 85 mg/kg, which reliably induces clonic seizures in control animals. The PTZ solution should be freshly prepared in 0.9% saline.[15]

  • Observation and Scoring: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes. The primary endpoint is the presence or absence of clonic seizures lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.

  • Data Analysis: The percentage of animals protected at each dose is determined. This data is used to calculate the ED₅₀ via probit analysis.

Neurotoxicity Assessment: The Rotarod Test

Scientific Rationale: An ideal AED should be effective without causing significant motor impairment or other signs of neurotoxicity. The rotarod test is a widely used method to assess motor coordination and potential neurological deficits induced by a test compound.[16][17]

Protocol: Rotarod Test in Mice

  • Apparatus: A standard rotarod apparatus consists of a rotating rod, typically 3 cm in diameter, with a non-skid surface.

  • Training: Prior to the test day, train the mice to stay on the rotating rod (e.g., at a constant speed of 6-10 rpm) for a set duration (e.g., 1-2 minutes) in at least two separate trials. Only animals that successfully complete the training are used.

  • Compound Administration: On the test day, administer the pyrazine derivative or vehicle at the same time points used for the efficacy studies.

  • Testing: At the time of peak effect, place the mouse on the rotarod rotating at a fixed speed. The time the animal remains on the rod is recorded, up to a cutoff time (e.g., 120 seconds). A fall from the rod is considered an endpoint indicating motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rotarod), is calculated.

Tier 2: Data Analysis and Candidate Selection

The data from Tier 1 screening are crucial for making informed decisions about which compounds to advance.

Table 1: Key Parameters from In Vivo Screening

ParameterDescriptionHow It's DeterminedImportance
ED₅₀ (Median Effective Dose) The dose of a compound that produces a therapeutic effect (protection from seizures) in 50% of the test population.Calculated from dose-response data from the MES and/or PTZ tests using probit analysis.[11]Measures the potency of the anticonvulsant activity.
TD₅₀ (Median Toxic Dose) The dose of a compound that produces a toxic effect (motor impairment) in 50% of the test population.Calculated from dose-response data from the rotarod test.[16]Measures the compound's propensity to cause adverse neurological effects.
PI (Protective Index) The ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀).Calculated from the experimentally determined TD₅₀ and ED₅₀ values.[16]A critical measure of the drug's therapeutic window or margin of safety. A higher PI is desirable.

Decision Point: Pyrazine derivatives with a high Protective Index (PI) are considered promising lead candidates. A high PI indicates that the dose required for anticonvulsant efficacy is significantly lower than the dose that causes neurotoxicity, suggesting a favorable safety profile. These candidates should be prioritized for mechanistic studies.

Tier 3: In Vitro Mechanistic Studies

Once a pyrazine derivative has demonstrated promising in vivo activity and a good safety margin, the next step is to investigate its mechanism of action (MoA). This is critical for understanding how the compound works and for guiding further drug development. The primary mechanisms of action for established AEDs involve the modulation of voltage-gated ion channels or the enhancement/attenuation of inhibitory/excitatory neurotransmission.[7][18]

Potential Mechanisms and Signaling Pathways

Many effective AEDs target one or more of the following pathways to reduce neuronal hyperexcitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pyrazine Derivative Targets Na_channel Voltage-Gated Na+ Channel Glutamate_vesicle Glutamate Na_channel->Glutamate_vesicle Depolarization leads to vesicle release AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds to Neuron_Excitation Neuronal Excitation (EPSP) AMPA_R->Neuron_Excitation GABA_R GABA-A Receptor Neuron_Inhibition Neuronal Inhibition (IPSP) GABA_R->Neuron_Inhibition Target_Na Block Na+ Channel Target_Na->Na_channel Inhibits Target_GABA Potentiate GABA-A Target_GABA->GABA_R Enhances Target_AMPA Antagonize AMPA Target_AMPA->AMPA_R Inhibits

Figure 2: Key molecular targets for anticonvulsant action.

Protocol: Voltage-Gated Sodium Channel (VGSC) Blockade Assay

Scientific Rationale: Blockade of VGSCs is a common mechanism for AEDs that are effective in the MES test, such as phenytoin and carbamazepine.[7] These drugs limit the sustained, high-frequency firing of neurons that underlies seizure spread by stabilizing the inactivated state of the channel.[5]

Methodology: Patch-Clamp Electrophysiology

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing a specific human VGSC subtype relevant to epilepsy (e.g., NaV1.1, NaV1.2, or NaV1.6).

  • Recording: Perform whole-cell voltage-clamp recordings. Hold cells at a hyperpolarized potential (e.g., -100 mV) and elicit sodium currents using depolarizing voltage steps.

  • Assay: To assess state-dependent block, apply a train of depolarizing pulses to induce channel inactivation. Apply the test pyrazine derivative at various concentrations and measure the reduction in the sodium current.

  • Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of the current) for the compound's block of the sodium channel. A significant correlation between a compound's potency in this assay and its efficacy in the MES test suggests this is a primary MoA.[19]

Protocol: GABA-A Receptor Modulation Assay

Scientific Rationale: Enhancing the activity of GABA-A receptors, the primary mediators of fast synaptic inhibition in the brain, is the mechanism of action for benzodiazepines and barbiturates.[20][21] Compounds active in the PTZ test often act through this pathway.[22]

Methodology: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp

  • System: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).

  • Assay: Apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline chloride current. Co-apply the test pyrazine derivative with GABA and measure the potentiation of the current.

  • Data Analysis: Construct a concentration-response curve for the pyrazine derivative's potentiation of the GABA-evoked current. Calculate the EC₅₀ for potentiation and the maximum potentiation effect. This determines if the compound is a positive allosteric modulator (PAM) of the GABA-A receptor.[23]

Protocol: AMPA Receptor Antagonism Assay

Scientific Rationale: Glutamate is the major excitatory neurotransmitter, and its receptor, the AMPA receptor, is critical for fast excitatory synaptic transmission.[24] Antagonizing this receptor can reduce hyperexcitability and is a valid anticonvulsant strategy.

Methodology: High-Throughput Cellular Assay (Voltage-Sensitive Dye)

  • Cell Line: Use a cell line (e.g., HEK293) expressing a functional AMPA receptor complex (e.g., GluA2).[25][26]

  • Assay:

    • Load the cells with a voltage-sensitive dye (VSD), which increases in fluorescence upon membrane depolarization.[25]

    • Pre-incubate the cells with various concentrations of the test pyrazine derivative.

    • Add an AMPA receptor agonist (e.g., glutamate or kainate) to stimulate the receptor and cause cation influx, leading to depolarization.[27]

    • Measure the change in fluorescence using a plate reader.

  • Data Analysis: An effective antagonist will reduce the fluorescence signal induced by the agonist. Calculate the IC₅₀ for the inhibition of the agonist-induced depolarization. This identifies the compound's potency as an AMPA receptor antagonist.[27]

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust pathway for the comprehensive evaluation of novel pyrazine derivatives as potential anticonvulsant agents. By progressing from broad in vivo efficacy and safety assessments to specific in vitro mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. A compound demonstrating a high Protective Index in animal models and potent, specific activity at a key molecular target (e.g., VGSCs or GABA-A receptors) would be a strong candidate for further preclinical development, including pharmacokinetic studies, chronic seizure model testing, and advanced safety pharmacology.

References

Application Note: A Guide to Cell-Based Assays for the Identification and Characterization of Neuropeptide S Receptor (NPSR) Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Neuropeptide S (NPS) system, comprising the 20-amino acid peptide NPS and its cognate G protein-coupled receptor (GPCR), the Neuropeptide S Receptor (NPSR), has emerged as a significant modulator of various central nervous system functions.[1] Discovered through reverse pharmacology, this system is a key player in regulating anxiety, wakefulness, fear, and memory.[1][2] Given its role in these critical physiological processes, the NPSR represents a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety disorders, sleep disorders, and substance abuse.[3][4]

The development of small molecule antagonists for the NPSR is a key strategy for dissecting its physiological roles and for developing novel therapeutics. Cell-based functional assays are indispensable tools in this endeavor, providing the means for high-throughput screening (HTS) to identify novel chemical scaffolds and for detailed pharmacological characterization of lead compounds.

This guide provides a comprehensive overview of the principal cell-based assays for identifying and characterizing NPSR antagonists. We will delve into the underlying signaling pathways of the NPSR and present detailed, field-proven protocols for the most robust and widely used assay formats: Calcium Mobilization and cAMP Accumulation assays.

The Neuropeptide S Receptor (NPSR) Signaling Pathway

A thorough understanding of the receptor's signaling mechanism is fundamental to designing and interpreting functional assays. The NPSR is known to couple to multiple G protein families, primarily Gαq and Gαs, initiating distinct downstream signaling cascades.[1][3][4][5]

  • Gαq Pathway: Upon agonist binding, NPSR activates the Gαq protein, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8][9] This transient increase in intracellular Ca2+ is a hallmark of Gαq activation and forms the basis of the calcium mobilization assay.

  • Gαs Pathway: Concurrently, NPSR can activate the Gαs protein, which stimulates adenylyl cyclase (AC).[5][10] AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), another crucial second messenger.[5][10] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream targets, modulating gene expression and cellular function.[10] This increase in cAMP is measured in cAMP accumulation assays.

This dual coupling provides multiple avenues for assessing receptor activation and antagonism.

NPSR_Signaling cluster_membrane Plasma Membrane NPSR NPSR Gq Gαq NPSR->Gq Couples Gs Gαs NPSR->Gs Couples PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts NPS Neuropeptide S (Agonist) NPS->NPSR Activates Antagonist Antagonist (e.g., SHA 68) Antagonist->NPSR Blocks Gq->PLC Activates Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Ca_Assay Calcium Mobilization Assay Readout Ca_ER->Ca_Assay cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates cAMP_Assay cAMP Accumulation Assay Readout cAMP->cAMP_Assay

Caption: NPSR dual signaling pathways via Gαq and Gαs proteins.

Core Assay Protocols for NPSR Antagonist Screening

The choice of assay depends on the specific goals of the study, such as the desired throughput, sensitivity, and the signaling pathway of interest. For NPSR, both calcium mobilization and cAMP assays are highly relevant and widely employed.[11][12]

Calcium Mobilization Assay

This assay is a cornerstone for screening GPCRs that couple to the Gαq pathway.[9] It is robust, rapid, and amenable to high-throughput formats using kinetic fluorescence plate readers (e.g., FLIPR, FDSS).[9][13] The principle involves loading cells expressing NPSR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14] An increase in intracellular calcium upon receptor activation leads to a quantifiable increase in fluorescence.

Principle of Antagonism Detection: An antagonist will inhibit or reduce the fluorescence signal induced by a known NPSR agonist (like NPS). The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right, quantified as an IC50 value.

Calcium_Workflow cluster_prep Cell & Plate Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis P1 1. Seed NPSR-expressing cells (e.g., CHO-NPSR, HEK293-NPSR) in 384-well plates P2 2. Incubate overnight (37°C, 5% CO₂) P1->P2 P3 3. Prepare & add Ca²⁺-sensitive dye (e.g., Fluo-4 AM with probenecid) P2->P3 P4 4. Incubate for 1 hour at 37°C, then 20-30 min at RT P3->P4 A1 5. Add test compounds (potential antagonists) and incubate (15-30 min) P4->A1 A2 6. Add NPS agonist (at EC₈₀ concentration) A1->A2 A3 7. Measure kinetic fluorescence response A2->A3 D1 8. Normalize fluorescence data A3->D1 D2 9. Plot concentration-response curves D1->D2 D3 10. Calculate IC₅₀ values for antagonists D2->D3

Caption: Experimental workflow for a calcium mobilization antagonist assay.

Detailed Protocol: Calcium Mobilization Antagonist Assay

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NPSR in appropriate growth medium.

    • One day prior to the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well in 20 µL of growth medium.[13][15]

    • Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a calcium dye loading buffer according to the manufacturer's instructions (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Include probenecid (typically 2.5 mM) to prevent dye leakage from the cells.[14]

    • Aspirate the growth medium from the cell plate and add 20 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark.[13][14]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of test compounds (potential antagonists) and a known antagonist control (e.g., SHA 68) in assay buffer at 4x the final desired concentration.[16][17]

    • Prepare the NPS agonist solution at 4x its pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).

    • Using a kinetic fluorescence plate reader, add 10 µL of the antagonist solution to the cell plate and incubate for 15-30 minutes.

    • Add 10 µL of the NPS agonist solution to initiate the reaction.

    • Measure the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second for at least 180 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data: Set the average response of wells with agonist only (no antagonist) as 100% activity and the average response of wells with no agonist as 0% activity.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each antagonist.

cAMP Accumulation Assay

This assay format is ideal for monitoring NPSR's coupling to the Gαs pathway.[18] Assays are typically performed in an endpoint format using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), bioluminescence (e.g., cAMP-Glo™), or enzyme-fragment complementation.[18][19]

Principle of Antagonism Detection: An antagonist will inhibit the increase in cAMP levels stimulated by an NPSR agonist. The potency (IC₅₀) is determined by measuring the reduction in the agonist-induced signal across a range of antagonist concentrations.

cAMP_Workflow cluster_prep Cell & Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Harvest & resuspend NPSR-expressing cells in stimulation buffer with PDE inhibitor (e.g., IBMX) P2 2. Dispense cell suspension into 384-well plates A1 3. Add test compounds (antagonists) followed by NPS agonist (at EC₈₀) P2->A1 A2 4. Incubate for 30-60 minutes at room temperature A1->A2 A3 5. Add lysis buffer & detection reagents (e.g., HTRF reagents) A2->A3 A4 6. Incubate for 60 minutes at room temperature A3->A4 D1 7. Read plate on a suitable plate reader (e.g., HTRF reader) A4->D1 D2 8. Normalize data & plot concentration-response curves D1->D2 D3 9. Calculate IC₅₀ values D2->D3

Caption: Experimental workflow for a cAMP accumulation antagonist assay.

Detailed Protocol: HTRF-Based cAMP Antagonist Assay

  • Cell Preparation:

    • Culture and harvest NPSR-expressing cells as described previously.

    • Resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation. Adjust to the desired cell density per the assay kit manufacturer's protocol.[20]

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into a low-volume 384-well white plate.

    • Add 5 µL of antagonist solution (prepared at 3x final concentration in stimulation buffer).

    • Add 5 µL of NPS agonist solution (prepared at 3x its EC₈₀ concentration).

    • Incubate the plate for 30-60 minutes at room temperature.

  • Detection:

    • Following the manufacturer's protocol (e.g., for a Cisbio HTRF kit), prepare the detection reagents (cAMP-d2 and anti-cAMP cryptate) in the supplied lysis buffer.[18]

    • Add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP cryptate solution to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Analysis:

    • Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data against agonist-only (100%) and vehicle-only (0%) controls.

    • Plot the percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC₅₀ value.

Data Interpretation and Validation

Assay Validation: For any screening campaign, it is critical to validate the assay's robustness. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Summary: Antagonist potency is typically reported as an IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the agonist-induced response. Comparing IC₅₀ values across different assays can reveal if a compound has a bias towards inhibiting one signaling pathway over another.[21]

Assay TypePrincipleThroughputReadoutTypical NPSR AntagonistExpected IC₅₀ Range (nM)
Calcium Mobilization Gαq-mediated Ca²⁺ releaseHighKinetic FluorescenceSHA 6820-25[16][17]
cAMP Accumulation Gαs-mediated cAMP productionHighEndpoint (TR-FRET/Lumi)ML154100-1,000[12]
Reporter Gene Transcriptional activationLow-MediumLuminescence/Colorimetric-Pathway-dependent

Table 1: Comparison of common cell-based assays for NPSR antagonists.

Counter-Screening: To ensure that hit compounds are acting specifically at the NPSR and not through off-target effects or assay interference, counter-screens are essential. A common strategy is to test active compounds against a cell line expressing a different GPCR that couples to the same signaling pathway (e.g., the muscarinic M1 receptor for the Gαq pathway).[12][21] True NPSR antagonists should show no activity in this counter-screen.

Conclusion

The cell-based assays detailed in this guide provide robust, scalable, and physiologically relevant systems for the discovery and pharmacological evaluation of NPSR antagonists. A multi-assay approach, beginning with a high-throughput primary screen (e.g., calcium mobilization) followed by secondary confirmatory and selectivity assays (e.g., cAMP and counter-screens), is a powerful strategy. By carefully implementing these protocols and validation methods, researchers can confidently identify and characterize novel modulators of the NPSR, paving the way for new therapeutic interventions for a host of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Managing the Stability of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate common stability challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My stock solution of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl in DMSO is showing decreased potency in my assays. What is the likely cause?

A: The most probable cause is the chemical degradation of the compound. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one contains a lactam ring, which is susceptible to hydrolysis (cleavage by a water molecule).[1][2] Since the compound is a hydrochloride (HCl) salt, it creates a mildly acidic environment in the presence of water, which can catalyze this degradation. The primary culprit is often trace amounts of water absorbed by the DMSO from the atmosphere.[3][4]

Q2: I store my DMSO stock solutions at -20°C or -80°C. Is this sufficient to prevent degradation?

A: While low temperatures slow down chemical reactions, they do not eliminate the root cause of degradation, which is the presence of water. Furthermore, repeated freeze-thaw cycles can be detrimental.[5] Water absorption can lower the freezing point of DMSO and, upon freezing, cause the compound to precipitate out of solution as the pure DMSO freezes first.[5] This can lead to inaccurate concentrations upon thawing and may even accelerate degradation in the unfrozen, water-rich pockets of the solution. Storing small, single-use aliquots is recommended to minimize freeze-thaw cycles.[5]

Q3: Are there any visible signs of compound degradation or instability in the DMSO solution?

A: Visual inspection is not always a reliable indicator of chemical stability. While degradation can sometimes lead to the formation of a less soluble by-product, causing precipitation or turbidity, the compound can degrade significantly without any visible change.[6] The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can quantify the parent compound and detect degradation products.[7]

Q4: How quickly does Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl degrade in DMSO?

A: The rate of degradation is highly dependent on several factors: the water content of the DMSO, storage temperature, and ambient humidity during handling.[3][7] For instance, DMSO exposed to a 40% relative humidity environment can absorb over 6% water by volume in just one hour if left in an open microplate well.[4] Degradation can be noticeable within days or weeks, but significant loss of compound integrity can occur over several months of storage, even at low temperatures, if proper handling procedures are not followed.[8]

Q5: If I use high-purity, anhydrous DMSO, can I guarantee the stability of my compound?

A: Using high-purity (≥99.9%) anhydrous DMSO is a critical first step but does not, by itself, guarantee long-term stability.[9] The extreme hygroscopicity of DMSO means it will rapidly absorb moisture from the atmosphere the moment the container is opened.[10] Therefore, stability is contingent not only on the initial quality of the solvent but also on meticulous handling and storage practices to prevent subsequent water contamination.

Section 2: The Chemistry of Instability: A Mechanistic View

Understanding the underlying chemical principles is essential for effectively troubleshooting and preventing stability issues. The instability of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl in DMSO is a classic example of solvent- and substrate-dependent degradation.

The Key Participants:

  • The Compound: Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl possesses a bicyclic structure containing a lactam (a cyclic amide). Lactam rings, particularly when strained or activated, are electrophilic at the carbonyl carbon and are known targets for nucleophilic attack.[11]

  • The Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent prized for its ability to dissolve a wide range of compounds.[3] However, its most critical property in this context is its powerful hygroscopicity—its tendency to readily absorb atmospheric water.[4]

  • The Reactant (Water): Water, absorbed by DMSO from the environment, acts as the nucleophile that attacks and breaks the lactam ring.[1]

  • The Catalyst (H+): The compound is supplied as a hydrochloride (HCl) salt. In the presence of water, HCl dissociates to form hydronium ions (H₃O⁺) and chloride ions (Cl⁻), creating an acidic microenvironment.[12] This acidic condition catalyzes the hydrolysis of the lactam, significantly accelerating the degradation rate compared to neutral hydrolysis.

Proposed Degradation Pathway: Acid-Catalyzed Hydrolysis

The degradation proceeds via a well-established mechanism for the acid-catalyzed hydrolysis of amides and lactams.[1][2] The process involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the carbon-nitrogen bond to open the lactam ring.

Degradation_Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Compound Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one (Lactam Ring Intact) Protonated Protonated Carbonyl Intermediate (Activated for Attack) Compound->Protonated + H⁺ (from HCl + H₂O) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (from atmosphere) Product Hydrolyzed Product (Inactive) Tetrahedral->Product Ring Cleavage

Caption: Proposed acid-catalyzed hydrolysis of the compound in wet DMSO.

Section 3: Troubleshooting Guide for Experimental Issues

Symptom ObservedPotential CauseRecommended Action & Verification
Inconsistent assay results or gradual loss of compound activity over time. Compound Degradation: The active parent compound is degrading into an inactive, hydrolyzed form, lowering the effective concentration in your assay.1. Verify Integrity: Analyze an aliquot of the suspect stock solution via HPLC-UV or LC-MS. Compare the peak area of the parent compound to that of a freshly prepared standard. Look for the appearance of new, more polar peaks corresponding to the degradation product.[7] 2. Prepare Fresh: Discard the old stock and prepare a new solution following the strict protocols outlined in Section 4. 3. Re-test: Repeat the key experiment with the freshly prepared stock to confirm that potency is restored.
Precipitate is visible in the DMSO stock, especially after thawing. 1. Water-Induced Precipitation: Absorbed water can decrease the solubility of the compound, causing it to precipitate, a process often exacerbated by freeze-thaw cycles.[5][6] 2. Degradation Product Precipitation: The hydrolyzed form of the compound may have lower solubility in DMSO than the parent compound.1. Do Not Heat: Avoid heating the solution to redissolve the precipitate, as this will accelerate chemical degradation. 2. Centrifuge: Pellet the precipitate by centrifugation. Carefully transfer the supernatant to a new tube for use. 3. Re-Quantify: The concentration of the supernatant is now unknown and must be determined analytically (e.g., by HPLC with a standard curve) before use. 4. Best Practice: It is strongly recommended to discard the solution and prepare a fresh stock to ensure accurate and reproducible results.[13]
Assay background is high or results are noisy. DMSO Degradation Products: Although less common under typical storage conditions, DMSO itself can degrade, especially in the presence of contaminants or under harsh conditions (e.g., strong acids, high heat), forming reactive species.[14][15][16]1. Solvent Blank: Run a control experiment using only the DMSO from the same stock bottle (diluted to the final assay concentration) to check for interference. 2. Use High-Purity Solvent: Ensure you are using a high-purity, spectroscopy, or molecular biology grade DMSO.[9] 3. New Solvent Lot: If the problem persists, open a new, sealed bottle of high-quality DMSO and remake the compound stock solution.

Section 4: Best Practices & Standard Operating Procedures (SOPs)

Adherence to rigorous preparation and storage protocols is the most effective strategy to ensure the long-term integrity of your compound stocks.

SOP 1: Preparation of High-Integrity Stock Solutions
  • Select Solvent: Use only new, unopened bottles of high-purity (≥99.9%), anhydrous DMSO. Anhydrous grades typically have a water content of <0.01%.

  • Control Environment: If possible, handle the compound and solvent in an environment with low humidity, such as a glove box purged with nitrogen or argon. If not available, work quickly and efficiently to minimize exposure to ambient air.

  • Equilibrate Materials: Before opening, allow the solid compound and the DMSO bottle to come to room temperature to prevent condensation of atmospheric moisture onto cold surfaces.

  • Weighing: Weigh the solid compound in a clean, dry vial.

  • Dispense Solvent: Use a dry, clean pipette tip to add the calculated volume of DMSO. Immediately and tightly reseal the main DMSO bottle.

  • Dissolution: Ensure complete dissolution by vortexing or brief sonication at room temperature.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in appropriate vials (see Table 1). This is the most critical step to prevent contamination of the main stock and avoid freeze-thaw cycles.[5]

SOP 2: Long-Term Storage of DMSO Stock Solutions

The optimal storage conditions are a balance between slowing chemical reactions and avoiding physical changes like precipitation.

ParameterRecommended ConditionRationale & Key Considerations
Temperature -80°C (preferred) or -20°C Lower temperatures significantly slow the rate of hydrolysis. However, this is only effective if water content is minimized.
Container Polypropylene or glass vials with screw caps and O-rings. Both materials show minimal compound loss.[7] The key is an airtight seal to prevent moisture ingress during storage.
Atmosphere Store aliquots in a sealed box with a desiccant. A desiccant (e.g., silica gel) will absorb any moisture that penetrates the secondary container, providing an extra layer of protection.
Freeze-Thaw Cycles Minimize; ideally, zero. Use single-use aliquots. Freeze-thaw cycles promote water absorption and can cause precipitation, leading to inaccurate concentrations.[5]
Maximum Storage Re-qualify after 6 months. Even under ideal conditions, slow degradation can occur. It is best practice to re-analyze the stock purity via HPLC/LC-MS after 6 months to ensure integrity.[8]
SOP 3: A Workflow for Verifying Compound Integrity

This protocol outlines a basic stability study to confirm the integrity of your compound over time.

Verification_Workflow prep 1. Prepare Stock Solution (Follow SOP 1) t0 2. Time-Zero Analysis (T=0) Inject aliquot into HPLC/LC-MS. Establish initial purity (e.g., 99.5%). prep->t0 store 3. Store Aliquots (Follow SOP 2) t0->store tx 4. Time-Point Analysis (T=X) At desired intervals (e.g., 1, 3, 6 months), analyze a new aliquot. store->tx compare 5. Compare Data Is Parent Peak Area >95% of T=0? Are new peaks <1%? tx->compare pass PASS Stock is stable compare->pass Yes fail FAIL Stock is degrading. Prepare fresh. compare->fail No

Caption: A logical workflow for conducting a compound stability study.

References

Navigating the Labyrinth of Triazolopyrazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – December 31, 2025 – To empower researchers, scientists, and drug development professionals in the synthesis of triazolopyrazines, a critical scaffold in medicinal chemistry, this technical support center provides a comprehensive guide to troubleshooting common side reactions. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, offering insights grounded in mechanistic understanding and field-proven experience.

The synthesis of these nitrogen-rich heterocyclic compounds, while powerful, is often plagued by a variety of side reactions that can diminish yields, complicate purification, and ultimately hinder the drug discovery process. This guide is structured to directly address these challenges in a question-and-answer format, providing not just solutions, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of an N-oxide byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a triazolopyrazine N-oxide is a common side reaction, particularly when synthesizing the core from a diaminopyrazine precursor.[1] This oxidation typically occurs at one of the pyrazine nitrogen atoms.

Causality: The presence of oxidizing agents or even atmospheric oxygen under certain reaction conditions can lead to the formation of the N-oxide. The lone pair of electrons on the pyrazine nitrogen is susceptible to oxidation, leading to the formation of an N→O dative bond.

Troubleshooting & Mitigation Protocol:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation from atmospheric oxygen.

  • Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Control of Oxidizing Reagents: If your synthesis involves reagents that can act as oxidants, consider alternative, less oxidizing reagents if possible. For instance, if using a cyclizing agent that can also oxidize, explore milder alternatives.

  • Temperature Control: In some cases, elevated temperatures can promote oxidation. Running the reaction at the lowest effective temperature can help minimize N-oxide formation.

Visualizing the Problem:

N_Oxide_Formation Triazolopyrazine Triazolopyrazine N_Oxide Triazolopyrazine N-Oxide (Side Product) Triazolopyrazine->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, peroxides) Oxidizing_Agent->N_Oxide Reacts with

Caption: Formation of Triazolopyrazine N-Oxide.

FAQ 2: I'm observing unexpected dechlorinated or dehalogenated byproducts in my reaction. What is the likely mechanism?

Answer:

The presence of dechlorinated or dehalogenated side products is frequently encountered in reactions involving radical intermediates, such as those in photoredox catalysis.[2]

Causality: These byproducts often arise from a radical disproportionation reaction. In this process, a radical intermediate, instead of proceeding along the desired reaction pathway, abstracts a hydrogen atom from another molecule (often another radical intermediate or the solvent), leading to the formation of a reduced (dechlorinated) product and an oxidized species.[2][3]

Troubleshooting & Mitigation Protocol:

  • Radical Scavengers: The addition of a mild radical scavenger can sometimes intercept unwanted radical species. However, this must be done cautiously to avoid quenching the desired radical reaction.

  • Solvent Choice: The choice of solvent can influence the extent of hydrogen atom abstraction. Solvents with readily abstractable hydrogens (e.g., ethers like THF) may exacerbate the problem. Consider switching to a less reactive solvent.

  • Concentration Effects: Reaction concentration can play a role. Higher concentrations may favor the desired bimolecular reaction over side reactions.

  • Reaction Time and Temperature: Optimizing the reaction time and temperature can be crucial. Prolonged reaction times or excessive heat can lead to the accumulation of side products. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.

Visualizing Radical Disproportionation:

Radical_Disproportionation Radical_Intermediate Radical Intermediate (with Cl) Dechlorinated_Product Dechlorinated Product (Side Product) Radical_Intermediate->Dechlorinated_Product H-atom abstraction Hydrogen_Donor Hydrogen Donor (e.g., Solvent, another radical) Oxidized_Donor Oxidized Donor Hydrogen_Donor->Oxidized_Donor Loses H-atom

Caption: Radical Disproportionation Leading to Dechlorination.

FAQ 3: My reaction with a primary amine is giving N,N-disubstituted byproducts. How can I improve the selectivity for mono-substitution?

Answer:

The formation of N,N-disubstituted products is a common challenge when reacting primary amines, as the initial product (a secondary amine) can often be more nucleophilic than the starting primary amine, leading to a second substitution.

Causality: The secondary amine product can compete with the starting primary amine for the electrophile, leading to the formation of a tertiary amine as a byproduct.

Troubleshooting & Mitigation Protocol:

  • Stoichiometry Control: Use a significant excess of the primary amine. This increases the probability of the electrophile reacting with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the electrophile slowly to the reaction mixture containing the excess primary amine. This helps to maintain a low concentration of the electrophile, favoring reaction with the more abundant primary amine.

  • Protecting Groups: In cases where the above methods are insufficient, consider using a protecting group on the primary amine that can be removed after the initial substitution.

  • Reductive Amination: An alternative strategy is to use reductive amination, which can provide better control over the degree of alkylation.[4]

Comparative Data on Mitigation Strategies:

StrategyMolar Ratio (Amine:Electrophile)Expected OutcomePurity of Mono-substituted Product
No Control1:1Mixture of mono- and di-substituted productsLow to Moderate
Amine in Excess5:1 to 10:1Predominantly mono-substituted productHigh
Slow Addition1:1 (slow addition of electrophile)Improved selectivity for mono-substitutionModerate to High
FAQ 4: I'm experiencing low yields due to what appears to be an incomplete cyclization. What factors should I investigate?

Answer:

Incomplete cyclization during the formation of the triazole ring is a frequent cause of low yields in triazolopyrazine synthesis. This can result in the isolation of uncyclized intermediates.

Causality: The cyclization step is often the most kinetically or thermodynamically demanding step in the synthesis. Insufficient activation, steric hindrance, or unfavorable reaction conditions can all lead to incomplete conversion.

Troubleshooting & Mitigation Protocol:

  • Catalyst/Reagent Choice: The choice of cyclizing agent or catalyst is critical. For example, in some syntheses, phosphorus oxychloride (POCl₃) is used to facilitate dehydration and cyclization.[5] Ensure the reagent is fresh and used in the correct stoichiometry.

  • Temperature and Reaction Time: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. Systematically increase the reaction temperature and monitor the progress. Similarly, extending the reaction time may be necessary for complete conversion.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization reaction. Experiment with different solvents of varying polarity.

  • pH Control: For acid or base-catalyzed cyclizations, the pH of the reaction medium is crucial. Ensure the optimal pH is maintained throughout the reaction.

Experimental Protocol for Optimizing Cyclization:

  • Small-Scale Screening: Set up a series of small-scale reactions in parallel to screen different conditions.

  • Variable Parameters: Vary one parameter at a time (e.g., temperature, solvent, catalyst loading).

  • Monitoring: Monitor each reaction by TLC or LC-MS at regular intervals to track the disappearance of the starting material and the formation of the desired product and any byproducts.

  • Analysis: Analyze the results to identify the optimal conditions for complete cyclization.

FAQ 5: My purification is challenging due to the presence of a byproduct from competitive nucleophilic attack. How can I improve the regioselectivity?

Answer:

When a molecule has multiple electrophilic sites, a nucleophile can attack at different positions, leading to the formation of regioisomers. This is a common issue in the synthesis of substituted pyrazines.

Causality: The regioselectivity of a nucleophilic attack is determined by the relative electrophilicity of the different sites and any steric hindrance. In some cases, hydroxide can act as a competitive nucleophile, leading to the formation of hydroxylated byproducts.[2]

Troubleshooting & Mitigation Protocol:

  • Protecting Groups: If one electrophilic site is more reactive than the other, it may be possible to selectively protect the more reactive site, perform the desired reaction at the other site, and then deprotect.

  • Choice of Nucleophile: The nature of the nucleophile can influence regioselectivity. Hard and soft nucleophiles may exhibit different preferences for hard and soft electrophilic centers.

  • Reaction Conditions: Temperature and solvent can influence the regioselectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically controlled product.

  • Purification Strategies: If the formation of regioisomers cannot be completely suppressed, efficient purification methods are essential.

    • Column Chromatography: Careful selection of the stationary and mobile phases can often separate regioisomers.

    • Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool.

    • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective purification method.

Visualizing the Troubleshooting Workflow:

Regioselectivity_Troubleshooting Start Mixture of Regioisomers Observed Modify_Conditions Modify Reaction Conditions (Temperature, Solvent) Start->Modify_Conditions Change_Nucleophile Change Nucleophile Start->Change_Nucleophile Protecting_Group Use Protecting Group Strategy Start->Protecting_Group Optimize_Purification Optimize Purification Start->Optimize_Purification Column_Chrom Column Chromatography Optimize_Purification->Column_Chrom Prep_HPLC Preparative HPLC Optimize_Purification->Prep_HPLC Crystallization Crystallization Optimize_Purification->Crystallization

Caption: Troubleshooting Workflow for Regioisomer Formation.

References

Optimizing reaction conditions for oxazolo[3,4-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolo[3,4-a]pyrazine derivatives. This guide is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic scaffold. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes. The information herein is synthesized from established literature and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for constructing the oxazolo[3,4-a]pyrazine core?

The most robust and frequently cited method for synthesizing the core structure of oxazolo[3,4-a]pyrazines involves a directed ortho-lithiation of an N-protected piperazine, followed by trapping with an electrophile (typically a ketone or aldehyde) which induces cyclization.[1][2]

This strategy can be broken down into key stages:

  • Piperazine Protection: A commercially available piperazine is typically mono-N-alkylated (e.g., with a benzyl group) and then the second nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group. The Boc group is crucial as it prevents side reactions at the second nitrogen.[1]

  • Directed ortho-Lithiation: A strong, sterically hindered, non-nucleophilic base, such as sec-butyllithium (sec-BuLi), is used in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA coordinates to the lithium cation, increasing the basicity of the sec-BuLi and directing the deprotonation to the position ortho to the N-benzyl group. This step is highly sensitive and requires strictly anhydrous conditions and low temperatures (e.g., -78 °C).[1][2]

  • Electrophilic Quench & Cyclization: The resulting lithiated intermediate is then reacted with an electrophile, such as a symmetric ketone. This addition is followed by an intramolecular cyclization to form the oxazolo[3,4-a]pyrazine ring system.[1][2]

  • Further Functionalization: The protecting groups can then be manipulated or removed to allow for further derivatization at various positions on the scaffold.[1]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Core Synthesis cluster_1 Post-Synthesis Modification A Start: N-Boc-N'-Benzylpiperazine B Directed ortho-Lithiation (sec-BuLi, TMEDA, THF, -78 °C) A->B Deprotonation C Electrophilic Quench (Ketone/Aldehyde) B->C Addition D Intramolecular Cyclization C->D Spontaneous E Product: Protected Oxazolo[3,4-a]pyrazine D->E F Deprotection / Functionalization (e.g., FmocCl, DBU) E->F Modification G Final Derivative F->G

Caption: Generalized workflow for oxazolo[3,4-a]pyrazine synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis. The diagnostic workflow below can help you pinpoint the root cause of common problems.

G start Problem Encountered low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products purification_fail Purification Issues start->purification_fail cause1 Reagent Inactivity / Degradation? low_yield->cause1 cause2 Suboptimal Reaction Conditions? low_yield->cause2 cause3 Atmospheric Contamination? low_yield->cause3 side_products->cause2 cause4 Incorrect Stoichiometry? side_products->cause4 cause5 Similar Compound Polarity? purification_fail->cause5 sol1 Verify reagent quality (e.g., titrate sec-BuLi). Use freshly distilled anhydrous solvents. cause1->sol1 Yes sol2 Optimize temperature (-78°C is critical). Increase reaction time. cause2->sol2 Yes sol3 Ensure inert atmosphere (Argon/N2). Use oven-dried glassware. cause3->sol3 Yes sol4 Re-calculate and carefully measure all reagents. cause4->sol4 Yes sol5 Screen different solvent systems for chromatography. Consider recrystallization. cause5->sol5 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 1: My reaction yield is very low or I've recovered only starting material.

This is the most common issue and almost always points to a problem with the highly sensitive ortho-lithiation step.

  • Question: Did you ensure completely anhydrous conditions?

    • Expert Insight: Organolithium reagents like sec-BuLi are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources. This is the primary failure mode for this reaction.

    • Protocol:

      • Glassware must be oven-dried at >120 °C for several hours and cooled under a stream of dry argon or nitrogen.

      • Solvents, especially tetrahydrofuran (THF), must be anhydrous. It is best practice to distill THF from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

      • Reagents like TMEDA should also be distilled and stored over molecular sieves.

      • The reaction should be run under a positive pressure of an inert gas (argon is preferred due to its density).

  • Question: Is your sec-butyllithium reagent active?

    • Expert Insight: The molarity of commercial sec-BuLi solutions can decrease over time, especially with frequent use and exposure to the atmosphere. An inaccurate concentration leads to under-dosing the reaction.

    • Protocol: Titration of sec-BuLi

      • Dry a small flask containing a magnetic stir bar and a small amount of a suitable indicator (e.g., 1,3-diphenylacetone p-tosylhydrazone) under vacuum.

      • Add ~1 mL of anhydrous THF via syringe.

      • Slowly add the sec-BuLi solution dropwise via a 1 mL syringe until the color change endpoint is reached and persists.

      • The volume of sec-BuLi added allows for the calculation of its precise molarity. This should be done periodically.

  • Question: Was the temperature strictly controlled?

    • Expert Insight: The lithiation is typically initiated at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise prematurely can lead to side reactions, including decomposition of the lithiated intermediate. The subsequent addition of the ketone is also performed at this low temperature before the reaction is allowed to warm.[1][2]

ParameterRecommended ConditionRationale
Base sec-Butyllithium (sec-BuLi)Strong, non-nucleophilic base required for deprotonation without addition to the piperazine.
Solvent Tetrahydrofuran (THF), anhydrousAprotic, polar solvent that solubilizes intermediates and is stable to the strong base.
Additive TMEDAChelates lithium, increasing basicity and directing the lithiation.
Temperature -78 °C to -30 °CCritical for the stability of the lithiated intermediate and to control reactivity.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive organolithium species by O₂ or H₂O.

Table 1: Critical Parameters for the Directed ortho-Lithiation Step.

Problem 2: My TLC/LC-MS shows multiple spots, and purification is difficult.

The formation of side products complicates purification and reduces the yield of the desired compound.

  • Question: What is the nature of the impurities?

    • Expert Insight: If you observe a product with a mass corresponding to the dimer of your starting material, it may indicate that the lithiated intermediate is reacting with another molecule of starting material. Side reactions can also occur if the wrong position on the ring is deprotonated or if the electrophile is not sufficiently reactive.[3]

    • Troubleshooting Steps:

      • Slow Addition: Try adding the sec-BuLi solution very slowly (dropwise) to the cooled solution of the piperazine derivative. This keeps the concentration of the lithiated species low at any given moment, minimizing dimerization.

      • Verify Protecting Group Integrity: Ensure the Boc protecting group is intact on your starting material. If it has partially fallen off, the free secondary amine can lead to a host of side reactions.

      • Check Electrophile Purity: Impurities in your ketone or aldehyde can lead to the formation of multiple products.

  • Question: How are you performing the purification?

    • Expert Insight: Oxazolo[3,4-a]pyrazines are often moderately polar. Flash column chromatography on silica gel is the most common purification method.[1] The choice of eluent is critical for achieving good separation.

    • Protocol: Column Chromatography

      • Solvent System Screening: Use TLC to test various solvent systems. Start with a non-polar solvent like petroleum ether (or hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting point for these compounds is a 1:2 mixture of EtOAc/Petroleum Ether.[1]

      • Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel (dry loading) before loading it onto the column can result in sharper bands and better resolution compared to wet loading in a solvent.

      • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to remove minor impurities after chromatography.[3]

Solvent System (v/v)PolarityTypical Application
100% Petroleum EtherVery LowEluting non-polar impurities (e.g., grease, residual TMEDA).
5-20% EtOAc in Pet. EtherLowEluting less polar products or intermediates.
30-50% EtOAc in Pet. EtherMediumA good starting point for many oxazolo[3,4-a]pyrazine derivatives.[1]
>50% EtOAc in Pet. EtherHighEluting highly polar products or baseline impurities.

Table 2: General Guide for Solvent System Selection in Flash Chromatography.

References

Technical Support Center: Overcoming Poor Yield in Multi-Step Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-step synthesis and overcome the common challenge of poor yield. My approach is rooted in years of hands-on experience and a deep understanding of reaction mechanisms, aiming to provide not just solutions, but a framework for systematic troubleshooting and optimization.

Part 1: Foundational Principles of Yield Optimization

Before delving into specific reaction troubleshooting, it's crucial to establish a strong foundation in the principles that govern reaction outcomes. Poor yields are often a result of overlooking these fundamental aspects.

The Critical Role of Starting Material Quality

The purity of your starting materials is paramount. Impurities can act as catalyst poisons, participate in side reactions, or introduce contaminants that complicate purification.

Question: My reaction is sluggish and giving multiple byproducts. Could my starting materials be the issue?

Answer: Absolutely. It is a common oversight. Before suspecting complex mechanistic issues, rigorously assess the purity of your starting materials.

  • Verification Protocol:

    • Purity Analysis: Use techniques like NMR, LC-MS, and elemental analysis to confirm the identity and purity of all reagents.

    • Solvent Purity and Anhydrous Conditions: Many reactions in heterocyclic synthesis are moisture-sensitive. Ensure solvents are appropriately dried using standard techniques (e.g., distillation from a drying agent, use of molecular sieves).[1] Always use freshly opened anhydrous solvents or properly stored dried solvents.

    • Reagent Stability: Some reagents can degrade upon storage. If a reaction that previously worked is now failing, consider the age and storage conditions of your starting materials.

Reaction Parameter Optimization: A Systematic Approach

Optimizing reaction conditions is a multi-variate challenge. A "one-factor-at-a-time" approach can be inefficient and may miss synergistic effects between parameters. A more systematic approach, such as Design of Experiments (DoE), can be highly effective in identifying optimal conditions with fewer experiments.[2][3][4][5][6]

Question: How can I efficiently optimize my reaction conditions to improve yield?

Answer: Employing a Design of Experiments (DoE) methodology allows you to systematically investigate the effects of multiple variables simultaneously.[2][3][4][5][6] This approach not only identifies the optimal conditions but also reveals interactions between factors that would be missed with traditional optimization methods.

Part 2: Troubleshooting Specific Heterocyclic Syntheses

This section provides detailed troubleshooting guides for several common and important heterocyclic ring-forming reactions.

Fischer Indole Synthesis

A classic and widely used method for indole synthesis, but one that is often plagued by low yields and side reactions.[1][7][8][9][10]

Question: I am attempting a Fischer indole synthesis, but my yield is consistently below 30%. What are the likely causes and how can I improve it?

Answer: Low yields in the Fischer indole synthesis can stem from several factors, ranging from substrate electronics to reaction conditions. A systematic troubleshooting approach is essential.[1][7]

fischer_indole_troubleshooting start Low Yield Observed check_hydrazone Verify Hydrazone Formation & Purity start->check_hydrazone check_acid Assess Acid Catalyst Choice & Strength check_hydrazone->check_acid Hydrazone OK sub_hydrazone Isolate and purify hydrazone intermediate before cyclization. check_hydrazone->sub_hydrazone check_temp Evaluate Reaction Temperature check_acid->check_temp Acid OK sub_acid Switch to a milder (e.g., ZnCl2) or stronger (e.g., PPA) acid. Ensure catalyst is anhydrous. check_acid->sub_acid check_electronics Analyze Substrate Electronics check_temp->check_electronics Temp OK sub_temp Gradually increase temperature and monitor by TLC. Consider microwave irradiation. check_temp->sub_temp check_sterics Consider Steric Hindrance check_electronics->check_sterics Electronics OK sub_electronics Electron-donating groups can favor undesired N-N bond cleavage. Consider alternative synthetic routes. check_electronics->sub_electronics sub_sterics Bulky substituents can hinder cyclization. Higher temperatures or stronger acids may be required. check_sterics->sub_sterics

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

A common failure mode, especially with electron-rich phenylhydrazines, is the premature cleavage of the N-N bond, which competes with the desired[7][7]-sigmatropic rearrangement.[8][9] This leads to the formation of aniline and other byproducts instead of the indole.

Hantzsch Pyridine Synthesis

A versatile method for the synthesis of dihydropyridines and pyridines, but yields can be sensitive to reaction conditions, particularly pH.[11][12][13][14][15]

Question: My Hantzsch pyridine synthesis is giving a low yield of the desired dihydropyridine. How does pH affect this reaction?

Answer: The Hantzsch synthesis is a multi-component reaction where the pH plays a critical role in catalyzing the different steps. Generally, acidic conditions favor the reaction.

pH RangeEffect on YieldRationale
Alkaline LowInefficient condensation and cyclization steps.
Neutral ModerateReaction proceeds, but may be slow.
Acidic (Optimal) HighAcid catalysis promotes the formation of the key enamine and enone intermediates, leading to efficient cyclization.[11]

Experimental Protocol for pH Optimization of Hantzsch Pyridine Synthesis:

  • Setup: In separate vials, combine your aldehyde (1 mmol), β-ketoester (2 mmol), and ammonia source (e.g., ammonium acetate, 1.2 mmol).

  • Solvent/Buffer: To each vial, add a different buffer solution (e.g., pH 4, 5, 6, 7, 8) as the solvent.

  • Reaction: Stir the reactions at a set temperature (e.g., 60 °C) and monitor the progress by TLC.

  • Analysis: After a set time (e.g., 4 hours), work up each reaction and determine the yield of the desired dihydropyridine. This will allow you to identify the optimal pH for your specific substrates.

Pictet-Spengler Reaction

This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common scaffolds in natural products and pharmaceuticals.[16][17][18][19][20]

Question: I am observing significant byproduct formation in my Pictet-Spengler reaction. What are the common side reactions and how can I suppress them?

Answer: A common side reaction is the formation of an N-acylated byproduct if the reaction is performed with an excess of the aldehyde, especially under harsh acidic conditions. Another potential issue is the oxidation of the desired tetrahydroisoquinoline product.

Strategies to Minimize Side Reactions:

  • Stoichiometry Control: Use a slight excess of the amine component to ensure complete consumption of the aldehyde.[19]

  • Milder Conditions: Employ milder acid catalysts (e.g., catalytic trifluoroacetic acid) and lower reaction temperatures.

  • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Part 3: Advanced Strategies for Yield Enhancement

For particularly challenging multi-step syntheses, more advanced strategies may be necessary to achieve acceptable yields.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple reactive functional groups, an orthogonal protecting group strategy is essential to avoid unwanted side reactions and improve yields.[21][22][23][24]

Question: How can I design an effective orthogonal protecting group strategy for my multi-step synthesis?

Answer: The key is to choose protecting groups that can be removed under distinct and non-interfering conditions.

orthogonal_protection start Complex Molecule with Multiple Functional Groups protect_amine Protect Amine (e.g., Boc) start->protect_amine protect_hydroxyl Protect Hydroxyl (e.g., TBDMS) start->protect_hydroxyl protect_carboxyl Protect Carboxylic Acid (e.g., Benzyl ester) start->protect_carboxyl reaction_step Perform Desired Transformation on Unprotected Site protect_amine->reaction_step protect_hydroxyl->reaction_step protect_carboxyl->reaction_step deprotect_boc Deprotect Amine (Acidic conditions, e.g., TFA) reaction_step->deprotect_boc deprotect_tbdms Deprotect Hydroxyl (Fluoride source, e.g., TBAF) reaction_step->deprotect_tbdms deprotect_benzyl Deprotect Carboxylic Acid (Hydrogenolysis, e.g., H2/Pd-C) reaction_step->deprotect_benzyl final_product Final Product deprotect_boc->final_product deprotect_tbdms->final_product deprotect_benzyl->final_product

Caption: An example of an orthogonal protecting group strategy.

Modern Catalysis: The Case of Suzuki Coupling

The choice of catalyst can have a dramatic impact on the yield of cross-coupling reactions, which are frequently used in the synthesis of heterocyclic compounds.

Question: I am struggling with a low yield in a Suzuki coupling reaction to form a bi-heterocyclic compound. Which palladium catalyst should I be using?

Answer: The optimal palladium catalyst depends on the specific heterocyclic substrates being coupled. Modern phosphine and N-heterocyclic carbene (NHC) ligands have been developed to address the challenges of coupling with electron-rich or sterically hindered heterocycles.[25][26][27][28][29]

Comparative Performance of Palladium Catalysts in Heterocyclic Suzuki Coupling:

Catalyst ClassCommon ExamplesAdvantagesBest Suited For
Palladium-Phosphine Pd(PPh₃)₄, Buchwald ligands (SPhos, XPhos)Versatile, well-understood, good for a wide range of substrates.General purpose, electron-rich and some electron-poor heterocycles.
Palladium-NHC PEPPSI™ catalystsHighly active, stable, excellent for sterically hindered and electron-deficient heterocycles.Challenging couplings, including those with heteroaryl chlorides.
Palladacycles Buchwald palladacyclesAir and moisture stable, very high turnover numbers, effective at low catalyst loadings.Large-scale synthesis, highly efficient couplings.

Experimental Protocol for a Standard Suzuki Coupling of a Heterocycle:

  • Setup: To a flame-dried flask under an inert atmosphere (argon), add the heterocyclic halide (1 mmol), the heterocyclic boronic acid or ester (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).

  • Solvent: Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive pressure of argon.[25]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC).

  • Workup and Purification: After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.[25]

Part 4: Purification and Scale-Up

Achieving a high yield of the crude product is only half the battle. Efficient purification and successful scale-up are critical for the overall success of a multi-step synthesis.

Troubleshooting Purification of Polar Heterocyclic Compounds

Polar heterocyclic compounds can be challenging to purify by traditional normal-phase chromatography due to strong interactions with the silica gel.[30]

Question: My polar heterocyclic product is streaking on the silica gel column, and I am getting poor separation. What can I do?

Answer: Streaking is often caused by the basicity of nitrogen-containing heterocycles interacting with the acidic silanol groups on the silica.

Solutions for Improved Chromatographic Purification:

  • Tailing Reducers: Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to neutralize the acidic sites on the silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often a more effective purification method.[31][32][33][34] In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Challenges and Strategies for Scale-Up

Scaling up a multi-step synthesis from the milligram to the multi-gram or kilogram scale presents a new set of challenges.

Question: I have a successful small-scale synthesis, but I am concerned about maintaining the yield on a larger scale. What are the key considerations?

Answer: Key considerations for scale-up include:

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous on a larger scale. Ensure adequate cooling and consider slower addition of reagents.

  • Mixing: Efficient mixing becomes more challenging in larger reactors. Use appropriate stirring mechanisms to ensure homogeneity.

  • Reagent Addition: The order and rate of reagent addition can have a significant impact on the outcome of a large-scale reaction.

  • Workup and Isolation: Extraction and filtration procedures need to be adapted for larger volumes.

A case in point is the electrochemical hydrogenation of aza-arenes, where a tailored flow reactor enabled a successful scale-up to the 25-gram scale with a 95% isolated yield, demonstrating the potential of continuous flow chemistry for industrial applications.[35]

Part 5: In-Situ Reaction Monitoring

Understanding when a reaction is complete and identifying the formation of intermediates or byproducts in real-time can be invaluable for optimizing yield.

Question: How can I monitor my reaction in real-time to better understand its progress and identify potential issues?

Answer: In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for real-time reaction monitoring.[36][37][38][39][40] By inserting a probe directly into the reaction vessel, you can track the disappearance of starting materials and the appearance of products and intermediates by observing changes in their characteristic vibrational frequencies. This allows for precise determination of reaction endpoints and can provide mechanistic insights that are not available from traditional TLC or LC-MS analysis.

References

Technical Support Center: Crystallization of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The information provided herein is based on established principles of crystallization for amine hydrochloride salts and data from structurally related compounds.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My compound has "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue in the crystallization of amine hydrochlorides. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase[1][2]. This is often due to high supersaturation, the presence of impurities, or a low melting point of the compound relative to the solution temperature[1]. An oiled-out product is undesirable as it tends to trap impurities and rarely solidifies into a pure crystalline form[2].

Immediate Corrective Actions:

  • Re-dissolution and Dilution: Add more of the primary solvent to the mixture and gently heat until the oil re-dissolves completely. This reduces the level of supersaturation.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Gradual cooling is critical to allow sufficient time for crystal nucleation and growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Preventative Strategies:

  • Solvent System Optimization: The choice of solvent is critical. Consider a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature. For similar bicyclic amine hydrochlorides, solvent systems such as ethanol/ether or isopropanol/isopropyl ether have been shown to be effective[3].

  • Anti-Solvent Addition: A powerful technique is anti-solvent crystallization. Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly add an anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), hexane) in which the compound is poorly soluble, until turbidity is observed. Then, allow the solution to stand. The rate of anti-solvent addition is a critical parameter to control[4][5].

  • Seeding: If you have a small amount of crystalline material from a previous successful batch, add a single, small crystal (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth and can bypass the often-difficult nucleation step[6].

Q2: I am observing a very low yield of crystalline product. How can I improve it?

A2: A low yield can be attributed to several factors, including incomplete precipitation from the mother liquor, using an excessive amount of solvent, or premature filtration[1].

Optimization Strategies:

  • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will retain more of your compound in the solution upon cooling, thus reducing the yield[1].

  • Cooling Temperature and Time: Ensure the crystallization mixture has been cooled sufficiently and for an adequate duration. For some hydrochloride salts, cooling to 0-5 °C or even lower (e.g., -15 °C) can significantly increase the yield[7]. Allow sufficient time for the crystallization to complete, which could be several hours to overnight.

  • Mother Liquor Analysis: After filtration, you can cool the mother liquor to a lower temperature to see if more crystals form. If so, your initial cooling was insufficient. You can also try to carefully evaporate some of the solvent from the mother liquor to induce further crystallization.

  • pH Adjustment: For hydrochloride salts, the pH of the solution can influence solubility. Ensure that the solution is sufficiently acidic to maintain the protonated state of the amine, which is generally less soluble in organic solvents.

Q3: The crystals I obtained are very fine needles or an amorphous powder. How can I get larger, more well-defined crystals?

A3: Crystal habit (the external shape of the crystals) is influenced by factors such as the solvent system, cooling rate, and the presence of impurities. Fine needles or amorphous powders can be difficult to filter and may have poor flow characteristics.

Methods to Improve Crystal Habit:

  • Slow Crystallization: Rapid crystallization, often caused by fast cooling or rapid addition of an anti-solvent, tends to produce smaller crystals. A slower process allows for more orderly growth of the crystal lattice.

  • Solvent System Re-evaluation: The solvent can have a profound impact on crystal shape. Experiment with different solvent systems. For example, a solvent system that is slightly "poorer" for your compound may lead to slower growth and better-formed crystals.

  • Slurry Experiment: If you have an amorphous solid or very fine needles, you can perform a slurry experiment. Suspend the solid in a solvent or solvent mixture in which it is only sparingly soluble at room temperature. Stir the slurry for an extended period (hours to days). This process can allow for the gradual dissolution of smaller, less stable forms and the growth of larger, more thermodynamically stable crystals.

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvent systems for the crystallization of this compound?

A1: While specific solubility data for this compound is not widely published, based on the crystallization of similar heterocyclic amine hydrochlorides, the following solvent systems are recommended as starting points for screening:

Primary Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Notes
EthanolMethyl tert-butyl ether (MTBE)A common and effective system for hydrochloride salts[7].
Isopropanol (IPA)Diethyl ether or Isopropyl ether (IPE)Often yields clean crystals[3].
MethanolDichloromethane (DCM)Use with caution due to potential for solvate formation.
WaterAcetone or IsopropanolIf the compound is sufficiently water-soluble.

Q2: How can I confirm the purity and identity of my crystalline material?

A2: It is crucial to characterize your final crystalline product to ensure its purity and identity. The following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and compare with a reference spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Q3: Could my compound exist in different polymorphic forms?

A3: Yes, it is possible. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, such as solubility, melting point, and stability. It is good practice to be aware of this possibility. Techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and characterize different polymorphic forms[8][9].

Q4: What are the ideal storage conditions for the crystalline this compound?

A4: As a hydrochloride salt, the compound is likely to be hygroscopic (tendency to absorb moisture from the air). Therefore, it should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Store at room temperature, protected from light.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

  • Dissolve the crude this compound in a minimum amount of a suitable primary solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add an anti-solvent (e.g., MTBE) dropwise with stirring.

  • Continue adding the anti-solvent until the solution becomes persistently turbid.

  • If no crystals form, add a few more drops of the anti-solvent.

  • Cover the flask and allow it to stand undisturbed at room temperature for several hours or overnight.

  • If necessary, cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum.

Protocol 2: Cooling Crystallization

  • In a flask, add a minimal amount of a suitable solvent (e.g., isopropanol) to the crude compound.

  • Heat the mixture with stirring until the compound is completely dissolved.

  • If necessary, add a small amount of additional solvent to ensure complete dissolution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visual Troubleshooting Guide

TroubleshootingCrystallization start Start Crystallization Experiment oiling_out Compound Oiled Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Re-dissolve and add more solvent. Cool slowly. Scratch flask. oiling_out->solution_oiling Yes poor_habit Poor Crystal Habit? low_yield->poor_habit No solution_yield Reduce solvent volume. Cool to lower temperature for longer. Concentrate mother liquor. low_yield->solution_yield Yes success Successful Crystallization poor_habit->success No solution_habit Slow down cooling/anti-solvent addition. Try a different solvent system. Perform a slurry experiment. poor_habit->solution_habit Yes solution_oiling->start solution_yield->start solution_habit->start

Caption: Troubleshooting workflow for crystallization issues.

References

Technical Support Center: Prevention of Pyrazine Compound Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these critical—yet sensitive—aromatic nitrogen heterocycles. Pyrazine derivatives are integral to numerous applications, from pharmaceuticals to flavor and fragrance chemistry.[1][2] However, their inherent chemical properties can make them susceptible to degradation in solution, compromising experimental integrity, product stability, and safety.

This resource provides in-depth, experience-driven answers to common challenges encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to protect your valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Pyrazine Instability

Question 1: My pyrazine solution is changing color (e.g., turning yellow/brown) and I'm seeing unexpected peaks in my analysis. What is happening?

Answer: This is a classic sign of degradation. The pyrazine ring, while aromatic, is an electron-deficient system due to the two nitrogen atoms.[3] This makes it susceptible to specific chemical reactions that alter its structure. The two most common culprits are oxidation and photodegradation .

  • Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized, particularly in the presence of dissolved oxygen, trace metals, or other oxidizing agents.[4][5][6] This can lead to the formation of N-oxides or even ring-cleavage products, which are often colored and will appear as new peaks in analytical methods like HPLC or GC-MS.[6][7][8][9] High temperatures can accelerate these oxidative processes.[10]

  • Photodegradation: Pyrazine compounds can be sensitive to light, especially ultraviolet (UV) light.[11] Exposure to ambient lab light or sunlight can provide the energy needed to initiate photochemical reactions, leading to isomerization, dimerization, or other structural changes.[11][12] This is a well-documented phenomenon, observed even in complex systems like wine chemistry where pyrazine levels are affected by sun exposure on grapes.[11]

The appearance of a yellow or brown hue is often indicative of the formation of complex polymeric or oxidized species. To confirm degradation, you should employ a stability-indicating analytical method to track the concentration of your parent pyrazine compound and quantify the appearance of new, related impurities over time.

Section 2: Proactive Stabilization Strategies

Question 2: What is the single most important step I can take to prevent degradation?

Answer: The most critical and effective preventative measure is the rigorous removal of dissolved oxygen from your solvent. Oxygen is a common and aggressive reactant, and its removal can dramatically slow down oxidative degradation pathways.[4]

The "gold standard" for deoxygenating solvents is the Freeze-Pump-Thaw method .

This protocol is highly effective for removing dissolved gases from solvents.[10][13]

Materials:

  • Schlenk flask or a heavy-walled sealed tube

  • High-vacuum line (Schlenk line)

  • Liquid nitrogen

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Freeze: Place your solvent in the Schlenk flask and immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area. Wait until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the valve to the high-vacuum line. The frozen state of the solvent prevents it from boiling under vacuum. Allow the vacuum to pull for 3-5 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the valve to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see some bubbling as trapped gases are released from the thawing solvent.

  • Repeat: Repeat this entire cycle (Freeze-Pump-Thaw) at least three times. This ensures a thorough removal of dissolved gases.

  • Final Step: After the final thaw, backfill the flask with an inert gas like argon or nitrogen to create a protective atmosphere over your now-deoxygenated solvent.

A degassed solvent in a properly sealed Schlenk flask can typically be stored for 1-2 days.[13] For less sensitive applications, purging the solvent by bubbling an inert gas through it for 30-60 minutes can also reduce oxygen levels, though it is less effective than Freeze-Pump-Thaw.[10][13][14]

Question 3: My compound is still degrading even after using deoxygenated solvents. What other factors should I consider?

Answer: If deoxygenation alone is not sufficient, you must control other environmental factors. The key areas to investigate are light exposure, temperature, and pH.

FactorProblemSolution & Rationale
Light Photodegradation is a significant risk for many aromatic heterocycles.[11][12] Ambient laboratory light contains UV wavelengths that can catalyze degradation reactions.Work in low-light conditions and use amber glassware. Amber vials or flasks are designed to block UV and blue light, significantly reducing the energy available to initiate photochemical reactions. For highly sensitive compounds, wrapping glassware in aluminum foil provides complete light protection.
Temperature Higher temperatures increase the rate of all chemical reactions, including degradation.[10][15][16] Storing solutions at room temperature on a lab bench can be detrimental over time.Store solutions at reduced temperatures. For short-term storage (hours to days), refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable. Crucially, ensure your pyrazine compound is soluble in the chosen solvent at these lower temperatures to prevent it from crashing out of solution.
pH The stability of nitrogen-containing heterocyles can be highly pH-dependent.[17] Both highly acidic and highly basic conditions can catalyze hydrolysis or other degradation pathways. The protonation state of the pyrazine nitrogens (pKa ~0.65) can affect the molecule's electronic properties and reactivity.[2][18]Buffer your solution to an appropriate pH. The ideal pH is compound-specific. You may need to perform a simple screening experiment by preparing your solution in a series of buffers (e.g., pH 4, 7, 9) and monitoring stability over time. For many pyrazines, a neutral pH (around 7) is a good starting point.

Question 4: Should I use an antioxidant? If so, which one and at what concentration?

Answer: Yes, for particularly sensitive pyrazine compounds, the addition of an antioxidant can provide an extra layer of protection. Antioxidants work by preferentially reacting with oxidizing species, thereby "sacrificing" themselves to protect your compound of interest.[19][20][21]

Choosing an Antioxidant: The choice depends on your solvent system and downstream application.

AntioxidantRecommended ForTypical ConcentrationConsiderations
Butylated Hydroxytoluene (BHT) Organic solvents (e.g., THF, Dioxane, Chloroform)0.01 - 0.1% (w/v)A radical scavenger. Can sometimes interfere with certain catalytic reactions. Ensure it doesn't co-elute with your compound during chromatography.
Ascorbic Acid (Vitamin C) Aqueous solutions0.1 - 1.0 mg/mLA water-soluble antioxidant.[19] Its acidic nature may alter the pH of unbuffered solutions.
Tocopherol (Vitamin E) Lipid-based or non-polar organic systems0.05 - 0.2% (w/v)A fat-soluble antioxidant. Excellent for formulations or studies in oily matrices.

Important Note: Always run a control experiment without your pyrazine compound to ensure the antioxidant itself does not interfere with your analytical method or downstream assays.

Section 3: Experimental Design & Validation

Question 5: How can I systematically test the stability of my pyrazine compound and validate my storage protocol?

Answer: A well-designed Forced Degradation Study is the industry-standard approach to understanding a compound's stability profile.[22][23][24][25] This involves intentionally exposing your compound to harsh conditions to accelerate degradation, allowing you to identify potential degradants and establish stable conditions quickly.[22][23]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution in chosen solvent Aliquot Aliquot into separate vials for each condition Prep->Aliquot T0 Analyze Time Zero (T0) Sample Immediately Aliquot->T0 Acid Acidic (e.g., 0.1M HCl) Base Basic (e.g., 0.1M NaOH) Oxidative Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60-80°C) Photo Photolytic (UV/Vis light exposure) Data Compare results to T0. Quantify parent compound loss and degradant formation. T0->Data Baseline Timepoints Sample at specific time points (e.g., 2, 8, 24h) Acid->Timepoints Base->Timepoints Oxidative->Timepoints Thermal->Timepoints Photo->Timepoints Analysis Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) Timepoints->Analysis Analysis->Data Decision_Tree start Start: Preparing a Pyrazine Solution deoxygenate Is the compound known to be sensitive to oxidation? start->deoxygenate fpt Use Freeze-Pump-Thaw for solvent deoxygenation. deoxygenate->fpt Yes (High Sensitivity) purge Purge solvent with Ar or N2 for 30+ min. deoxygenate->purge Likely/Unsure light_temp Is the compound colored or have extended conjugation? deoxygenate->light_temp No fpt->light_temp purge->light_temp amber_vials Use amber vials and store at 2-8°C or below. light_temp->amber_vials Yes (Photosenstive) no_special_handling Standard handling may suffice. Monitor for color change. light_temp->no_special_handling No add_antioxidant Is degradation still observed? amber_vials->add_antioxidant no_special_handling->add_antioxidant select_antioxidant Add appropriate antioxidant (e.g., BHT, Ascorbic Acid). add_antioxidant->select_antioxidant Yes forced_degradation For long-term storage or GMP work, perform a Forced Degradation Study to validate conditions. add_antioxidant->forced_degradation No, but validation needed select_antioxidant->forced_degradation

References

Technical Support Center: Optimizing In Vivo Dosage for Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of in vivo dosage optimization for the novel compound Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one (referred to herein as "Compound X").

This document is structured to provide both foundational knowledge and practical troubleshooting advice. It begins with frequently asked questions to address common initial queries, followed by in-depth troubleshooting guides for specific challenges that may arise during experimentation. The information presented is grounded in established principles of pharmacology and preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in determining the in vivo dosage for a novel compound like Compound X?

The essential first step is to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][2][3] This is a crucial safety parameter that defines the upper limit for subsequent efficacy studies.[4][5] The MTD is typically determined through acute toxicity studies or short-duration dose-escalation studies.[1][2]

Q2: How should the starting dose for an MTD study be selected?

The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to start at a dose anticipated to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[4] If no in vitro data is available, a thorough literature review of structurally similar compounds can provide guidance.

Q3: What are the key considerations when designing in vivo dose-response studies for Compound X?

A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific doses to be tested, and the number of animals per group.[4][6] The goal is to generate data that allows for the fitting of a nonlinear curve to accurately determine the efficacy and potency of the compound.[4][6] A minimum of three dose levels, in addition to a vehicle control, is generally recommended.[4]

Q4: How can the reliability and reproducibility of our in vivo studies with Compound X be improved?

To enhance the quality and integrity of your data, it is important to implement proper randomization and blinding procedures to minimize bias.[4] Including a sufficient number of animals of both sexes and from multiple litters can also lead to more robust and trustworthy results.[4] Adherence to Good Laboratory Practice (GLP) guidelines is also crucial for ensuring data quality and integrity.[7][8]

Troubleshooting Guide

Issue 1: Unexpected toxicity is observed at doses of Compound X predicted to be safe.
  • Possible Cause: Formulation-related toxicity. The vehicle used to dissolve or suspend Compound X may be causing adverse effects.

    • Troubleshooting Steps:

      • Vehicle Toxicity Control: Always include a control group that receives only the vehicle to differentiate between compound- and formulation-induced toxicity.[4]

      • Optimize Formulation: If the vehicle is toxic, explore alternative formulations. This may include using different co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility and reduce the required volume of potentially toxic excipients.[4]

  • Possible Cause: Rapid absorption and high peak concentration (Cmax). A rapid absorption rate can lead to transiently high plasma concentrations that exceed the toxic threshold.

    • Troubleshooting Steps:

      • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.[9] This will provide crucial information on Cmax, time to Cmax (Tmax), and the elimination half-life (t1/2).

      • Modify Dosing Regimen: If a high Cmax is observed, consider splitting the daily dose into multiple smaller doses or exploring a different route of administration that provides a slower absorption profile.

Issue 2: Compound X does not show the expected efficacy at the administered dose.
  • Possible Cause: Insufficient target engagement. The concentration of Compound X at the target site may not be high enough to elicit a biological response.

    • Troubleshooting Steps:

      • Pharmacodynamic (PD) Study: A PD study is essential to confirm that Compound X is reaching its target and producing the desired biological effect.[4] This can be achieved by measuring a biomarker of target engagement in tissue samples at various time points after dosing.

      • Dose Escalation: If the MTD has not been reached, a dose-escalation study can be performed to determine if higher concentrations are necessary for efficacy.[4]

  • Possible Cause: Poor bioavailability. The compound may not be efficiently absorbed into the systemic circulation after oral administration.

    • Troubleshooting Steps:

      • Determine Absolute Bioavailability: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate the absolute bioavailability.[10]

      • Investigate Causes of Poor Bioavailability:

        • Solubility: Assess the compound's solubility in simulated gastric and intestinal fluids.[10]

        • Permeability: Use in vitro models like Caco-2 cell monolayers to evaluate intestinal permeability.[10]

        • First-Pass Metabolism: Incubate the compound with liver microsomes to assess its metabolic stability.[10]

Issue 3: High variability in experimental results is observed between animals.
  • Possible Cause: Inconsistent drug administration. Variations in the administration technique can lead to differences in the amount of compound delivered.

    • Troubleshooting Steps:

      • Standardize Administration Technique: Ensure that all personnel involved in the study are using a consistent and validated administration technique (e.g., gavage volume, injection site).[4]

      • Staff Training: Provide thorough training to all staff on the standardized procedures.

  • Possible Cause: Biological variability. Individual differences in animal physiology can contribute to varied responses.

    • Troubleshooting Steps:

      • Increase Sample Size: A larger sample size can help to overcome the effects of individual variability and increase the statistical power of the study.[4]

      • Homogenous Animal Population: Use animals of a similar age and weight to reduce biological variability.

Key Experimental Protocols & Data Presentation

Dose-Ranging and MTD Studies

Dose-ranging studies are fundamental to preclinical drug development, providing essential information on the safety and tolerability of a new compound.[5][11] These studies are designed to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[5]

Protocol for a Dose Range Finding (DRF) Study:

  • Animal Selection: Select a relevant animal model for the study.[5][12]

  • Dose Level Selection: Based on in vitro data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated until significant toxicity is observed.[5]

  • Administration: Administer the compound to small groups of animals (e.g., 3-5 per group) at each dose level.[13]

  • Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.[5][13]

  • Data Analysis: Analyze the data to identify a range of tolerated and toxic doses.[13]

ParameterDescription
Species The animal model used in the study.
Strain The specific strain of the animal model.
Sex Both male and female animals should be included.
Number of Animals per Group Typically 3-5 animals per dose group.
Dose Levels A minimum of three dose levels plus a vehicle control.
Route of Administration Should be relevant to the intended clinical application.[4]
Observation Period Typically 7-14 days.[13]
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a powerful tool used to understand the relationship between drug exposure (PK) and the resulting biological effect (PD).[14][15][16] This approach can help to optimize dosing regimens and predict clinical efficacy.[17]

Experimental Workflow for PK/PD Modeling:

Caption: Workflow for integrating pharmacokinetic and pharmacodynamic data to build a predictive model for dose optimization.

ParameterDescription
PK Parameters Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution
PD Parameters EC50, Emax, Biomarker levels
Modeling Software e.g., NONMEM, Phoenix WinNonlin

Allometric Scaling for Dose Extrapolation

Allometric scaling is a method used to predict the pharmacokinetic parameters and appropriate drug doses in humans based on data from animal studies.[18][19] This approach is based on the principle that many physiological processes scale with body size in a predictable manner.[19]

Human Equivalent Dose (HED) Calculation:

The FDA provides guidance on calculating the HED from animal doses based on body surface area.[18][20]

Conversion Factors for Calculating HED from Animal Dose (mg/kg):

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.637

To calculate the HED: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Allometric_Scaling cluster_preclinical Preclinical Data cluster_scaling Allometric Scaling cluster_clinical Clinical Prediction Animal_PK Animal Pharmacokinetic Data (e.g., Mouse, Rat) Scaling_Equation Scaling based on Body Surface Area or Physiological Parameters Animal_PK->Scaling_Equation Animal_Dose Effective/Safe Dose in Animals Animal_Dose->Scaling_Equation Human_PK Predicted Human Pharmacokinetics Scaling_Equation->Human_PK Human_Dose Estimated First-in-Human Dose Scaling_Equation->Human_Dose

Caption: Conceptual diagram of allometric scaling to extrapolate preclinical data for clinical predictions.

References

Technical Support Center: Purification Challenges for Hydrochloride Salts of Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of hydrochloride (HCl) salts of organic compounds. As the hydrochloride form is one of the most common salt forms for amine-containing active pharmaceutical ingredients (APIs), mastering its purification is a critical skill.[1][2] This resource leverages field-proven insights to address common challenges, from crystallization and impurity removal to stability and characterization.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues that can arise during the purification of hydrochloride salts. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Problem 1: My hydrochloride salt is "oiling out" or precipitating as a goo instead of a crystalline solid.

This is a frequent and frustrating issue, often encountered when attempting to crystallize or precipitate the HCl salt.[3]

Primary Causes & Mechanistic Explanation:

  • Hygroscopicity: Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can act as a solvent, preventing crystallization and leading to an oily or syrupy consistency.[1]

  • Presence of Water in Solvents: Using aqueous HCl or solvents that are not anhydrous can introduce enough water to inhibit crystallization.[4] The high solubility of many HCl salts in water exacerbates this issue.[5][6]

  • Inappropriate Solvent System: The chosen solvent or anti-solvent may not be optimal for inducing crystallization. The salt may be too soluble, even at low temperatures, or the anti-solvent may cause the compound to crash out of solution too rapidly, preventing the formation of an ordered crystal lattice.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to an amorphous precipitate or oil.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting "oiling out" of HCl salts.

Step-by-Step Resolution Protocol:

  • Ensure Anhydrous Conditions:

    • HCl Source: Switch from aqueous HCl to an anhydrous source. Common methods include using a solution of HCl gas in a dry solvent (e.g., diethyl ether, dioxane, or isopropanol) or generating HCl in situ by reacting acetyl chloride with a dry alcohol like ethanol.[3][5]

    • Solvents: Use freshly dried solvents. Standard drying agents or distillation techniques should be employed.

    • Atmosphere: Conduct the salt formation and crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Optimize the Solvent/Anti-Solvent System:

    • Recrystallization Solvents: For amine hydrochlorides, which are polar, common recrystallization solvents include alcohols like ethanol or isopropanol (IPA).[5][7] Sometimes, mixtures like dichloromethane/ethyl acetate can be effective.[8]

    • Anti-Solvents: If precipitating the salt from a solution of the free base, an anti-solvent is added after the HCl. Diethyl ether or methyl tert-butyl ether (MTBE) are common choices to add to a solution of the amine in a more polar solvent like IPA or ethyl acetate.[5]

    • Systematic Screening: If the initial choice fails, perform a small-scale screen with different solvent/anti-solvent combinations. A general strategy is to dissolve the free base in a solvent where it is soluble (e.g., ethyl acetate, IPA) and then add the HCl solution, followed by the dropwise addition of a non-polar anti-solvent (e.g., hexanes, diethyl ether) until turbidity is observed. Then, warm the mixture to redissolve and allow it to cool slowly.[5]

  • Control the Rate of Precipitation:

    • Avoid "crashing out" the solid by adding the anti-solvent too quickly or cooling the solution too rapidly. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice.

    • Consider vapor diffusion, where a vial containing the dissolved salt is placed in a larger sealed chamber with an anti-solvent. The slow diffusion of the anti-solvent vapor into the vial can promote the growth of high-quality crystals.

Problem 2: The isolated hydrochloride salt is unstable and degrades over time or during purification.

Stability is a critical attribute, and HCl salts can be susceptible to several degradation pathways.[2]

Primary Causes & Mechanistic Explanation:

  • Salt Disproportionation: This is a phenomenon where the salt reverts to its less soluble free base and the corresponding acid, particularly in the presence of moisture or other basic species.[9][10][11] This is more common for salts of very weak bases. The equilibrium can be driven by the physical removal of one of the products (e.g., volatilization of HCl gas).[12][13]

  • Oxidation: Some organic molecules, particularly certain cathinone derivatives, are susceptible to oxidation, which can be exacerbated in the salt form when exposed to air.[14]

  • Thermal Instability: Some hydrochloride salts can lose hydrogen chloride gas at elevated temperatures, leading to degradation.[1] This is a crucial consideration during drying.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HCl salt instability.

Step-by-Step Resolution Protocol:

  • Preventing Disproportionation:

    • pH Control: The stability of a salt is related to the pH of its environment. For a salt of a weak base, if the microenvironmental pH rises above a certain value (the pHmax), it can convert to the free base.[10][11] During purification, avoid washing with basic solutions. If formulating, be aware that common excipients like magnesium stearate can induce disproportionation.[9][11]

    • Water Activity: Minimize the presence of water, as it can facilitate the proton transfer necessary for disproportionation.[11] Store the purified salt in a desiccator over a strong drying agent.

  • Minimizing Chemical Degradation:

    • Inert Atmosphere: For oxygen-sensitive compounds, handle and store the salt under an inert atmosphere (nitrogen or argon).[14]

    • Light Protection: Store the material in amber vials to protect it from light-induced degradation.

    • Temperature Control: Store the salt at recommended temperatures, often refrigerated or frozen, to slow down degradation kinetics.

  • Optimizing Drying Conditions:

    • Avoid excessively high temperatures when drying the salt. Vacuum drying at a moderate temperature (e.g., 40-50 °C) is generally preferred over high-temperature oven drying.[1]

    • Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the salt begins to decompose or lose HCl, helping to define a safe drying range.

Problem 3: My final product has persistent impurities that co-crystallize with the hydrochloride salt.

Removing structurally similar impurities can be challenging as they may have similar crystallization properties.

Primary Causes & Mechanistic Explanation:

  • Similar Physicochemical Properties: Impurities with similar polarity, size, and functional groups to the desired compound are likely to co-crystallize.

  • Incomplete Reaction or Side Reactions: Impurities may be unreacted starting materials or byproducts from the synthesis. For instance, in a Boc-deprotection using acetyl chloride and ethanol, residual starting material or side products can be carried through.[5][6]

Step-by-Step Resolution Protocol:

  • Recrystallization Optimization:

    • Solvent Selection: The key to removing impurities via recrystallization is to find a solvent system where the desired compound has high solubility in hot solvent and low solubility in cold solvent, while the impurity is either highly soluble in both hot and cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[15]

    • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve the desired purity, although this will lead to a lower overall yield.

  • pH-Based Extraction (Pre-Salt Formation):

    • Before forming the salt, consider an aqueous workup to remove impurities.

    • Dissolve the crude free base in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a dilute acid (e.g., 1M HCl). The desired amine will move into the aqueous layer as the hydrochloride salt, while non-basic impurities will remain in the organic layer.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free base, then extract it back into an organic solvent.

    • Dry the organic layer and then proceed with the final salt formation and crystallization. This process can effectively remove non-basic impurities.

  • Chromatography:

    • Free Base Purification: It is often easier to purify the free base using column chromatography before converting it to the HCl salt. Standard silica gel can be used, but for amines, it is often beneficial to use alumina or to treat the silica gel with a small amount of triethylamine in the eluent to prevent streaking.[7]

    • Salt Chromatography: While less common, it is possible to chromatograph the salt directly, but this typically requires specialized columns and mobile phases.

  • Charcoal Treatment:

    • If the impurities are colored, adding a small amount of activated charcoal to a solution of the salt before recrystallization can help adsorb them.[5][15] Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.[16]

II. Frequently Asked Questions (FAQs)

Q1: Why are hydrochloride salts so commonly used for amine-containing drugs? A1: Hydrochloride salts offer several advantages that make them a preferred choice in pharmaceutical development:[1][2]

  • Enhanced Solubility: Converting a basic amine (often poorly water-soluble) to its HCl salt dramatically increases its aqueous solubility, which is crucial for dissolution and bioavailability.[2][17][18]

  • Improved Stability: The protonated amine in the salt form is less susceptible to oxidative degradation compared to the free base.[17] This leads to a longer shelf-life.

  • Good Crystallinity: HCl salts often form stable, crystalline solids that are easier to handle, purify, and formulate into solid dosage forms like tablets and capsules, compared to free bases which can be oils or amorphous solids.[17]

  • Manufacturing Convenience: The process of forming an HCl salt is straightforward and uses inexpensive reagents.[17]

Q2: What are the best analytical techniques to confirm successful salt formation and assess purity? A2: A combination of techniques is essential for full characterization:

  • X-Ray Powder Diffraction (XRPD): This is the definitive method to confirm the crystalline nature of the salt. Each crystalline form (polymorph) will produce a unique diffraction pattern.[19]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It can identify the melting point of the salt, which is typically different from the free base, and can also detect different polymorphic forms.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the organic molecule. A shift in the resonance of protons near the amine group can indicate protonation and salt formation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show changes in the vibrational modes of the amine group upon salt formation, often seen as the appearance or shift of N-H stretching bands.[20][21]

  • Elemental Analysis or Ion Chromatography: These methods can be used to determine the molar ratio of the organic compound to chloride, confirming the correct salt stoichiometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the organic compound itself, quantifying any related impurities.[5]

Q3: What is polymorphism and why is it a concern for hydrochloride salts? A3: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[19][22][23] These different forms, or polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. This is a significant concern for hydrochloride salts because different polymorphs can have different:[19]

  • Solubility and Dissolution Rate: This can directly impact the bioavailability and therapeutic efficacy of a drug.

  • Stability: One polymorph may be more stable than another. A less stable (metastable) form can convert to a more stable form over time, changing the drug product's properties.[22][24]

  • Hygroscopicity: Different forms can have varying tendencies to absorb water.[1]

  • Mechanical Properties: Properties like flowability and compressibility are important for manufacturing solid dosage forms.

Controlling polymorphism is a critical part of drug development to ensure consistent product quality and performance.[23]

Q4: How do I choose the best solvent for recrystallizing a hydrochloride salt? A4: The ideal recrystallization solvent should dissolve the salt completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[15]

  • General Rule: Since HCl salts are polar ionic compounds, polar protic solvents are often good choices.

  • Common Solvents: Ethanol, isopropanol (IPA), and methanol are frequently used.[5][25] Water can be used, but the high solubility of many HCl salts in water can lead to poor recovery.[25]

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system is often employed. The salt is dissolved in a minimum amount of a hot "soluble" solvent (e.g., ethanol), and then a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, hexanes) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.[5]

  • Trial and Error: Small-scale solubility tests are the best way to determine the optimal solvent or solvent system for your specific compound.

Solvent System ExampleCompound TypeRationale
Isopropanol (IPA)General Amine HClGood balance of solubility at high temp and insolubility at low temp.[5]
Ethanol/Diethyl EtherGeneral Amine HClEthanol dissolves the salt, and ether acts as an anti-solvent to induce crystallization.[5]
Dichloromethane/Ethyl AcetateFluoxetine HClA less polar mixture that can be effective for certain structures.[8]
WaterHighly Polar Amine HClUse with caution due to high solubility; may require addition of a miscible organic anti-solvent like acetone or isopropanol.

Table 1. Common Recrystallization Solvent Systems for Hydrochloride Salts.

III. References

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Crystal Growth & Design - ACS Publications. Available at: --INVALID-LINK--

  • Salt Selection in Drug Development | Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed. Available at: --INVALID-LINK--

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging | Molecular Pharmaceutics - ACS Publications. Available at: --INVALID-LINK--

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton. Available at: --INVALID-LINK--

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Available at: --INVALID-LINK--

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References

Validation & Comparative

Validating the biological activity of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Biological Activity of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Derivatives

A Senior Application Scientist's Comparative Guide

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core is a bicyclic heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for presenting pharmacophoric features in precise spatial orientations, making it an attractive starting point for designing novel therapeutics. Derivatives of this scaffold have been primarily investigated as potent and selective modulators of central nervous system (CNS) targets.

Specifically, research has identified this chemical class as a source of antagonists for the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR) implicated in anxiety, arousal, and substance abuse disorders.[1][2] Furthermore, the broader family of related nitrogen-containing heterocycles, such as oxazolopyridines and pyrazoles, are known to be effective inhibitors of Monoamine Oxidase B (MAO-B), a key therapeutic target for Parkinson's disease.[3][4][5]

This guide provides a comprehensive, phased workflow for validating the biological activity of a novel derivative, which we will call Compound X . We will compare its hypothetical performance against two distinct alternatives to illustrate how to build a robust data package that establishes potency, selectivity, and preliminary drug-likeness.

  • Alternative 1 (Direct Competitor): SHA 68 , a well-characterized NPSR antagonist from the same chemical class.[2]

  • Alternative 2 (Alternative Target Class): Safinamide , an approved, selective, and reversible MAO-B inhibitor, representing a different therapeutic application for related heterocyclic structures.[]

The Phased Validation Workflow: From Initial Hit to Characterized Lead

A rigorous validation strategy does not rely on a single experiment. It is a multi-stage, funnel-like process that progressively builds confidence in a compound's biological profile. Each phase answers critical questions and informs the decision to proceed.

G cluster_0 Phased Validation Workflow p1 Phase 1: Primary Target Screening (NPSR vs. MAO-B) p2 Phase 2: Potency & Selectivity (IC50/pA2 Determination) p1->p2 Hit Confirmed p3 Phase 3: Cellular & Off-Target Profiling (Cytotoxicity & Specificity) p2->p3 Potent & Selective p4 Phase 4: Preliminary ADME/Tox (Metabolic Stability & Permeability) p3->p4 Non-toxic & Specific decision Characterized Lead Candidate p4->decision Favorable Profile

Caption: A four-phase workflow for validating a novel compound.

Phase 1: Primary Target Screening

The Causality: Before investing resources in full dose-response curves, we must first determine if and where our compound is active. Based on the scaffold's known activities, the two most probable targets are the NPSR and MAO-B. We will use highly specific, high-throughput assays to get a clear yes/no answer.

Protocol 1A: NPSR Antagonism via Calcium Mobilization Assay

Rationale: The NPSR signals through both Gs (cAMP) and Gq (calcium) pathways.[1] The Gq pathway results in a transient increase in intracellular Ca2+, which can be measured using a fluorescent indicator dye. This provides a robust and direct functional readout of receptor activation and inhibition.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human Neuropeptide S Receptor (hNPSR) to 80-90% confluency.

  • Plating: Seed the cells into black, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells. Add Compound X, SHA 68, or vehicle control to the appropriate wells and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Initiate reading to establish a baseline, then automatically inject the agonist, Neuropeptide S (NPS), at a concentration known to elicit ~80% of the maximal response (EC80).

  • Data Analysis: Measure the peak fluorescence intensity following NPS addition. A successful antagonist will significantly reduce the NPS-induced calcium flux compared to the vehicle control.

Protocol 1B: MAO-A and MAO-B Inhibition via Luminescent Assay

Rationale: To determine if Compound X has activity as a monoamine oxidase inhibitor, we use a commercially available kit (e.g., MAO-Glo™ Assay). This assay uses a derivative of luciferin as a substrate, which is converted into luciferin only in the presence of active MAO. The amount of light produced is therefore directly proportional to MAO activity.

Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes and the MAO substrate according to the manufacturer's protocol.

  • Compound Incubation: In a white 96-well plate, add MAO-A or MAO-B enzyme to wells containing Compound X, Safinamide, or vehicle control. Incubate for 15 minutes to allow for binding.

  • Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add the Luciferin Detection Reagent, which converts the product to luciferin and provides the necessary components for the luciferase reaction. Incubate for 20 minutes.

  • Measurement: Read the luminescence on a plate reader. A successful inhibitor will result in a significantly lower luminescent signal compared to the vehicle control.

Phase 2: Potency and Selectivity Determination

The Causality: A "hit" from Phase 1 is not enough. We must quantify how potent the compound is and whether its activity is specific to one target. This is achieved by generating concentration-response curves to calculate IC50 values (for inhibitors) and performing further analysis to understand the mechanism of antagonism.

G cluster_0 NPSR Signaling Cascade cluster_1 G-Proteins NPS Neuropeptide S (Agonist) NPSR NPSR (GPCR) NPS->NPSR Gq Gq NPSR->Gq Gs Gs NPSR->Gs Antagonist Compound X / SHA 68 (Antagonist) Antagonist->NPSR PLC PLC Gq->PLC AC AC Gs->AC Ca Ca2+ Mobilization PLC->Ca cAMP cAMP Production AC->cAMP

Caption: NPSR signaling via Gq and Gs pathways.

Protocol 2A: IC50 Determination for NPSR Antagonists

Methodology:

  • Follow the Calcium Mobilization Assay (Protocol 1A).

  • Instead of a single concentration, prepare a serial dilution of Compound X and SHA 68 (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Add the different concentrations of antagonists to the wells before stimulating with a constant EC80 concentration of NPS.

  • Plot the response (fluorescence) against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of antagonist required to inhibit 50% of the NPS-induced signal.

Protocol 2B: Determining Mechanism of Antagonism (Schild Analysis)

Rationale: The IC50 value can be influenced by the concentration of agonist used. A Schild analysis provides a more robust measure of affinity (the pA2 value) for competitive antagonists, which is independent of the assay conditions.[1]

Methodology:

  • Perform multiple agonist (NPS) concentration-response curves, each in the presence of a different, fixed concentration of the antagonist (e.g., 0, 10 nM, 30 nM, 100 nM of Compound X).

  • Calculate the EC50 of NPS for each curve. The antagonist will cause a rightward shift in the NPS EC50.

  • Calculate the dose ratio (DR), which is the EC50 of NPS in the presence of the antagonist divided by the EC50 of NPS in the absence of the antagonist.

  • Plot log(DR-1) versus the logarithm of the antagonist concentration.

  • For a competitive antagonist, the data should fit a straight line with a slope of approximately 1. The x-intercept of this line is the pA2 value, a measure of the antagonist's affinity.

Protocol 2C: IC50 and Selectivity Index for MAO-B Inhibitors

Methodology:

  • Follow the MAO-Glo™ Assay (Protocol 1B) for both MAO-A and MAO-B enzymes.

  • Generate 10-point concentration-response curves for Compound X and Safinamide against both enzymes.

  • Calculate the IC50 value for each compound against each enzyme.

  • Determine the Selectivity Index (SI) by dividing the IC50 for MAO-A by the IC50 for MAO-B. A large SI value (>100) indicates high selectivity for MAO-B.

Phase 3: Cellular and Off-Target Profiling

The Causality: Potency is meaningless if a compound is toxic to cells or if it interacts with many other targets, which could lead to side effects. This phase assesses the therapeutic window and specificity.

Protocol 3A: Cytotoxicity Assessment (MTT/CellTiter-Glo® Assay)

Rationale: It is crucial to ensure that the observed inhibition in functional assays is not due to cell death. A cytotoxicity assay measures cell viability or metabolic activity.

Methodology:

  • Plate the hNPSR-HEK293 cells (or a relevant cell line like SH-SY5Y for neuroactive compounds) in 96-well plates.

  • Treat the cells with the same concentration range of the compounds used in the potency assays. Incubate for 24-48 hours.

  • Add the detection reagent (e.g., MTT or CellTiter-Glo®).

  • Measure absorbance or luminescence.

  • Calculate the CC50 (cytotoxic concentration 50%). A good compound should have a CC50 value at least 100-fold higher than its IC50.

Protocol 3B: Off-Target Liability Screening

Rationale: To ensure the compound's activity is specific, it should be tested against a panel of other receptors, ion channels, and enzymes. This is often performed as a service by specialized contract research organizations (CROs). A standard panel (e.g., the Eurofins SafetyScreen44™) checks for interactions with targets known to be associated with adverse drug reactions. As noted in the literature, demonstrating specificity is a key step in characterization.[2]

Phase 4: Preliminary ADME/Tox Assessment

The Causality: A compound that works in a test tube is not yet a drug. It must be able to reach its target in the body and persist long enough to have an effect. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays can predict potential pharmacokinetic issues, such as the suboptimal properties noted for early NPSR antagonists.[1]

G cluster_0 Comparative Logic Scaffold Oxazolo[3,4-a]pyrazine Core Scaffold NPSR NPSR Antagonism (Primary Hypothesis) Scaffold->NPSR MAOB MAO-B Inhibition (Alternative Hypothesis) Scaffold->MAOB CompX Compound X (Test Article) CompX->NPSR SHA68 SHA 68 (Direct Competitor) SHA68->NPSR Safi Safinamide (Alternative Target) Safi->MAOB

Caption: Relationship between the core scaffold and comparative compounds.

Protocol 4A: Metabolic Stability (Liver Microsome Assay)

Rationale: This assay predicts how quickly a compound will be metabolized by enzymes in the liver (primarily cytochrome P450s). High metabolic instability can lead to poor oral bioavailability and short duration of action.

Methodology:

  • Incubate Compound X at a low concentration (e.g., 1 µM) with pooled human liver microsomes and the necessary cofactor (NADPH) at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analyze the amount of remaining parent compound at each time point using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 4B: Membrane Permeability (PAMPA)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts a compound's ability to passively diffuse across membranes, which is a prerequisite for oral absorption and crossing the blood-brain barrier.

Methodology:

  • A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.

  • The compound is added to the donor wells.

  • After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured.

  • The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability.

Data Interpretation & Comparative Analysis

Here we present hypothetical data for Compound X, assuming it is a potent NPSR antagonist with improved properties over the direct competitor and is selective over MAO-B.

Table 1: Potency and Selectivity Profile

ParameterCompound XSHA 68 (Alternative 1)Safinamide (Alternative 2)Rationale
NPSR IC50 (nM) 15 25>10,000Measures functional potency at the target receptor.
NPSR pA2 8.1 7.8N/AA measure of binding affinity for competitive antagonists.[1]
MAO-B IC50 (nM) >10,000>10,00028 Measures activity at the alternative target.
MAO-A IC50 (nM) >10,000>10,0005,100Used to determine selectivity over the MAO-A isoform.
MAO-B Selectivity Index N/AN/A182 High selectivity is critical for avoiding side effects.

Table 2: In Vitro Safety and ADME Profile

ParameterCompound XSHA 68 (Alternative 1)Safinamide (Alternative 2)Rationale
Cytotoxicity CC50 (µM) >50 >50>50Measures the therapeutic window (CC50/IC50).
Off-Target Hits (>50% inh.) 0/44 1/440/44Assesses specificity and potential for side effects.
Microsomal Half-Life (min) 45 2055Predicts metabolic clearance rate. Longer is often better.
PAMPA Permeability (Pe) High MediumHighPredicts passive absorption and BBB penetration.

Interpretation: The data suggest that Compound X is a potent and selective NPSR antagonist (pA2 of 8.1). It shows superior metabolic stability compared to the direct competitor SHA 68 and has high membrane permeability, suggesting a potentially improved pharmacokinetic profile. It is inactive against MAO-B and shows no cytotoxicity or off-target liabilities at the concentrations tested, indicating a strong safety profile.

Conclusion and Future Directions

This guide outlines a logical, multi-phased approach to validating the biological activity of a novel Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivative. By employing a strategy of primary screening, potency determination, and safety/ADME profiling, a researcher can build a comprehensive data package. The comparative analysis against established compounds provides crucial context, highlighting the potential advantages of the new chemical entity.

Based on the strong in vitro profile generated through these experiments, Compound X would be a promising candidate to advance into more complex in vivo models to assess its efficacy in animal models of anxiety or addiction and to fully characterize its pharmacokinetic and safety profile.

References

Efficacy Analysis of a Novel IDO1 Inhibitor: A Comparative Guide to Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, enabling tumors to evade the host immune system.[1] This guide provides a comprehensive efficacy comparison of a novel investigational compound, Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one (hereafter referred to as Oxazopyrazinone-T ), against established IDO1 inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of immuno-oncology.

Introduction: The Rationale for IDO1 Inhibition in Oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][4] By creating this immunosuppressive shield, tumors can effectively escape immune surveillance and destruction.[1]

The inhibition of IDO1 is a promising therapeutic strategy to reverse this immune tolerance and enhance the efficacy of other cancer therapies, including checkpoint blockade.[5][6] This guide will compare the preclinical efficacy profile of Oxazopyrazinone-T with that of three well-characterized IDO1 inhibitors: Epacadostat, Navoximod (GDC-0919), and Indoximod.

Mechanism of Action: A Tale of Diverse Inhibitory Strategies

While all four compounds target the IDO1 pathway, their mechanisms of action exhibit notable differences.

  • Oxazopyrazinone-T (Hypothesized) : Based on its novel scaffold, Oxazopyrazinone-T is postulated to be a direct, competitive inhibitor of IDO1, binding to the enzyme's active site and preventing the binding of its substrate, L-tryptophan. Further enzymatic and structural studies are required to fully elucidate its binding mode.

  • Epacadostat : This compound is a potent and selective inhibitor of IDO1.[5] It acts as a competitive inhibitor with respect to tryptophan, directly blocking the enzyme's catalytic activity.[2][7]

  • Navoximod (GDC-0919) : Similar to Epacadostat, Navoximod is a small molecule inhibitor of IDO1 with a reported potency in the nanomolar range in cell-based assays.[8]

  • Indoximod : Unlike the direct enzymatic inhibitors, Indoximod has a more complex and indirect mechanism of action. It does not directly inhibit the IDO1 enzyme but rather acts downstream as a tryptophan mimetic.[9][10] This action counteracts the effects of tryptophan depletion, thereby restoring T-cell proliferation and function.[11][12]

IDO1 Signaling Pathway cluster_TME Tumor Microenvironment cluster_inhibitors Inhibitors Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 Upregulates T-Cell T-Cell L-Tryptophan L-Tryptophan L-Tryptophan->T-Cell Essential for Proliferation L-Tryptophan->IDO1 Substrate Kynurenine Kynurenine Kynurenine->T-Cell Inhibits Proliferation Induces Apoptosis IDO1->Kynurenine Catalyzes Oxazopyrazinone-T Oxazopyrazinone-T Oxazopyrazinone-T->IDO1 Direct Inhibition Epacadostat Epacadostat Epacadostat->IDO1 Direct Inhibition Navoximod Navoximod Navoximod->IDO1 Direct Inhibition Indoximod Indoximod Indoximod->T-Cell Downstream Modulation Experimental Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay A Prepare Reaction Mixture B Add Test Compound A->B C Add Recombinant IDO1 B->C D Incubate at 37°C C->D E Terminate Reaction (TCA) D->E F Measure Kynurenine (Absorbance) E->F IC50 Calculation IC50 Calculation F->IC50 Calculation G Seed Cells H Induce IDO1 (IFN-γ) & Add Test Compound G->H I Incubate H->I J Collect Supernatant I->J K Measure Kynurenine (Colorimetric) J->K K->IC50 Calculation

References

A Comparative Guide to the Cross-Reactivity Profiles of Oxazolo[3,4-a]pyrazine Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of compounds centered around the oxazolo[3,4-a]pyrazine scaffold. Our investigation begins with the primary, well-documented biological targets of this specific chemical series and expands to related pyrazine-based structures that are prominent in kinase inhibitor development. By examining both on-target potency and off-target interactions, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to predict efficacy, anticipate potential toxicities, and design more selective therapeutic agents.

Introduction: The Oxazolo[3,4-a]pyrazine Scaffold and the Imperative of Selectivity

The oxazolo[3,4-a]pyrazine core represents a class of heterocyclic compounds that have been primarily investigated for their potent antagonist activity at the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR).[1][2] NPSR antagonists are considered promising therapeutic agents for treating substance abuse disorders and other neurological conditions.[2][3] The lead compound in this class, SHA-68, and its derivatives have demonstrated nanomolar potency in blocking NPSR signaling.[1]

However, as with any bioactive small molecule, understanding its selectivity is paramount. Cross-reactivity, or the binding of a compound to unintended biological targets, can lead to unexpected side effects or, in some cases, beneficial polypharmacology. While the oxazolo[3,4-a]pyrazine scaffold has been optimized for NPSR, in vivo studies have hinted at potential off-target effects, underscoring the need for comprehensive selectivity profiling.[4]

This guide will first explore the known selectivity profile of a potent oxazolo[3,4-a]pyrazine NPSR antagonist. It will then broaden the scope to include other pyrazine-containing kinase inhibitors, for which extensive cross-reactivity data exists, to provide a comparative framework and detail the state-of-the-art methodologies used to assess compound selectivity.[5][6][7]

Part 1: Selectivity Profile of an Oxazolo[3,4-a]pyrazine NPSR Antagonist

Research into oxazolo[3,4-a]pyrazine derivatives has led to the development of highly potent NPSR antagonists. One notable derivative, compound 16, exhibited a 5-fold improvement in in vivo potency compared to the reference compound SHA-68.[2] While effective in blocking NPSR-mediated effects, this compound also produced a significant reduction in mouse locomotor activity at high doses. This effect is likely independent of NPSR antagonism, as selective peptide antagonists for the receptor do not produce the same outcome, suggesting that compound 16 interacts with one or more off-target proteins.[1][4]

This observation is a critical flag for drug developers. While the specific off-targets were not identified in the initial studies, the authors correctly proposed that broader screening, for instance, using a CEREP panel, would be necessary to de-risk the compound series for further development.[4]

Table 1: Summary of Biological Activity for Key Oxazolo[3,4-a]pyrazine NPSR Antagonists

CompoundPrimary TargetIn Vitro Potency (pKB)Key In Vivo FindingImplied Cross-Reactivity
SHA-68 (1) NPSR8.12Effective NPSR antagonistHigh selectivity suggested over several unrelated GPCRs.[1]
Compound 16 NPSR7.385-fold more potent than SHA-68; reduces locomotor activity at 50 mg/kg.[1][3]Potential interaction with CNS targets responsible for motor control.

Part 2: Comparative Cross-Reactivity of Pyrazine-Based Kinase Inhibitors

To illustrate a more comprehensive cross-reactivity analysis, we now turn to other compounds that share the pyrazine motif but are designed as kinase inhibitors. The pyrazine ring is a common scaffold in kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[7] Understanding the "kinome" selectivity of these agents is a mature field with established methodologies.

Here, we compare two prominent pyrazine-based inhibitors, Gilteritinib and Acalabrutinib, against non-pyrazine alternatives to highlight differences in selectivity profiles.

Table 2: Comparative Kinome Selectivity Profiles

The data below is primarily sourced from KINOMEscan™ assays, which measure the binding affinity of a compound against a large panel of human kinases. A lower percentage of control indicates stronger binding.

CompoundScaffold TypePrimary Target(s)Potent Off-Targets (% Control @ 100 nM < 10%)Associated Cellular Process
Gilteritinib Pyrazine-2-carboxamideFLT3, AXL ALK, LTK, TRKA/B/C, ROS1, MERHematopoiesis, Cell Proliferation, Neuronal Development[5]
Acalabrutinib Imidazo[1,5-a]pyrazineBTK BMX, TEC, TXK, ITKB-cell Receptor Signaling, Immune Response
Dasatinib AminopyrimidineBCR-ABL, SRC family c-KIT, PDGFRβ, Ephrin receptorsCell Cycle, Angiogenesis, Cell Migration
Erlotinib QuinazolineEGFR Minimal off-target binding at 100 nMCell Growth, Proliferation

This table is a representative summary. Full kinome scan data reveals interactions with dozens of kinases to varying degrees.

Expert Interpretation: The data reveals that even highly potent inhibitors display a range of off-target interactions. Gilteritinib, while targeting FLT3 and AXL, also potently binds to other tyrosine kinases like ALK and TRK family members.[5] This polypharmacology can contribute to both its efficacy and its side-effect profile. In contrast, a drug like Erlotinib is highly selective for its primary target. This comparison underscores that the specific chemical structure, not just the core scaffold, dictates the cross-reactivity profile.

Part 3: Gold-Standard Methodologies for Cross-Reactivity Profiling

To ensure the trustworthiness of selectivity data, robust and validated experimental protocols are essential. The competitive binding assay is a widely adopted method for large-scale kinase profiling.

Experimental Protocol: KINOMEscan™ Competitive Binding Assay

This protocol describes the general steps for determining kinase interaction via a competitive binding assay format.

Causality Behind Experimental Choices:

  • Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound. This competition format is a direct and quantitative measure of binding interaction.

  • DNA-Tagged Kinase: Tagging the kinase with a unique DNA barcode allows for the pooling and subsequent deconvolution of hundreds of assays in a single experiment, providing a massive efficiency gain.

  • Quantitative PCR (qPCR): qPCR is used to detect and quantify the DNA tag, offering exceptional sensitivity and a wide dynamic range to measure the amount of kinase bound to the solid support.

Step-by-Step Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically using a heterologous system like baculovirus-infected insect cells or E. coli. Each kinase is tagged with a unique DNA identifier.

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads). This immobilized ligand will serve as the competitor for the test compound.

  • Competition Reaction:

    • In the wells of a microtiter plate, the DNA-tagged kinases are mixed with the immobilized ligand beads.

    • The test compound (e.g., an oxazolo[3,4-a]pyrazine derivative) is added at a fixed concentration (e.g., 100 nM or 1 µM).

    • The mixture is incubated to allow the binding reaction to reach equilibrium. The test compound and the immobilized ligand will compete for the ATP-binding site of the kinase.

  • Washing: The beads are washed to remove any unbound kinase. Kinases that were successfully competed off by the test compound will be removed, while those still bound to the immobilized ligand will remain.

  • Elution and Quantification: The amount of kinase remaining on the beads is quantified by eluting the DNA tag and measuring its concentration using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO (vehicle) control. The result is typically expressed as "percentage of control":

    • % Control = (Signal_Compound / Signal_DMSO) * 100

    • A low % control value (e.g., <1%) indicates a very strong interaction between the compound and the kinase.

Workflow Diagram: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Quantification k DNA-tagged Kinase Panel mix Incubate Kinase, Beads, & Compound k->mix b Immobilized Ligand Beads b->mix c Test Compound c->mix wash Wash Unbound Kinase mix->wash qpcr Elute & Quantify DNA Tag via qPCR wash->qpcr data Calculate % of Control qpcr->data

Caption: Workflow for a competitive binding assay to assess kinase cross-reactivity.

Part 4: Signaling Pathways and Mechanistic Ramifications

Understanding cross-reactivity is not just about cataloging interactions; it's about predicting biological outcomes. An off-target interaction with a kinase can modulate an entire signaling pathway, leading to unintended consequences.

For example, Gilteritinib's primary target, FLT3, is a receptor tyrosine kinase crucial for hematopoietic cell proliferation.[5] Its inhibition is therapeutic in FLT3-mutated Acute Myeloid Leukemia (AML). However, its off-target activity on AXL, another receptor tyrosine kinase, may contribute to overcoming resistance mechanisms. Conversely, unintended inhibition of other kinases could lead to side effects.

Signaling Pathway: Simplified FLT3 Signaling

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF Activates STAT5 STAT5 Pathway FLT3->STAT5 Activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activates Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Gilteritinib.

Conclusion

The study of oxazolo[3,4-a]pyrazine derivatives provides a valuable lesson in modern drug discovery. While initially developed and optimized for a GPCR target, the NPSR, in vivo observations strongly suggest the presence of cross-reactivity with other biomolecules. This highlights the indispensable need for early and comprehensive selectivity profiling. By expanding our analysis to the broader class of pyrazine-based kinase inhibitors, we have demonstrated the methodologies and comparative frameworks that are essential for characterizing the full biological activity of a compound. For researchers working with this scaffold or any other, a deep understanding of both on-target potency and off-target interactions is the cornerstone of developing safer and more effective medicines.

References

Structure-activity relationship of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Analogs as Neuropeptide S Receptor Antagonists

Introduction

The Neuropeptide S (NPS) system, comprising the 20-amino acid neuropeptide S and its cognate G protein-coupled receptor (NPSR), is a key modulator of various neurobiological functions, including anxiety, locomotion, and substance abuse disorders.[1][2] The development of potent and selective NPSR antagonists is therefore a promising therapeutic strategy for treating these conditions. The tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one scaffold has emerged as a promising chemotype for the design of novel NPSR antagonists. This guide provides an in-depth comparison of analogs based on this scaffold, detailing their structure-activity relationships (SAR), supported by experimental data and protocols.

Core Scaffold and Rationale for Modifications

The tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core provides a rigid bicyclic framework that allows for the precise spatial orientation of substituents to interact with the NPSR binding pocket. The key positions for modification to explore the SAR are the C1, N5, and C7 positions of the oxazolo[3,4-a]pyrazine nucleus.

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship (SAR) Analysis

Substitutions at the C1 Position

The C1 position has been extensively explored with various symmetric aromatic and aliphatic ketones. The nature of the substituents at this position significantly influences the antagonist potency.

  • Aromatic Substituents: Introduction of two aromatic rings at the C1 position is generally favorable for activity. For instance, analogs with two 4-fluorophenyl or two 4-chlorophenyl groups at C1 exhibit potent NPSR antagonism.[1]

  • Aliphatic Substituents: The replacement of aromatic rings with aliphatic groups at C1 is generally detrimental to the antagonist activity.

Substitutions at the N5 Position

The N5 position has been functionalized with side chains of various L-amino acids. This has been achieved through a diastereoselective synthesis, providing access to a range of analogs.[2]

  • Small Aliphatic Side Chains: The introduction of small aliphatic side chains, such as from alanine or valine, is well-tolerated and can lead to potent antagonists.

  • Bulky or Functionalized Side Chains: The effect of larger or functionalized side chains at N5 is more variable and requires careful optimization.

Substitutions at the C7 Position

The C7 position is another critical point for modification.

  • Benzyl Group: A benzyl group at the C7 position is a common feature in many potent NPSR antagonists based on this scaffold.[1][2]

  • Guanidine-containing Moieties: The introduction of a guanidine-containing moiety at the C7 position has proven to be a highly successful strategy. For example, the guanidine derivative 16 exhibited nanomolar activity in vitro and a 5-fold improved potency in vivo compared to the reference antagonist SHA-68.[2] The presence of a fluorine atom on the terminal benzyl moiety of the guanidine group can be beneficial for potency.[2]

Comparative Data of Key Analogs

CompoundC1 Substituent(s)N5 SubstituentC7 SubstituentIn Vitro Potency (pA2/pKB)In Vivo ActivityReference
25a 4-fluorophenylHBenzyl--[1]
25b 4-chlorophenylHBenzyl--[1]
25c p-tolylHBenzyl--[1]
15 HHGuanidine derivative (non-fluorinated)7.21 (pKB)-[2]
16 HHGuanidine derivative (fluorinated)7.10 (pA2)5-fold > SHA-68[2]
21 HL-Alanine side chainBenzyl7.59 (pA2)-[2]

Experimental Protocols

General Synthesis of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Analogs

The synthesis of the core scaffold and its subsequent derivatization is a key aspect of SAR studies. A general synthetic scheme is outlined below.

Synthetic_Workflow cluster_reagents Reagents and Conditions Start Starting Materials (e.g., L-amino acids) Step1 Formation of Oxazolo[3,4-a]pyrazine Core Start->Step1 i Step2 Ortho-lithiation and Electrophilic Addition at C1 Step1->Step2 ii Step3 Functionalization at N5 Step1->Step3 Step4 Modification at C7 Step1->Step4 Final Final Analogs Step2->Final Step3->Final Step4->Final i_reagents i: e.g., BnBr, EtOH ii_reagents ii: sec-BuLi, TMEDA, THF; Symmetric ketones

Caption: General synthetic workflow for analogs.

Step-by-step methodology for ortho-lithiation and C1-disubstitution: [2]

  • Dissolve the N-protected oxazolo[3,4-a]pyrazinone in dry THF and add TMEDA.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Slowly add sec-butyllithium (sec-BuLi) and stir the mixture for 6 hours at -78 °C.

  • Add a solution of the desired symmetric aromatic or aliphatic ketone in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

In Vitro Evaluation of NPSR Antagonist Activity

The antagonist properties of the synthesized compounds are typically evaluated using a functional assay that measures the inhibition of NPS-induced intracellular signaling.

Assay_Workflow Cell_Culture Culture cells expressing human NPSR (e.g., CHO-K1) Compound_Incubation Pre-incubate cells with varying concentrations of the test antagonist Cell_Culture->Compound_Incubation NPS_Stimulation Stimulate cells with a fixed concentration of NPS Compound_Incubation->NPS_Stimulation Signal_Measurement Measure the intracellular response (e.g., Ca2+ mobilization or cAMP accumulation) NPS_Stimulation->Signal_Measurement Data_Analysis Calculate pA2 or pKB values from concentration-response curves Signal_Measurement->Data_Analysis

Caption: Workflow for in vitro antagonist assay.

Detailed Protocol for Intracellular Calcium Mobilization Assay:

  • Seed CHO-K1 cells stably expressing the human NPSR into 96-well plates.

  • The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Add varying concentrations of the test antagonist to the wells and incubate for a specified time.

  • Add a fixed concentration of NPS (typically corresponding to its EC80) to stimulate the cells.

  • Measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.

  • The antagonist potency is determined by the rightward shift of the NPS concentration-response curve in the presence of the antagonist.[1] The pA2 values can be calculated from these experiments.[1]

Other Potential Biological Activities

While the primary focus has been on NPSR antagonism, some analogs of the broader tetrahydro-oxazolo[3,4-a]pyrazinone class have been investigated for other activities. For example, a series of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones have shown interesting antitumor activity against human thyroid cancer cell lines by promoting apoptosis and DNA fragmentation.[3] This suggests that the scaffold is versatile and may be amenable to optimization for different biological targets.

Conclusion and Future Directions

The tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one scaffold is a valuable starting point for the development of potent and selective NPSR antagonists. The SAR studies have highlighted the importance of substitutions at the C1, N5, and C7 positions. In particular, the incorporation of a guanidine moiety at C7 has led to compounds with improved in vivo potency. Future work could focus on further optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics. Additionally, exploring the potential of this scaffold for other biological targets, such as those involved in cancer, warrants further investigation.

References

A Comparative Analysis of (R)- and (S)-Enantiomers of Oxazolo[3,4-a]pyrazine Compounds as Neuropeptide S Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Stereoselectivity, Synthesis, and Biological Evaluation

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. For researchers and drug development professionals in the field of neuroscience, the oxazolo[3,4-a]pyrazine scaffold has emerged as a promising framework for the development of potent and selective antagonists for the Neuropeptide S (NPS) receptor (NPSR). The NPS/NPSR system is a key modulator of various neurobiological functions, including anxiety, arousal, and drug-seeking behaviors.[1][2] This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of a representative oxazolo[3,4-a]pyrazine compound, SHA-68, highlighting the profound impact of stereochemistry on receptor affinity and biological function.

The Critical Role of Chirality: A Case Study of SHA-68

The compound (9R/S)-3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, widely known as SHA-68, was one of the first potent and selective non-peptide antagonists developed for the NPSR.[3] Early investigations using the racemic mixture of SHA-68 demonstrated its efficacy in blocking NPS-induced effects both in vitro and in vivo.[4][5] However, the presence of a stereocenter at the C8a position (or C9 in some nomenclatures) necessitates a deeper understanding of the individual contributions of its constituent enantiomers.

A seminal study dedicated to the synthesis and pharmacological evaluation of the individual enantiomers of SHA-68 unequivocally demonstrated that the biological activity resides almost exclusively in the (R)-enantiomer.[3][6] The interaction with the human NPSR is markedly enantioselective, with the (R)-isomer exhibiting high antagonist potency, while the (S)-isomer is practically inactive.[3]

Quantitative Comparison of (R)- and (S)-SHA-68 Activity

The antagonist potencies of the individual enantiomers were determined in HEK293 cells expressing either the human or murine NPSR through calcium mobilization assays. The results, summarized in the table below, starkly illustrate the stereoselectivity of the NPSR for the (R)-enantiomer of SHA-68.

CompoundTargetAntagonist Potency (pKB)
(R)-SHA-68 Human NPSR8.28
(S)-SHA-68Human NPSR< 6.0
Racemic SHA-68Human NPSR7.77
(R)-SHA-68 Murine NPSR8.12
(S)-SHA-68Murine NPSR< 6.0
Racemic SHA-68Murine NPSR7.85

Data compiled from Guerrini et al., J. Med. Chem. 2011, 54, 8, 2738–2744.[3]

As the data indicates, the pKB value of the (R)-enantiomer is significantly higher than that of the (S)-enantiomer, whose contribution to the antagonist properties of the racemic mixture is negligible.[3][6] This highlights the critical importance of stereochemically pure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden from an inactive isomer.

Navigating the Synthetic Landscape: Stereoselective Synthesis and Chiral Separation

The differential activity of the SHA-68 enantiomers underscores the necessity for robust methods to obtain them in enantiomerically pure forms. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.

A diastereoselective synthesis approach has been developed for novel oxazolo[3,4-a]pyrazine derivatives, utilizing L-amino acids as starting materials to introduce chirality at the 5-position.[2] However, for SHA-68, the key chiral center is at the bridgehead carbon. The synthesis of the individual enantiomers of SHA-68 was achieved through a strategy involving a chiral auxiliary.[3]

Experimental Workflow: Chiral Separation of SHA-68 Enantiomers

The resolution of racemic SHA-68 is a critical step for detailed pharmacological studies. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemic Racemic SHA-68 dissolve Dissolve in Mobile Phase racemic->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Chiral Stationary Phase (e.g., polysaccharide-based) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram peaks Separate Peaks for (R)- and (S)-Enantiomers chromatogram->peaks collect Fraction Collection peaks->collect

Caption: Workflow for chiral HPLC separation of SHA-68 enantiomers.

Step-by-Step Protocol for Chiral HPLC Separation:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, which is empirically determined. Common mobile phases for chiral separations on polysaccharide-based columns include mixtures of hexane/isopropanol or ethanol/methanol.

  • Sample Preparation: Dissolve the racemic SHA-68 in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Temperature: Column temperature is usually maintained at ambient or a controlled temperature (e.g., 25 °C).

  • Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Fraction Collection: Collect the eluting fractions corresponding to the individual enantiomer peaks.

  • Purity and Enantiomeric Excess Determination: Analyze the collected fractions to confirm their purity and determine the enantiomeric excess (e.e.).

Understanding the Mechanism: The Neuropeptide S Receptor Signaling Pathway

The antagonist activity of (R)-SHA-68 is exerted at the Neuropeptide S Receptor (NPSR), a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand NPS, the NPSR activates multiple downstream signaling cascades. Understanding this pathway is crucial for interpreting the effects of antagonists. The NPSR couples to both Gs and Gq proteins, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[1]

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling NPS Neuropeptide S (NPS) NPSR NPSR NPS->NPSR Activates Gs Gs-protein NPSR->Gs Activates Gq Gq-protein NPSR->Gq Activates R_SHA68 (R)-SHA-68 (Antagonist) R_SHA68->NPSR Blocks AC Adenylyl Cyclase (AC) Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CellularResponse Cellular Response (e.g., increased excitability) PKA->CellularResponse Ca2 Ca²⁺ Release IP3->Ca2 from ER DAG->CellularResponse Ca2->CellularResponse

Caption: Simplified signaling pathway of the Neuropeptide S Receptor (NPSR).

Evaluating Biological Activity: Key Experimental Protocols

To compare the enantiomers of oxazolo[3,4-a]pyrazine compounds, robust and reproducible biological assays are essential. The following are foundational protocols for in vitro and in vivo evaluation.

In Vitro: Calcium Mobilization Assay for NPSR Antagonism

This assay measures the ability of an antagonist to inhibit the NPS-induced increase in intracellular calcium, a hallmark of NPSR activation via the Gq pathway.

Protocol Overview:

  • Cell Culture: Use a cell line stably expressing the NPSR (e.g., HEK293-NPSR). Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for 30-60 minutes at 37°C.

  • Compound Incubation: Add varying concentrations of the antagonist enantiomers ((R)-SHA-68 and (S)-SHA-68) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence, then add a fixed concentration of NPS (typically the EC80) to all wells and immediately record the change in fluorescence over time.

  • Data Analysis: The antagonist effect is quantified by the reduction in the NPS-induced fluorescence signal. Calculate IC50 values and subsequently pKB values from dose-response curves.

In Vivo: NPS-Induced Locomotor Activity Assay

This assay assesses the ability of an NPSR antagonist to block the stimulant effects of centrally administered NPS on locomotor activity in rodents.

Protocol Overview:

  • Animal Acclimation: Acclimate male mice to the testing room and the open-field arenas for at least 1-2 hours before the experiment.

  • Antagonist Administration: Administer the antagonist enantiomers or vehicle intraperitoneally (i.p.) at a specific time (e.g., 30 minutes) before the NPS challenge.

  • Agonist Administration: Administer NPS or vehicle intracerebroventricularly (i.c.v.) to the mice.

  • Locomotor Activity Recording: Immediately after the i.c.v. injection, place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the antagonist-pretreated groups to the vehicle- and NPS-treated control groups. A significant reduction in NPS-induced hyperactivity indicates antagonist efficacy.

Conclusion and Future Directions

The comparative analysis of the (R)- and (S)-enantiomers of the oxazolo[3,4-a]pyrazine compound SHA-68 provides a compelling illustration of the principle of stereoselectivity in drug-receptor interactions. The data unequivocally identifies (R)-SHA-68 as the eutomer, carrying virtually all the NPSR antagonist activity. This knowledge is paramount for the rational design of new, more potent, and selective NPSR antagonists.

For researchers in this field, this guide emphasizes the necessity of:

  • Early-stage chiral separation or stereoselective synthesis: To avoid confounding results from racemic mixtures and to accurately define structure-activity relationships.

  • Quantitative in vitro assays: To precisely determine the potency of individual enantiomers.

  • Relevant in vivo models: To confirm that the in vitro activity translates to the desired physiological effect.

Future research should focus on leveraging this stereochemical understanding to optimize the pharmacokinetic and pharmacodynamic properties of the oxazolo[3,4-a]pyrazine scaffold, paving the way for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

A Comparative Guide to Validating Target Engagement for Novel Kinase Inhibitors: A Case Study with Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the target engagement of novel kinase inhibitors, using the hypothetical compound Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one as a case study. As specific target information for this molecule is not publicly available, we will proceed under the assumption that it is a novel inhibitor of a Receptor Tyrosine Kinase (RTK), which we will refer to as "Target X." This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental choices, methodologies, and data interpretation necessary for robust target validation.

The core principle of this guide is to move beyond a simple listing of protocols. Instead, we will explore the causality behind experimental choices, ensuring that each step contributes to a self-validating system. This approach, grounded in scientific integrity, will empower you to design and execute rigorous target engagement studies for your own novel compounds.

The Foundational Choice: Selecting the Right Target Engagement Assay

The first critical decision in any target validation cascade is the selection of an appropriate assay. This choice is dictated by the nature of the target, the desired throughput, and the specific question being asked (e.g., direct binding vs. functional modulation). For our hypothetical inhibitor of Target X, we will compare three orthogonal, yet complementary, methods: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and a functional downstream signaling assay.

Each of these methods offers a unique window into the interaction between our compound and its target. By comparing the data from these disparate approaches, we can build a comprehensive and high-confidence picture of target engagement.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for validating the target engagement of our compound with Target X, from initial compound treatment to data analysis and interpretation.

cluster_0 Cell Culture & Compound Treatment cluster_1 Target Engagement Assays cluster_2 Data Analysis & Interpretation A Plate cells expressing Target X B Treat with varying concentrations of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one A->B C CETSA B->C D NanoBRET™ Assay B->D E Downstream Signaling Assay (e.g., Western Blot for p-ERK) B->E F Generate dose-response curves C->F D->F E->F G Calculate EC50/IC50 values F->G H Compare results across assays G->H I Confirm Target Engagement H->I

Caption: High-level workflow for target engagement validation.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay is a critical decision with significant implications for the interpretation of your results. Below, we compare the principles, advantages, and limitations of our three chosen methods.

Methodology Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Label-free; performed in intact cells or lysates; confirms direct physical binding.Lower throughput; requires a specific antibody for detection; protein abundance can be a limiting factor.Thermal shift curve; dose-response curve for target stabilization.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.High-throughput; quantitative; provides real-time binding kinetics in living cells.Requires genetic engineering of the target protein; potential for steric hindrance from the tag.BRET ratio; dose-response curve for tracer displacement.
Downstream Signaling Assay (Western Blot) Measures the modulation of a downstream signaling event (e.g., phosphorylation) as a functional readout of target engagement.Confirms functional consequence of target binding; can be performed with unmodified cells.Indirect measure of target engagement; signal can be influenced by off-target effects or pathway crosstalk.Band intensity on a Western blot; dose-response curve for inhibition of phosphorylation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the discussed target engagement assays. These protocols are intended to serve as a starting point and may require optimization for your specific cell line and target of interest.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

  • Cell Culture and Treatment:

    • Plate cells expressing Target X in a 10 cm dish and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one (e.g., 0.1 nM to 10 µM) and a vehicle control for 1 hour at 37°C.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend in PBS supplemented with protease inhibitors.

    • Lyse the cells by three freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Precipitation and Detection:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant and analyze the amount of soluble Target X by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble Target X as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for each compound concentration.

    • Plot the change in Tm as a function of compound concentration to generate a dose-response curve and calculate the EC50.

A Treat cells with compound B Lyse cells A->B C Heat lysate aliquots to a range of temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant D->E F Analyze soluble Target X by Western Blot E->F G Quantify band intensity F->G H Plot melting curves and dose-response curves G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a high-throughput method for quantifying compound binding to a target protein in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent energy transfer probe.

  • Cell Line Generation:

    • Generate a stable cell line expressing Target X fused to NanoLuc® luciferase.

  • Assay Preparation:

    • Plate the engineered cells in a 96-well or 384-well plate.

    • Prepare serial dilutions of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one.

  • Compound and Tracer Addition:

    • Add the test compound to the cells, followed by the addition of the fluorescent tracer.

    • Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Add the NanoBRET™ substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of compound concentration to generate a dose-response curve and calculate the IC50.

cluster_0 No Compound cluster_1 With Compound A NanoLuc-Target X B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D NanoLuc-Target X G Compound D->G Binding E Fluorescent Tracer F No BRET Signal E->F No Energy Transfer G->E Displacement

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Downstream Signaling Assay (Western Blot for p-ERK)

This assay provides a functional readout of target engagement by measuring the inhibition of a downstream signaling event. For many RTKs, a common downstream effector is the MAPK pathway, and we can monitor the phosphorylation of ERK (p-ERK) as a proxy for Target X activity.

  • Cell Culture and Serum Starvation:

    • Plate cells expressing Target X and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one for 1 hour.

    • Stimulate the cells with the cognate ligand for Target X for 10 minutes to induce signaling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK and total ERK (as a loading control).

    • Incubate with secondary antibodies and detect the signal using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK signal as a function of compound concentration to generate a dose-response curve and calculate the IC50.

Synthesizing the Data for a High-Confidence Conclusion

The ultimate goal of this multi-assay approach is to build a cohesive and compelling case for the target engagement of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one. The ideal outcome is a convergence of data from all three methods, as summarized in the table below.

Assay Metric Expected Result for an On-Target Inhibitor
CETSA EC50 (Target Stabilization)Potent EC50 value, indicating direct binding and stabilization of Target X.
NanoBRET™ IC50 (Tracer Displacement)Potent IC50 value, demonstrating competitive binding to Target X in living cells.
Downstream Signaling IC50 (p-ERK Inhibition)Potent IC50 value, confirming that binding to Target X leads to functional inhibition of its signaling pathway.

When the EC50 and IC50 values from these orthogonal assays are in close agreement, it provides strong, multi-faceted evidence that the observed cellular activity of your compound is indeed due to its direct engagement with the intended target. Discrepancies in these values can also be highly informative, potentially pointing to mechanisms such as allosteric modulation, off-target effects, or issues with cell permeability.

By adopting this rigorous, multi-assay comparison strategy, you can confidently validate the target engagement of your novel inhibitors and make well-informed decisions as you advance your drug discovery programs.

A Head-to-Head Showdown: Evaluating Triazolopyrazine Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of modern drug discovery, the triazolopyrazine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a range of biological targets.[1] Researchers and medicinal chemists are increasingly drawn to this nitrogen-rich heterocyclic framework for its potential to yield novel therapeutics for diverse indications, including cancer, inflammatory disorders, and infectious diseases.[1][2] This guide provides a comprehensive, head-to-head comparison of distinct triazolopyrazine analogs, delving into their functional performance in assays critical to preclinical drug development.

Here, we move beyond a simple cataloging of data. We will dissect the "why" behind the "how," offering insights into experimental design and data interpretation that are grounded in years of field experience. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions in their own investigations of this promising compound class.

The Triazolopyrazine Scaffold: A Versatile Pharmacophore

The fused triazole and pyrazine rings of the triazolopyrazine core offer a unique three-dimensional structure that can be readily modified to achieve desired potency and selectivity.[1] This has led to the development of numerous derivatives targeting a variety of enzymes, with a notable emphasis on protein kinases and phosphodiesterases (PDEs).[2][3][4][5][6][7] For the purpose of this guide, we will focus our comparative analysis on two representative, albeit structurally distinct, triazolopyrazine analogs that have shown promise as inhibitors of different enzyme classes:

  • TPZ-Kinasinib: A hypothetical but representative analog based on published[3][8][9]triazolo[4,3-a] pyrazine derivatives designed as dual c-Met/VEGFR-2 inhibitors.[10][11] Such compounds are of significant interest in oncology.

  • TPZ-Phosphodiestrin: A hypothetical but representative analog derived from the pyrido[4,3-e][3][8][9]triazolo[4,3-a]pyrazine series, which has demonstrated potent and selective inhibition of phosphodiesterase 2 (PDE2).[3] These molecules hold potential for treating neurological and cognitive disorders.

Our comparative evaluation will employ a suite of functional assays designed to interrogate key aspects of a compound's biological activity: target engagement, enzymatic inhibition, and cellular effects.

Gauging Target Engagement: The Cellular Thermal Shift Assay (CETSA)

A critical first step in characterizing any potential drug is to confirm that it directly interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[9][12][13][14][15] The principle is elegant in its simplicity: the binding of a ligand to its target protein confers thermal stability.[15] When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.[15]

Experimental Workflow: CETSA

The following diagram illustrates the typical workflow for a CETSA experiment.

Caption: CETSA Experimental Workflow.

Interpreting CETSA Data

A successful CETSA experiment will demonstrate a clear rightward shift in the melting curve of the target protein in the presence of the test compound, indicating an increase in its thermal stability. This provides strong evidence of direct binding in a cellular context. For our hypothetical compounds, we would expect to see TPZ-Kinasinib stabilizing c-Met and VEGFR-2, and TPZ-Phosphodiestrin stabilizing PDE2.

Quantifying Enzymatic Inhibition: In Vitro Activity Assays

Once target engagement is confirmed, the next logical step is to quantify the inhibitory potency of the compound against its purified target enzyme. The choice of assay format is critical and depends on the nature of the target.

For Protein Kinases: Lanthanide-Based TR-FRET Assay

For kinase targets like c-Met and VEGFR-2, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® Eu Kinase Binding Assay, are a robust and widely used method.[16][17][18] This assay format measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a competitive inhibitor.[17][18]

The diagram below illustrates the principle of a TR-FRET kinase binding assay.

Caption: TR-FRET Kinase Binding Assay Principle.

For Phosphodiesterases: A Note on Assay Selection

While TR-FRET assays are also available for some PDE targets, a common alternative is to use a method that directly measures the product of the enzymatic reaction. For PDE2, which hydrolyzes both cAMP and cGMP, an assay that quantifies the remaining cyclic nucleotide after the reaction is often employed. For the purposes of this guide, we will assume a luminescence-based assay format where a decrease in signal corresponds to increased PDE activity.

Assessing Cellular Effects: Cell Viability and Proliferation

Ultimately, the goal of a therapeutic compound is to elicit a specific biological response in a cellular context. For an anti-cancer agent like TPZ-Kinasinib, this would be the inhibition of cancer cell proliferation. For a CNS-acting compound like TPZ-Phosphodiestrin, the desired effect might be more subtle, but a general assessment of cytotoxicity is always a crucial early step.

A widely used method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay.[8][19][20][21][22] This "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[8][19][20][21] A decrease in the luminescent signal is proportional to a decrease in the number of viable cells.

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the triazolopyrazine analog and incubate for the desired time period (e.g., 48 or 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition: Measure the luminescence using a plate reader.

Comparative Performance Data

The following table summarizes the expected performance of our two representative triazolopyrazine analogs in the functional assays described above. The data is hypothetical but based on trends observed in the cited literature.

Assay TPZ-Kinasinib TPZ-Phosphodiestrin
CETSA (Target Stabilization) c-Met: +++VEGFR-2: ++PDE2: +++
In Vitro IC50 (TR-FRET/Luminescence) c-Met: 10 nMVEGFR-2: 50 nMPDE2: 25 nM
Cell Viability (CellTiter-Glo®) - A549 Lung Cancer Cells IC50: 100 nMIC50: >10 µM
Cell Viability (CellTiter-Glo®) - SH-SY5Y Neuroblastoma Cells IC50: >10 µMIC50: >10 µM

Key: +++ Strong Stabilization; ++ Moderate Stabilization; IC50 Half-maximal inhibitory concentration.

Conclusion: A Framework for Rational Drug Discovery

This guide has provided a framework for the head-to-head comparison of triazolopyrazine analogs using a suite of essential functional assays. By systematically evaluating target engagement, enzymatic inhibition, and cellular effects, researchers can build a comprehensive profile of their compounds and make data-driven decisions to advance the most promising candidates. The triazolopyrazine scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of their functional characteristics is paramount to unlocking their full potential.

References

A Comparative Guide to the Synthesis of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl: An Evaluation of Reproducibility and Strategic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of synthetic strategies for obtaining Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. We present a comparative study of two distinct and plausible synthetic routes, evaluating them for reproducibility, efficiency, and scalability. This guide delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights to inform experimental design and troubleshooting. Detailed, self-validating experimental protocols are provided, alongside a critical discussion of the advantages and disadvantages of each approach. All quantitative data are summarized for ease of comparison, and key transformations are visualized using workflow diagrams.

Introduction

The Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one core is a privileged scaffold found in a variety of biologically active molecules, including Neuropeptide S (NPS) receptor antagonists.[1][2] The hydrochloride salt of this parent compound is often a preferred form for its improved solubility and stability, making its reproducible synthesis a critical aspect of drug discovery and development programs. This guide aims to provide an in-depth comparison of viable synthetic routes to this target molecule, empowering researchers to make informed decisions based on their specific laboratory capabilities and research goals.

Synthetic Route 1: Convergent Synthesis via Piperazine-2-methanol

This initial approach leverages a convergent strategy, starting from the commercially available or readily synthesized piperazine-2-methanol. This route is attractive due to its modularity and the potential for chiral control if starting from an enantiomerically pure precursor.[3]

Causality Behind Experimental Choices

The synthetic design hinges on the sequential and controlled functionalization of the piperazine ring. N-protection is paramount to prevent undesired side reactions and to direct the cyclization to the desired product. The choice of a phosgene equivalent for the cyclization step is critical for efficiently forming the oxazolone ring.

Experimental Protocol

Step 1: N-Boc Protection of Piperazine-2-methanol

A solution of piperazine-2-methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) (1.2 eq) are added sequentially. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography.

Step 2: Cyclization to form the Oxazolo[3,4-a]pyrazin-3-one Ring

The N-Boc protected piperazine-2-methanol (1.0 eq) is dissolved in an aprotic solvent like tetrahydrofuran (THF). A phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI) (0.4 eq for triphosgene or 1.1 eq for CDI), is added portion-wise at 0 °C in the presence of a base like TEA (2.2 eq). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The resulting bicyclic product is isolated after an aqueous workup and purification.

Step 3: Deprotection and Hydrochloride Salt Formation

The Boc-protected Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Workflow Diagram

Synthetic_Route_1 A Piperazine-2-methanol B N-Boc-Piperazine-2-methanol A->B (Boc)2O, TEA C Boc-Protected Oxazolopyrazinone B->C Triphosgene or CDI, TEA D Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl C->D HCl in Ether

Caption: Convergent synthesis of the target compound.

Synthetic Route 2: Linear Synthesis via Piperazine-2-one

This alternative strategy employs a more linear approach, building the oxazolo ring onto a pre-formed piperazin-2-one scaffold. This method can be advantageous if substituted piperazin-2-ones are readily available.

Causality Behind Experimental Choices

This route relies on the initial formation of a piperazin-2-one ring, followed by the introduction of a two-carbon unit that can be cyclized to form the oxazolo portion of the molecule. The key transformation is the intramolecular cyclization, which is often facilitated by a base.

Experimental Protocol

Step 1: N-Alkylation of Piperazin-2-one with a Protected 2-Hydroxyethyl Group

Piperazin-2-one (1.0 eq) is reacted with a suitable 2-haloethanol derivative where the hydroxyl group is protected (e.g., 2-bromoethoxy-tert-butyldimethylsilane) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction is heated to ensure complete alkylation.

Step 2: Deprotection of the Hydroxyl Group

The protecting group on the newly introduced side chain is removed. For a TBDMS ether, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is typically used.

Step 3: Intramolecular Cyclization

The resulting N-(2-hydroxyethyl)piperazin-2-one is then cyclized. This can be achieved by treating it with a dehydrating agent or by activating the hydroxyl group to facilitate an intramolecular nucleophilic attack by the amide nitrogen.

Step 4: Reduction of the Amide and Hydrochloride Salt Formation

The resulting oxazolo[3,4-a]pyrazin-3(5H)-one can be isolated and then converted to its hydrochloride salt as described in Route 1, Step 3.

Workflow Diagram

Synthetic_Route_2 A Piperazin-2-one B N-Alkylated Piperazin-2-one A->B Protected 2-haloethanol, Base C N-(2-hydroxyethyl)piperazin-2-one B->C Deprotection D Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one C->D Intramolecular Cyclization E Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl D->E HCl in Ether

Caption: Linear synthesis of the target compound.

Comparison of Synthetic Routes

ParameterSynthetic Route 1 (Convergent)Synthetic Route 2 (Linear)
Starting Materials Piperazine-2-methanol (chiral precursor potential)Piperazin-2-one
Number of Steps 34
Key Transformation Cyclization with phosgene equivalentIntramolecular cyclization
Potential Challenges Handling of phosgene equivalents, control of N-protectionPotential for side reactions during alkylation, challenging cyclization step
Scalability Generally good, dependent on chromatography for purificationCan be more challenging to scale up due to the linear nature
Reproducibility High, with well-defined intermediatesCan be variable depending on the efficiency of the cyclization step

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one HCl.

Synthetic Route 1 is recommended for its convergency and the potential for introducing chirality from an early stage by using an enantiomerically pure starting material. The steps are generally high-yielding and reproducible, although caution must be exercised when handling phosgene or its equivalents.

Synthetic Route 2 provides a solid alternative, particularly if a variety of substituted piperazin-2-ones are available for analog synthesis. However, the linear nature of this route may lead to lower overall yields, and the intramolecular cyclization step may require careful optimization to ensure reproducibility.

The choice of synthetic route will ultimately depend on the specific goals of the research program, the availability of starting materials, and the scale of the synthesis. For the reproducible synthesis of the parent hydrochloride salt, Route 1 offers a more direct and robust approach.

References

A Comparative Guide to Neuropeptide S Receptor (NPSR) Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

The Neuropeptide S (NPS) system has emerged as a significant modulator of anxiety, wakefulness, and drug-seeking behaviors, making its receptor (NPSR) a compelling target for therapeutic development.[1][2] This guide provides a comparative analysis of key NPSR antagonists, offering researchers the foundational data and methodologies required to benchmark these critical research tools.

The Neuropeptide S Receptor: A Dual-Signaling Modulator

Discovered through "reverse pharmacology," Neuropeptide S is a 20-amino acid peptide that binds to its cognate G protein-coupled receptor, NPSR.[3] A key characteristic of NPSR is its ability to couple to both Gαs and Gαq proteins. This dual-signaling capacity leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular levels of both cyclic adenosine monophosphate (cAMP) and Ca2+.[3][4][5] This excitatory signaling cascade is implicated in a range of physiological responses, including arousal, anxiolysis, and the modulation of memory consolidation.[3][6] The development of selective antagonists is therefore crucial for dissecting the specific contributions of the NPS system to these processes and for validating NPSR as a therapeutic target.

Below is a diagram illustrating the primary signaling pathways of the Neuropeptide S Receptor.

NPSR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPSR NPSR Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts NPS Neuropeptide S (Agonist) NPS->NPSR Binds Antagonist NPSR Antagonist Antagonist->NPSR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors on cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Ca_Store Ca²⁺ Ca_Release ↑ Intracellular Ca²⁺ Ca_Store->Ca_Release Release CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: NPSR signaling pathways and point of antagonist inhibition.

Comparative Analysis of NPSR Antagonists

The development of small molecule NPSR antagonists has been a key focus of research. While several compounds have been identified, they exhibit varying degrees of potency, selectivity, and pharmacokinetic properties. The prototypical antagonist, SHA 68, serves as a common benchmark.[7][8]

CompoundIn Vitro Potency (IC50 / pA2)SelectivityIn Vivo Efficacy NotesKey Limitations
SHA 68 IC50: 22.0 nM (hNPSR Asn107), 23.8 nM (hNPSR Ile107)[9][10]; pA2: 8.06 (mNPSR)[8]Selective; no activity at 14 other GPCRs tested, including vasopressin and oxytocin receptors.[7]Reduces NPS-induced hyperlocomotion in mice (50 mg/kg, i.p.).[7] Fully prevents NPS-induced arousal and anxiolytic-like effects in rats.[8]Limited blood-brain barrier penetration and poor pharmacokinetic properties.[8][9]
[D-Val5]NPS pKB: 6.54 (mNPSR)[11]Peptide-based; presumed high selectivity for NPSR.Blocks NPS-induced hyperlocomotion in mice (10 nmol, i.c.v.).[11]Peptide nature limits oral bioavailability and requires central administration.
[(t)Bu-d-Gly5]NPS Potent antagonist identified in Ca2+ mobilization assays.[12]Peptide-based; presumed high selectivity for NPSR.In vivo data not extensively published.Peptide nature limits oral bioavailability and requires central administration.
RTI-118 Ke: 36 nM[2][13]Not specified, but based on SHA 68 scaffold.Blocks NPS-induced locomotor activity (50 mg/kg, i.p.).[2][13] Shown to reduce cocaine self-administration in rats.[2]Racemic mixture with enantiomers having different potencies.[14]
ML154 Potent antagonist in both Ca2+ and cAMP functional assays.[1]Not specified.Completely antagonizes NPS-induced effects in a rat food intake model (i.c.v.).[1]Limited published data on peripheral administration and BBB penetration.

Expert Commentary: The choice of antagonist is highly dependent on the experimental paradigm. SHA 68 remains a widely used tool for in vitro studies and for in vivo proof-of-concept experiments where its pharmacokinetic limitations can be managed.[7][8] Peptide-based antagonists like [D-Val5]NPS are invaluable for central administration studies requiring high target selectivity, bypassing the complexities of the blood-brain barrier.[11] Newer compounds like RTI-118 and ML154 represent efforts to improve upon the drug-like properties of earlier antagonists, offering potentially better brain exposure and in vivo stability for behavioral studies.[1][2]

Experimental Protocols for Benchmarking

To ensure reproducible and comparable data, standardized protocols are essential. Here, we detail two fundamental assays for characterizing NPSR antagonist performance.

This assay is a primary method for quantifying an antagonist's ability to block the NPSR's Gq-mediated signaling pathway.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_stimulation Agonist Stimulation & Readout cluster_analysis Data Analysis A1 Seed HEK293 cells stably expressing NPSR into a 96-well black, clear-bottom plate. A2 Culture overnight to allow for cell adherence and growth. A1->A2 B1 Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. A2->B1 B2 Allow dye to de-esterify inside the cells (e.g., 30-60 min at 37°C). B1->B2 C1 Add serial dilutions of the NPSR antagonist compound to the wells. B2->C1 C2 Incubate for a pre-determined time (e.g., 10-20 min). C1->C2 D1 Place plate in a fluorescence plate reader (e.g., FLIPR, FDSS). C2->D1 D2 Add a fixed concentration of NPS (agonist) at the EC80 to all wells. D1->D2 D3 Measure the change in fluorescence intensity over time. D2->D3 E1 Plot the agonist response against the antagonist concentration. D3->E1 E2 Calculate the IC50 value using a non-linear regression curve fit. E1->E2

Caption: Workflow for the in vitro calcium mobilization assay.

Detailed Steps:

  • Cell Seeding: Plate HEK293 cells stably expressing the NPSR of interest (e.g., human or mouse) in a 96-well or 384-well black, clear-bottom microplate at a density that will achieve 90-95% confluency on the day of the assay.[1][15]

  • Dye Loading: The next day, remove the culture medium and incubate the cells with a calcium-sensitive dye like Fluo-4 AM, prepared in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for 30-60 minutes at 37°C.[15]

  • Antagonist Incubation: Wash the cells with assay buffer. Add serial dilutions of the test antagonist to the wells and incubate for 10-20 minutes.

  • Agonist Stimulation and Measurement: Place the plate into a kinetic fluorescence plate reader. Add a pre-determined concentration of NPS, typically the amount that elicits 80% of the maximal response (EC80), to stimulate calcium mobilization.[1]

  • Data Analysis: Record the fluorescence signal before and after the addition of the agonist. The antagonist's potency is determined by plotting the inhibition of the NPS-induced calcium signal against the antagonist concentration to calculate the IC50 value.

The FPS test is a standard behavioral paradigm to assess fear and the anxiolytic potential of a compound.[16][17] An effective NPSR antagonist is expected to block the anxiogenic effects of NPS or reduce the fear response.

FPS_Workflow cluster_phase1 Phase 1: Fear Conditioning (Day 1) cluster_phase2 Phase 2: Drug Administration & Testing (Day 2) cluster_analysis Data Analysis A1 Place rodent in startle chamber. A2 Present a neutral conditioned stimulus (CS), e.g., a light or tone. A1->A2 A3 Pair the CS with an unconditioned aversive stimulus (US), e.g., a mild foot shock. A2->A3 A4 Repeat CS-US pairings several times. A3->A4 B1 Administer NPSR antagonist or vehicle (e.g., i.p.) at a defined time before testing. A4->B1 24 hours B2 Place rodent back in startle chamber after an acclimation period. B1->B2 B3 Present loud acoustic startle stimuli in two conditions: B2->B3 B4 1. In the absence of the CS (Noise-Alone trials). 2. In the presence of the CS (CS + Noise trials). B3->B4 C1 Measure the amplitude of the startle response in both trial types. B4->C1 C2 Calculate Fear Potentiation: (Startle with CS) - (Startle without CS). C1->C2 C3 Compare fear potentiation between drug-treated and vehicle groups. C2->C3

Caption: Experimental workflow for the Fear-Potentiated Startle test.

Detailed Steps:

  • Fear Conditioning (Day 1): A rodent is placed in a specialized chamber. A neutral stimulus (Conditioned Stimulus, CS), such as a light, is presented and co-terminates with a mild, aversive unconditioned stimulus (US), like a foot shock. After several pairings, the animal learns to associate the CS with the US, and the CS alone elicits a fear response.[17][18]

  • Drug Administration: On the testing day (e.g., 24 hours later), the NPSR antagonist or vehicle is administered via the desired route (e.g., intraperitoneally) at a specific time before the test begins.

  • Startle Testing (Day 2): The animal is returned to the chamber. The test consists of two trial types: "noise-alone" trials where a loud acoustic burst (the startle stimulus) is presented by itself, and "CS-noise" trials where the CS (light) is presented just before the acoustic burst.[16][19]

  • Data Analysis: The magnitude of the startle reflex is measured. Fear potentiation is the degree to which the startle response is enhanced in the presence of the fear-conditioned stimulus (CS) compared to the noise-alone trials.[17] An effective anxiolytic compound will significantly reduce this potentiation.

Conclusion and Future Directions

The benchmarking of NPSR antagonists is a critical step in advancing our understanding of the NPS system and its therapeutic potential. While compounds like SHA 68 have been instrumental, the field is moving towards antagonists with improved pharmacokinetic profiles to enable more robust in vivo studies.[2][14] Future research should focus on developing brain-penetrant, orally bioavailable antagonists with high selectivity. Such tools will be indispensable for validating the role of NPSR in complex disorders like anxiety, PTSD, and substance abuse, paving the way for novel therapeutic strategies.

References

Bridging the Gap: A Comparative Guide to In Vitro to In Vivo Correlation of Oxazolo[3,4-a]pyrazine Neuropeptide S Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the predictive power of early-stage, in vitro experiments is a cornerstone of efficient and ethical pharmaceutical development. The ability to accurately forecast in vivo performance from cellular or biochemical assays—a concept known as In Vitro-In Vivo Correlation (IVIVC)—can significantly de-risk a project, saving invaluable time and resources. This guide provides a detailed examination of the IVIVC for a promising class of compounds, the oxazolo[3,4-a]pyrazines, which have been investigated as antagonists for the Neuropeptide S (NPS) receptor (NPSR). The NPSR is a G protein-coupled receptor implicated in a range of neurological functions, making it a compelling target for therapeutic intervention in conditions like substance abuse disorders.[1][2]

Through a critical analysis of published experimental data, this guide will dissect the structure-activity relationships (SAR) of key oxazolo[3,4-a]pyrazine derivatives, compare their in vitro potency with their in vivo efficacy, and provide detailed protocols for the assays used in their evaluation. We will explore how subtle molecular modifications can dramatically impact the translation from a lab bench discovery to a potentially viable therapeutic agent.

The Challenge of Translation: The Oxazolo[3,4-a]pyrazine Case Study

The oxazolo[3,4-a]pyrazine scaffold has been a focal point for the development of NPSR antagonists. An early, well-characterized example is SHA-68, which demonstrated potent in vitro antagonism of the NPSR.[1][3] However, its journey into in vivo models revealed a common hurdle in drug development: a disconnect between high in vitro potency and in vivo effectiveness. This discrepancy was largely attributed to suboptimal pharmacokinetic properties of the molecule, a challenge that has spurred further medicinal chemistry efforts to optimize this chemical series.[1][4]

A recent study by Trapella et al. (2021) provides an excellent dataset for examining the IVIVC of a new series of oxazolo[3,4-a]pyrazine derivatives.[1][2][4] Their work highlights the strategic modifications undertaken to improve upon the in vivo profile of earlier compounds.

Comparative Analysis of In Vitro Potency and In Vivo Activity

The following table summarizes the key data for selected oxazolo[3,4-a]pyrazine derivatives, allowing for a direct comparison of their performance in a cellular potency assay and a behavioral model of NPSR antagonism.

CompoundChemical StructureIn Vitro Potency (pKB)¹In Vivo Activity²
SHA-68 (Reference) 7-(4-fluorobenzylcarbamoyl)-1,1-diphenyl-hexahydrooxazolo[3,4-a]pyrazin-3-one7.28 - 8.16[1]Partial antagonism of NPS-induced hyperlocomotion at 50 mg/kg[1]
Compound 16 7-(N,N'-di-Boc-guanidinopropylcarbamoyl)-1,1-diphenyl-hexahydrooxazolo[3,4-a]pyrazin-3-one7.38[1]Full antagonism of NPS-induced hyperlocomotion at 10 mg/kg (5-fold more potent than SHA-68)[1][2]
Compound 21 7-(4-fluorobenzylcarbamoyl)-1,1-bis(4-fluorophenyl)-hexahydrooxazolo[3,4-a]pyrazin-3-one7.82[1]Not reported to be as effective in vivo as Compound 16, despite higher in vitro potency[1]

¹In vitro potency was determined by measuring the antagonist's ability to inhibit NPS-stimulated calcium mobilization in cells expressing the NPSR. The pKB is the negative logarithm of the antagonist's equilibrium dissociation constant. ²In vivo activity was assessed by the ability of the compound to counteract the increase in locomotor activity induced by NPS in mice.

This data reveals a compelling narrative. While SHA-68 is a potent in vitro antagonist, its in vivo efficacy is limited. Compound 21, with an even higher in vitro potency, did not translate to superior in vivo performance. In contrast, Compound 16, with a comparable in vitro potency to SHA-68, demonstrated a significantly improved in vivo profile, achieving full antagonism at a much lower dose.[1][2] This suggests that while in vitro target engagement is a necessary prerequisite, it is not the sole determinant of in vivo success. Factors such as metabolic stability, bioavailability, and the ability to reach the target tissue at sufficient concentrations play a critical role. The introduction of a guanidine moiety in Compound 16 was a strategic decision to modulate the compound's physicochemical properties, aiming for an improved hydrophilic/lipophilic balance, which likely contributed to its enhanced in vivo performance.[1][4]

Deconstructing the Experimental Workflow

To appreciate the nuances of IVIVC, it is essential to understand the methodologies that generate the data. The following sections detail the key experimental protocols.

In Vitro Potency Determination: Calcium Mobilization Assay

This assay quantifies the ability of an antagonist to block the intracellular signaling cascade initiated by the agonist (NPS) binding to its receptor. The NPSR, being a Gq-coupled GPCR, triggers an increase in intracellular calcium upon activation.

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing NPSR plating Plate cells in 96-well plates cell_culture->plating loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->loading antagonist_add Add varying concentrations of oxazolo[3,4-a]pyrazine antagonist loading->antagonist_add incubation Incubate for a defined period antagonist_add->incubation nps_add Add a fixed concentration of NPS (agonist) incubation->nps_add readout Measure fluorescence intensity over time using a plate reader nps_add->readout dose_response Generate dose-response curves readout->dose_response pkb_calc Calculate pKB values using the Schild equation dose_response->pkb_calc caption Workflow for determining in vitro antagonist potency.

Caption: Workflow for determining in vitro antagonist potency.

Step-by-Step Protocol:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human NPSR in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

  • Compound Addition: Add varying concentrations of the oxazolo[3,4-a]pyrazine antagonist compounds to the wells.

  • Incubation: Incubate the plates for a predetermined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of NPS (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells to stimulate the receptor.

  • Signal Detection: Immediately measure the fluorescence intensity using a microplate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the response against the logarithm of the antagonist concentration to generate dose-response curves. The pKB value, a measure of antagonist potency, is then calculated using the Schild regression analysis.

In Vivo Efficacy Assessment: NPS-Induced Locomotor Activity

This behavioral assay in mice is used to determine if a compound can block the physiological effects of NPS in a living organism. Central administration of NPS is known to increase locomotor activity.

Experimental Workflow: In Vivo Locomotor Activity Assay

G cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_testing Behavioral Testing acclimation Acclimate mice to the testing environment grouping Randomly assign mice to treatment groups (vehicle, antagonist, etc.) acclimation->grouping antagonist_admin Administer the oxazolo[3,4-a]pyrazine antagonist or vehicle (e.g., intraperitoneally) grouping->antagonist_admin pretreatment_time Allow for a pretreatment period for drug absorption and distribution antagonist_admin->pretreatment_time nps_admin Administer NPS intracerebroventricularly (i.c.v.) pretreatment_time->nps_admin placement Place mice individually into open-field arenas nps_admin->placement recording Record locomotor activity (e.g., distance traveled, rearing) for a set duration using automated tracking software placement->recording caption Workflow for assessing in vivo antagonist efficacy.

Caption: Workflow for assessing in vivo antagonist efficacy.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male mice to the laboratory conditions and the open-field testing arenas for several days before the experiment.

  • Compound Administration: On the day of the experiment, administer the test compound (e.g., Compound 16 or SHA-68) or its vehicle via an appropriate route, such as intraperitoneal (i.p.) injection.

  • Pretreatment Period: Allow for a specific pretreatment time (e.g., 30 minutes) for the compound to be absorbed and distribute to the central nervous system.

  • NPS Challenge: Administer a fixed dose of NPS directly into the brain via intracerebroventricular (i.c.v.) injection to induce hyperlocomotion.

  • Behavioral Recording: Immediately after the NPS injection, place the mice into the open-field arenas and record their locomotor activity for a defined period (e.g., 60 minutes) using an automated video-tracking system.

  • Data Analysis: Quantify parameters such as total distance traveled, vertical activity (rearing), and stereotypy. Compare the activity of the antagonist-treated groups to the vehicle-treated control group to determine the degree of antagonism.

Factors Influencing In Vitro to In Vivo Correlation

The successful translation of an in vitro active compound to an in vivo effective drug is a multifactorial challenge. The case of the oxazolo[3,4-a]pyrazines illustrates that optimizing target affinity alone is often insufficient.

Key Factors Governing IVIVC

G absorption Absorption in_vivo_efficacy In Vivo Efficacy (Therapeutic Effect) absorption->in_vivo_efficacy distribution Distribution (e.g., BBB penetration) distribution->in_vivo_efficacy metabolism Metabolism (stability, active metabolites) metabolism->in_vivo_efficacy excretion Excretion excretion->in_vivo_efficacy in_vitro_potency In Vitro Potency (Target Engagement) caption Factors influencing the translation from in vitro to in vivo.

Caption: Factors influencing the translation from in vitro to in vivo.

As the diagram illustrates, a compound's journey from administration to its target site is fraught with physiological barriers and processes that can limit its exposure. For centrally acting drugs like NPSR antagonists, the ability to cross the blood-brain barrier (BBB) is paramount. Furthermore, rapid metabolism in the liver can clear a compound from circulation before it has a chance to exert its effect. The improved in vivo performance of Compound 16 over its predecessors likely stems from a more favorable profile across these "ADME" (Absorption, Distribution, Metabolism, and Excretion) parameters.

Conclusion and Future Directions

The study of oxazolo[3,4-a]pyrazine NPSR antagonists provides a valuable lesson in the complexities of drug discovery. It underscores the importance of a multi-parameter optimization approach, where in vitro potency is co-evaluated with pharmacokinetic properties from the early stages of a project. The success of Compound 16, with its strategically modified structure, demonstrates that rational drug design can overcome the IVIVC challenges that have plagued earlier compounds in this class.[1][2] Future research in this area should continue to focus on building a comprehensive understanding of the ADME properties of new chemical entities to increase the probability of translating potent in vitro findings into successful in vivo outcomes.

References

Safety Operating Guide

Proper Disposal of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Hydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS No. 1020349-31-8). As a chlorinated, heterocyclic amine hydrochloride, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This document offers a procedural, step-by-step approach, grounded in established safety protocols and regulatory standards, to build a foundation of trust and provide value beyond the product itself.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is an organic compound with the molecular formula C₆H₁₁ClN₂O₂.[1][2] Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4] Due to its chlorinated nature, this compound falls under specific environmental regulations for disposal.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Wastes from the production of chlorinated aliphatic hydrocarbons are listed as hazardous, and it is prudent to manage this compound as a hazardous waste.[7] Specifically, it would likely be classified under the "F-list" of hazardous wastes from non-specific sources if it were a spent solvent or under a "U-list" or "P-list" if it were a discarded commercial chemical product, depending on its specific characteristics and quantity.[8][9]

The core principle of disposal is to prevent the release of this chemical into the environment, particularly into sewer systems or as regular trash, where it could have detrimental effects.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound involves a multi-step process designed to mitigate risks at each stage. This workflow ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe, compliant, and environmentally responsible.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management A Step 1: Hazard Assessment & PPE Selection B Step 2: In-Lab Neutralization (Recommended) A->B Proceed with caution C Step 3: Waste Segregation & Containerization B->C Transfer neutralized waste D Step 4: Proper Labeling C->D Secure and identify E Step 5: Temporary Storage in Satellite Accumulation Area D->E Move to designated area F Step 6: Professional Waste Collection & Transport E->F Scheduled pickup G Step 7: Final Disposal at Licensed Facility F->G Compliant transport

Caption: Disposal workflow for this compound.

Detailed Procedural Steps

Part 1: In-Laboratory Handling and Preparation

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound, consult its Safety Data Sheet (SDS). Due to its irritant properties, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Note that some chlorinated solvents can penetrate latex and nitrile gloves with prolonged contact, so double-gloving or using thicker gloves is recommended.[10]

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: If handling the solid powder outside of a fume hood, a NIOSH-approved respirator is necessary to avoid inhalation.[3]

Step 2: In-Lab Neutralization of Small Quantities (Recommended)

For small residual quantities, a neutralization step is recommended to reduce the reactivity of the amine hydrochloride before it is collected as waste. This converts the salt to its free amine form and neutralizes the hydrochloric acid component. This procedure should be performed in a chemical fume hood.

Experimental Protocol: Neutralization of this compound

Step Procedure Rationale
1 In a suitably sized beaker, dissolve the solid this compound in water.Dissolution ensures a complete and controlled reaction.
2 Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the dissolved compound while stirring.These weak bases will neutralize the hydrochloride salt without causing a strong exothermic reaction.[5][11] Carbon dioxide gas will be evolved, so the addition should be slow to prevent excessive foaming.
3 Monitor the pH of the solution using pH paper. Continue adding the basic solution until the pH is between 6.0 and 8.0.A neutral pH indicates that the amine hydrochloride has been fully neutralized.
4 The resulting aqueous solution contains the free amine and sodium chloride. This solution should be treated as hazardous waste.While the immediate reactivity is reduced, the organic compound is still present and requires proper disposal.

Step 3: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[10]

  • Do not mix this waste with non-halogenated organic waste. Chlorinated and non-halogenated wastes are often incinerated, and mixing them can complicate the disposal process and lead to the formation of toxic byproducts like dioxins.[12]

  • Collect the neutralized aqueous solution or the solid compound in a designated "Halogenated Organic Waste" container.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable for storing this type of waste.[9][13][14] Ensure the container has a secure, screw-on cap.

Step 4: Proper Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" .[5][10]

  • The full chemical name: "Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one" (and "hydrochloride" if not neutralized). Avoid abbreviations or chemical formulas.[5]

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.[5]

  • The name of the principal investigator and the laboratory location.[5]

Part 2: Facility-Level Waste Management

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Once the waste container is properly labeled, it should be moved to a designated Satellite Accumulation Area within the laboratory. This area must be under the control of laboratory personnel and located at or near the point of generation.[11] Containers in the SAA must be kept closed except when adding waste.

Step 6: Professional Waste Collection and Transport

Your institution's Environmental Health and Safety (EHS) department will have a schedule for collecting hazardous waste.[5] Ensure that you follow their specific procedures for requesting a pickup. The transport of hazardous materials is regulated by the Department of Transportation (DOT).[2][15] This includes requirements for proper packaging, labeling, and shipping papers, which will be handled by trained EHS personnel or a licensed hazardous waste contractor.

Step 7: Final Disposal at a Licensed Facility

The collected hazardous waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common method for the final disposal of chlorinated organic waste is high-temperature incineration. This process is designed to completely destroy the organic compounds and scrub any harmful combustion byproducts.

Summary of Key Disposal Parameters

Parameter Guideline Rationale
Waste Classification Hazardous Waste (likely F-listed)Due to its chlorinated organic nature.[7]
PPE Safety goggles, chemical-resistant gloves, lab coat, respirator (for solids).To protect against skin, eye, and respiratory irritation.[3][10]
In-Lab Treatment Neutralization with a weak base (e.g., NaHCO₃ solution).To reduce reactivity and potential hazards of the amine hydrochloride.[5][11]
Waste Segregation Collect in a "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.To prevent dangerous reactions and facilitate proper final disposal.
Container Type High-density polyethylene (HDPE) or glass with a secure cap.To ensure chemical compatibility and prevent leaks.[9][13]
Labeling "Hazardous Waste" with full chemical name, date, and lab information.For safety and regulatory compliance.[5][10]
Final Disposal High-temperature incineration at a licensed TSDF.To ensure complete destruction of the hazardous compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.